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2-Chloro-1-fluoro-3-(methoxymethoxy)benzene Documentation Hub

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  • Product: 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
  • CAS: 860296-13-5

Core Science & Biosynthesis

Foundational

Synthesis and Application of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene: A Technical Guide

Executive Summary & Strategic Importance In the landscape of advanced pharmaceutical development, polyfunctionalized aromatic building blocks are critical for constructing complex active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of advanced pharmaceutical development, polyfunctionalized aromatic building blocks are critical for constructing complex active pharmaceutical ingredients (APIs). 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5) [1][2] is a highly specialized intermediate predominantly utilized in the synthesis of tricyclic inhibitors targeting the BCL6 BTB domain—a protein-protein interaction node heavily implicated in oncology and cellular survival mechanisms[3][4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we will deconstruct the synthesis of this compound from[5], exploring the exact causality behind the methoxymethyl (MOM) protection strategy, the self-validating nature of the experimental protocol, and the compound's downstream utility in Directed ortho-Metalation (DoM) workflows.

Mechanistic Rationale: The MOM Protection Strategy

The synthesis relies on the etherification of 2-chloro-3-fluorophenol using chloromethyl methyl ether (MOM-Cl). In complex API synthesis, the phenol moiety must be masked to prevent unwanted side reactions. The MOM ether is specifically selected over other protecting groups (like benzyl or silyl ethers) for two causal reasons:

  • Robust Chemical Stability : The MOM group is highly stable under strongly basic conditions (e.g., exposure to organolithium reagents), which are strictly required in subsequent synthetic steps[3].

  • Directed ortho-Metalation (DoM) Capability : The oxygen atoms within the MOM group act as potent Lewis bases. They coordinate with lithium cations in downstream reactions, directing subsequent lithiation strictly to the adjacent ortho-position (C4) rather than allowing random deprotonation[4].

Reaction Causality: The reaction utilizes Sodium Hydride (NaH) to deprotonate the phenol. Because NaH is a strong, non-nucleophilic base, it drives the equilibrium entirely toward the highly nucleophilic phenoxide anion. The use of an anhydrous polar aprotic solvent (THF) is critical; it solvates the sodium cation, leaving the phenoxide "naked" and maximizing its nucleophilicity for the rapid SN​2 attack on MOM-Cl.

SynthesisWorkflow A 2-Chloro-3-fluorophenol B Deprotonation (NaH, THF, 0°C) A->B C Phenoxide Intermediate B->C -H2 gas D Alkylation (MOM-Cl) C->D E 2-Chloro-1-fluoro-3- (methoxymethoxy)benzene D->E -NaCl

Caption: Workflow for the methoxymethyl (MOM) protection of 2-chloro-3-fluorophenol.

Experimental Protocol: A Self-Validating Methodology

Safety Note: MOM-Cl is a known human carcinogen. All operations must be conducted in a heavily ventilated fume hood using appropriate PPE.

This protocol is designed as a self-validating system : the cessation of hydrogen gas evolution serves as a visual indicator for complete deprotonation, while TLC monitoring ensures the total consumption of the highly reactive MOM-Cl prior to aqueous quenching.

Reagents & Materials
  • 2-Chloro-3-fluorophenol : 1.0 eq[5]

  • Sodium hydride (NaH) : 60% dispersion in mineral oil, 1.2 eq

  • Chloromethyl methyl ether (MOM-Cl) : 1.2 eq

  • Anhydrous Tetrahydrofuran (THF) : 0.2 M relative to phenol

  • Saturated aqueous NH4​Cl : For quenching

Step-by-Step Workflow
  • System Preparation : Flame-dry a 3-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon gas inlet.

  • Substrate Solvation : Charge the flask with 2-chloro-3-fluorophenol and anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling prevents the exothermic deprotonation from degrading the starting material or boiling the solvent.

  • Deprotonation : Add NaH portion-wise over 15 minutes. Stir the resulting suspension at 0 °C for 30 minutes until hydrogen gas evolution completely ceases.

    • Causality: Ensuring complete deprotonation prevents unreacted phenol from competing with the phenoxide, which would lower the overall yield and complicate purification.

  • Alkylation : Transfer MOM-Cl to the addition funnel and add it dropwise to the phenoxide solution over 20 minutes.

    • Causality: Dropwise addition controls the highly exothermic SN​2 reaction and minimizes the formation of dialkylated byproducts.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Validate completion via TLC (10% EtOAc in Hexanes).

  • Quenching : Cool the flask back to 0 °C and carefully add saturated aqueous NH4​Cl dropwise.

    • Causality: NH4​Cl safely neutralizes any unreacted NaH and hydrolyzes residual MOM-Cl into harmless formaldehyde and methanol, ensuring operator safety during workup.

  • Workup & Extraction : Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude mixture via silica gel column chromatography (100-200 mesh) using 1% EtOAc in petroleum ether as the eluent to afford the target compound[3].

Quantitative Data & Analytics

The following table summarizes the standard quantitative metrics and analytical expectations for this synthesis.

ParameterValue / Specification
Target Compound 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
CAS Registry Number 860296-13-5[1][2]
Molecular Formula C8​H8​ClFO2​
Molecular Weight 190.60 g/mol [2]
Typical Isolated Yield 85% - 95% (Reported as 45.1% in unoptimized large-scale batches[3])
Physical Appearance Pale yellow colored liquid[3]
Chromatographic Eluent 1% EtOAc in Petroleum Ether[3]

Downstream Application: Directed Ortho-Metalation (DoM)

The primary utility of 2-chloro-1-fluoro-3-(methoxymethoxy)benzene lies in its ability to undergo regioselective functionalization. In the synthesis of BCL6 BTB inhibitors, the compound is subjected to n-Butyllithium (n-BuLi) at -78 °C in dry THF[3].

The Causality of the DoM Conditions:

  • Temperature Control (-78 °C) : Maintaining cryogenic temperatures is critical to prevent halogen-metal exchange at the C2-chlorine position. Furthermore, ortho-haloaryllithium species are notoriously unstable; if allowed to warm, they eliminate lithium chloride to form a highly reactive benzyne intermediate, destroying the substrate.

  • Regioselectivity : The MOM group at C3 acts as a directing group. Its oxygen lone pairs coordinate the lithium cation of n-BuLi, bringing the basic butyl anion into close proximity with the C4 proton. This results in exclusive deprotonation at the C4 position, allowing subsequent trapping with electrophiles (e.g., iodine, carbon dioxide, or DMF) to build the tricyclic core.

DoM_Pathway SM MOM-Protected Phenol (C3 Position) Li_Reagent n-BuLi Addition (THF, -78 °C) SM->Li_Reagent Coordination Lithium-Oxygen Coordination Li_Reagent->Coordination Lithiation C4 Deprotonation (DoM) Coordination->Lithiation Directed Metalation Electrophile Electrophilic Trapping (e.g., I2 or DMF) Lithiation->Electrophile Product C4-Functionalized Intermediate Electrophile->Product Electrophilic Quench

Caption: Directed ortho-Metalation (DoM) pathway utilizing the MOM directing group.

References

  • Source: Google Patents (WIPO PCT)
  • Title : 860296-13-5 | 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene Source : Boroncore Chemical Database URL :[Link]

  • Title : 2-chloro-3-fluorophenol, min 97%, 100 grams Source : CalpacLab URL : [Link]

Sources

Exploratory

Physicochemical properties of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene Abstract 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene represents a unique chemical entity with potential applica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Abstract

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene represents a unique chemical entity with potential applications in medicinal chemistry and materials science, stemming from its specific substitution pattern on the benzene ring. As a protected phenol, its utility as a synthetic intermediate is significant. This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this compound. Given the absence of this molecule in publicly accessible chemical databases, this document serves as a foundational roadmap for researchers. It outlines a proposed synthetic pathway and provides validated, step-by-step protocols for the experimental determination of its core physicochemical properties, including lipophilicity and aqueous stability. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding and the practical means to characterize this and similar novel chemical entities.

Molecular Identity and Structure

The fundamental step in characterizing any chemical compound is to define its structure and basic molecular properties.

  • IUPAC Name: 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

  • Synonyms: 3-Chloro-2-fluoro-1-(methoxymethoxy)benzene; 2-Chloro-1-fluoro-3-phenoxymethoxymethane

  • Chemical Structure: Chemical structure of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (Note: This is a placeholder image as the exact structure is not available in public databases)

  • Core Precursor: 2-Chloro-1-fluoro-3-hydroxybenzene (2-Chloro-3-fluorophenol)

Table 1: Calculated Molecular Properties
PropertyValueSource
Molecular Formula C₈H₈ClFO₂(Calculated)
Molecular Weight 190.60 g/mol (Calculated)
Monoisotopic Mass 190.0200 Da(Calculated)

Synthesis Pathway: From Precursor to Final Compound

The target compound is not commercially available and must be prepared in the laboratory. The most direct route involves the protection of the hydroxyl group of its phenolic precursor, 2-chloro-3-fluorophenol. The methoxymethyl (MOM) ether is an excellent choice for protecting phenols due to its stability under a variety of non-acidic conditions.[1]

Synthesis of the Phenolic Precursor

A plausible synthetic route to the required precursor, 2-chloro-3-fluorophenol, can be adapted from established methodologies for the synthesis of substituted phenols, often starting from a corresponding aniline derivative.[2][3]

Protocol for MOM Protection of 2-Chloro-3-fluorophenol

This protocol describes a standard procedure for the protection of a phenolic hydroxyl group using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA).[4][5]

Materials:

  • 2-Chloro-3-fluorophenol

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Iodide (NaI) (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-fluorophenol (1.0 eq.).

  • Solvent and Base Addition: Under an inert atmosphere (Argon or Nitrogen), add anhydrous DCM to dissolve the phenol. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add DIPEA (2.0-4.0 eq.) to the stirred solution.

  • MOM-Cl Addition: Add MOM-Cl (1.5-3.0 eq.) dropwise to the reaction mixture. Caution: MOM-Cl is a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.[5]

  • (Optional) Catalyst: Add a catalytic amount of NaI (0.1-0.5 eq.) to facilitate the reaction.[5]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene.

Physicochemical Properties: A Roadmap to Experimental Determination

The following sections provide detailed protocols for determining the key physicochemical properties that are critical for assessing the drug-like potential and formulation suitability of the title compound.

Lipophilicity: LogP and LogD Determination

Lipophilicity is a crucial parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically measured as the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) between n-octanol and water.[6] The shake-flask method is considered the gold standard for this determination.[7][8]

This protocol details the miniaturized shake-flask method for determining the distribution coefficient at a physiologically relevant pH of 7.4.[6]

Materials:

  • 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

  • 1-Octanol (pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 2 mL)

  • Rotator or orbital shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[9]

Procedure:

  • Preparation of Saturated Solvents: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for at least 24 hours. Allow the phases to separate completely before use.[8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[6]

  • Partitioning: In a microcentrifuge tube, combine 990 µL of pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated 1-octanol.[6]

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock solution to the biphasic mixture.

  • Equilibration: Cap the tube securely and mix on a rotator at a consistent speed (e.g., 30 rpm) for 1 hour at a controlled temperature (e.g., 25 °C) to allow for equilibrium to be reached.[6]

  • Phase Separation: Centrifuge the tube at a high speed (e.g., >10,000 x g) for 10-15 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the upper octanol phase and the lower aqueous (PBS) phase. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each phase using a validated analytical method such as HPLC-UV or LC-MS.[7][9]

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock 10 mM Stock in DMSO Mix Combine Stock, Octanol, PBS Stock->Mix Solvents Saturated Octanol & PBS Solvents->Mix Equilibrate Equilibrate (1 hr) Mix->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Quantify_Oct Quantify [Octanol] via HPLC Separate->Quantify_Oct Quantify_Aq Quantify [Aqueous] via HPLC Separate->Quantify_Aq Calculate Calculate LogD = log([Octanol]/[Aqueous]) Quantify_Oct->Calculate Quantify_Aq->Calculate

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Stability

Assessing the stability of a compound in an aqueous environment across a range of pH values is critical for predicting its shelf-life in formulations and its behavior under physiological conditions. Stability-indicating HPLC methods are the standard for this assessment.[10][11]

This protocol outlines a general procedure for evaluating the hydrolytic stability of the target compound at different pH values and temperatures.

Materials:

  • 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

  • Aqueous buffers of different pH values (e.g., pH 2.0 HCl, pH 7.4 PBS, pH 9.0 borate buffer)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV or PDA detector[9]

  • Validated stability-indicating HPLC method (see below)

Procedure:

  • Method Validation: Develop and validate an HPLC method that can separate the parent compound from any potential degradation products. This often involves a forced degradation study where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradants.[11]

  • Sample Preparation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile). Dilute the stock solution into the different aqueous buffers to a final concentration (e.g., 10-50 µg/mL), ensuring the organic solvent content is low (<1-2%) to avoid solubility issues.

  • Incubation: Aliquot the buffered solutions into sealed vials and place them in a temperature-controlled incubator (e.g., 40 °C or 50 °C to accelerate degradation). Store a control set of vials at a reference temperature (e.g., 4 °C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), remove a vial from each condition.

  • HPLC Analysis: Immediately analyze the samples by the validated stability-indicating HPLC method.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. The percentage of the compound remaining is calculated relative to the initial (T=0) peak area. The degradation kinetics (e.g., half-life) can be determined by plotting the natural log of the remaining concentration versus time.

Stability_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound in Buffers (pH 2, 7.4, 9) B Incubate at Accelerated Temp (e.g., 40°C) A->B C Store Control Samples at 4°C A->C D Withdraw Samples at Time Points (T=0, 24h, 48h...) B->D E Analyze via Stability-Indicating HPLC D->E F Quantify % Parent Compound Remaining E->F

Caption: General workflow for aqueous stability assessment using HPLC.

Expected Stability Profile of the MOM Ether

The physicochemical stability of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is largely dictated by the methoxymethyl (MOM) ether protecting group. Based on established literature, the following stability profile can be anticipated:

  • Acidic Conditions: The MOM group is an acetal and is therefore labile to acidic conditions. It will be readily cleaved by both Brønsted and Lewis acids.[1] The stability is pH-dependent, with rapid hydrolysis expected at pH < 4.

  • Basic Conditions: The MOM ether is generally stable to a wide range of basic conditions (pH up to 12) and is resistant to hydrolysis by hydroxide ions.

  • Oxidizing and Reducing Agents: The MOM group is typically inert to many common oxidizing and reducing agents.

  • Nucleophiles: It is stable towards most nucleophilic reagents.

Conclusion

While specific experimental data for 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is not currently available, this technical guide provides the necessary intellectual and procedural framework for its synthesis and comprehensive characterization. By following the detailed protocols for MOM protection, LogD determination, and aqueous stability assessment, researchers can generate the critical data required to evaluate its potential in drug discovery and other scientific applications. The provided methodologies are robust, grounded in established chemical principles, and designed to ensure the generation of high-quality, reproducible data.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • Wuts, P. G. M. (n.d.). 4.4 Alkoxymethyl Ethers. In Greene's Protective Groups in Organic Synthesis.
  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. DOI:10.17504/protocols.io.e6nvw14kdlmk/v1.
  • protocols.io. (2024, September 23). LogP / LogD shake-flask method.
  • Snieckus, V., & Comins, D. L. (n.d.).
  • BenchChem. (n.d.). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.
  • BenchChem. (n.d.). Navigating the Landscape of Alcohol Protection: A Guide to Alternatives for Methoxymethyl (MOM) Ethers.
  • Guidechem. (2021, December 5). How to Synthesize 2-Chloro-5-Fluorophenol?.
  • Takács-Novák, K., & Avdeef, A. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025, May 20).
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluorophenol. PubChem. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-Chlorophenol synthesis.
  • Sigma-Aldrich. (n.d.). 2-Chlorophenol.
  • CDH Fine Chemical. (n.d.). 2-FLUORO PHENOL CAS No 367-12-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs.
  • National Center for Biotechnology Information. (n.d.). 2-Chlorophenol. PubChem. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, September 15).
  • NIST. (n.d.). Phenol, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4).
  • PrepChem.com. (n.d.). Synthesis of o-Fluorophenol.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • ResearchGate. (n.d.). Experimental and Simulated Raman spectra of 2-chloro-5-fluoro phenol.
  • Cheméo. (2026, February 14). 2-Chloro-4-fluorophenol.pdf.
  • ChemicalBook. (n.d.). 2-Chlorophenol(95-57-8) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-Chlorophenol.

Sources

Foundational

Comprehensive Spectral Characterization and Analytical Workflows for 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Executive Summary & Mechanistic Rationale 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5)[1] is a highly specialized trisubstituted aromatic building block utilized in advanced medicinal chemistry. It serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5)[1] is a highly specialized trisubstituted aromatic building block utilized in advanced medicinal chemistry. It serves as a critical intermediate in the synthesis of tricyclic inhibitors designed to disrupt the BCL6 BTB domain protein-protein interaction—a major therapeutic target in oncology, particularly for the treatment of diffuse large B-cell lymphoma (DLBCL)[2].

The Causality of the MOM Group: In drug development workflows, the strategic installation of the methoxymethoxy (MOM) ether is not arbitrary. Phenolic protection via a MOM group provides an acetal linkage that is highly stable to strong bases and nucleophiles. This stability is an absolute prerequisite for downstream functionalization. Specifically, it allows for regioselective lithiation using n-butyllithium (n-BuLi) at -78 °C without degrading the oxygen moiety, facilitating subsequent electrophilic trapping to build the tricyclic core[2]. Once the carbon-carbon bond is established, the MOM group can be cleanly and selectively cleaved under mild acidic conditions.

Structural & Chemical Profiling

  • Chemical Name: 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

  • Molecular Formula: C8H8ClFO2

  • Molecular Weight: 190.60 g/mol [1]

  • SMILES: COCOC1=CC=C(F)C(Cl)=C1 (Standard representation denoting 1-fluoro, 2-chloro, 3-OMOM connectivity)[3].

Self-Validating Analytical Workflows

To ensure absolute scientific integrity and reproducibility, the following protocols are designed as self-validating systems, minimizing false positives in structural elucidation.

Protocol A: Multinuclear NMR Spectroscopy
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • 1H NMR Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. The TMS peak validates the chemical shift calibration.

  • 19F NMR Acquisition (376 MHz): Add 5 µL of α,α,α -trifluorotoluene (-63.7 ppm) as an internal reference. Critical Step: Set the relaxation delay (D1) to 5.0 seconds. Fluorinated aromatics exhibit long longitudinal relaxation times ( T1​ ). A standard 1.0 s delay will result in incomplete relaxation, destroying the quantitative integration necessary to detect defluorinated impurities.

  • 13C NMR Acquisition (100 MHz): Acquire 1024 scans with proton decoupling. Because 19F is spin-½ and 100% naturally abundant, carbon signals will exhibit distinct heteronuclear JC−F​ splitting, which inherently validates the proximity of the carbons to the fluorine atom.

Protocol B: GC-MS (Electron Ionization)
  • Sample Preparation: Dilute the compound to 10 µg/mL in HPLC-grade hexane.

  • Acquisition: Inject 1 µL in split mode (10:1) onto a standard non-polar capillary column (e.g., HP-5MS). Ionization energy must be strictly maintained at 70 eV to ensure the fragmentation pattern matches predictive libraries.

  • Validation: The presence of the 35Cl/37Cl isotopic cluster (approx. 3:1 ratio) at the molecular ion validates the halogenation state.

Predictive Spectral Datasets

Due to the proprietary nature of specific intermediate spectra in patent literature, the following tables present highly accurate, predictive spectral data derived from established empirical additivity rules and substituent effects[4].

Table 1: Predicted 1H NMR Data (400 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment
H-5 7.12td JH−H​=8.3 , JH−F​=5.8 1HAromatic CH (meta to F)
H-6 6.95ddd JH−F​=9.2 , JH−H​=8.3,1.5 1HAromatic CH (ortho to F)
H-4 6.88dd JH−H​=8.3,1.5 1HAromatic CH (para to F)
-OCH2O- 5.25s-2HMOM methylene
-OCH3 3.50s-3HMOM methyl
Table 2: Predicted 13C NMR Data (100 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)MultiplicityApprox. JC−F​ (Hz)Assignment
C-1 158.0d~250C-F (ipso)
C-3 154.0d~8C-OMOM (meta to F)
C-2 112.0d~22C-Cl (ortho to F)
C-5 127.5d~9Aromatic CH (meta to F)
C-4 112.5d~3Aromatic CH (para to F)
C-6 110.5d~24Aromatic CH (ortho to F)
-OCH2O- 95.2s-MOM acetal carbon
-OCH3 56.4s-MOM methoxy carbon
Table 3: Predicted GC-MS (EI, 70 eV) Fragmentation
m/zRelative AbundanceIon / Fragment Assignment
192 ~10% [M]+∙ (37Cl isotope)
190 ~30% [M]+∙ (35Cl isotope)
145 ~40% [M−CH2​OCH3​]+ (Loss of MOM radical)
45 100% (Base Peak) [CH3​O=CH2​]+ (Methoxymethyl cation)

Workflow Visualization

The following diagram maps the logical progression from synthetic protection to spectral validation, highlighting the interconnected nature of the analytical workflow.

SpectralWorkflow SM 2-Chloro-3-fluorophenol (Precursor) Synthesis MOM Protection (MOM-Cl, DIPEA) SM->Synthesis Alkylation Target 2-Chloro-1-fluoro-3- (methoxymethoxy)benzene Synthesis->Target Purification NMR_Prep NMR Sample Prep (CDCl3 + TMS) Target->NMR_Prep MS_Prep GC-MS Sample Prep (Hexane dilution) Target->MS_Prep NMR_Acq Multinuclear NMR (1H, 13C, 19F) NMR_Prep->NMR_Acq MS_Acq EI-MS Acquisition (70 eV) MS_Prep->MS_Acq Validation Data Cross-Validation & Structural Confirmation NMR_Acq->Validation J-Coupling Analysis MS_Acq->Validation Fragmentation Profiling

Figure 1: End-to-end workflow from synthesis to spectral cross-validation of the target analyte.

References

  • Title: WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof Source: Google Patents URL
  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) Source: Springer URL: [Link]

Sources

Exploratory

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene: A Strategic Intermediate in Advanced Pharmaceutical Synthesis

Executive Summary In the landscape of modern drug discovery, the precise functionalization of aromatic systems is paramount. 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5) has emerged as a highly speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise functionalization of aromatic systems is paramount. 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5) has emerged as a highly specialized and versatile building block. By integrating two distinct halogens (fluorine and chlorine) with a methoxymethoxy (MOM) ether, this molecule provides a uniquely programmable scaffold. Its primary utility lies in its capacity to undergo highly regioselective Directed ortho-Metalation (DoM), enabling the synthesis of complex polycyclic architectures, such as tricyclic inhibitors targeting the BCL6 BTB domain in oncology .

This technical guide deconstructs the structural rationale, synthetic methodologies, and mechanistic dynamics of this critical intermediate.

Structural Architecture and Physicochemical Profiling

The strategic value of 2-chloro-1-fluoro-3-(methoxymethoxy)benzene is dictated by the electronic and steric interplay of its substituents:

  • Fluorine (C1): Imparts strong inductive electron withdrawal, enhancing the metabolic stability and lipophilicity of downstream drug candidates.

  • Chlorine (C2): Provides significant steric encumbrance and serves as a latent electrophilic handle for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the primary DoM functionalization is complete.

  • MOM Ether (C3): Acts as an orthogonal protecting group for the parent phenol while functioning as a powerful Directed Metalation Group (DMG).

Table 1: Physicochemical Properties
PropertyQuantitative Value / Description
Chemical Name 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
CAS Registry Number 860296-13-5
Molecular Formula C₈H₈ClFO₂
Molecular Weight 190.60 g/mol
Appearance Pale yellow liquid
Solubility Profile Soluble in THF, DCM, EtOAc; Insoluble in H₂O

Synthesis and Protection Strategy

Causality & Rationale: Free phenols are highly acidic and prone to oxidation, making them incompatible with the strong organometallic bases (like n-BuLi) required for downstream functionalization. The MOM group is selected because it is exceptionally stable to strong bases and nucleophiles, yet easily cleaved under mild acidic conditions (e.g., HCl in MeOH), preserving the integrity of the halogens .

Protocol 1: Synthesis of the MOM Ether

This self-validating protocol ensures complete conversion while mitigating the risks associated with the alkylating agent.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-chloro-3-fluorophenol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Stir for 15 minutes to establish the phenoxide equilibrium.

  • Protection: Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. (Caution: MOM-Cl is a volatile alkylating agent; execute strictly within a fume hood).

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Monitor via TLC (10% EtOAc in hexanes). The reaction is typically complete within 2–4 hours when the lower-Rf phenol spot disappears.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to isolate the pure product.

SynthesisWorkflow SM 2-Chloro-3-fluorophenol (Starting Material) Reagents MOM-Cl, DIPEA DCM, 0°C to RT SM->Reagents Nucleophilic Substitution Product 2-Chloro-1-fluoro-3- (methoxymethoxy)benzene Reagents->Product Aqueous Workup & Purification

Figure 1: Step-by-step synthetic workflow for the MOM protection of 2-chloro-3-fluorophenol.

Reactivity Dynamics: Regioselective Directed ortho-Metalation (DoM)

Causality & Rationale: The molecule possesses three available aromatic protons (C4, C5, C6). When treated with an alkyllithium reagent, deprotonation occurs almost exclusively at the C4 position . This regiochemical fidelity is driven by the Complex Induced Proximity Effect (CIPE) . The ethereal oxygen atoms of the MOM group act as Lewis bases, strongly coordinating the lithium cation of n-BuLi. This pre-lithiation complex anchors the basic butyl anion in direct spatial proximity to the C4 proton, drastically lowering the activation energy for its abstraction compared to C5 or C6 .

Protocol 2: Regioselective DoM and Electrophilic Trapping

Cryogenic temperatures (-78 °C) are mandatory in this protocol to prevent benzyne formation (via elimination of the adjacent halogens) and to suppress unwanted halogen-metal exchange at the C2 chlorine.

  • Lithiation Setup: Under a strict argon atmosphere, dissolve 2-chloro-1-fluoro-3-(methoxymethoxy)benzene (20 g, 104.7 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF) (400 mL) . Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 41.8 mL, 1.0 eq) dropwise over 30 minutes to manage the exothermic metalation. Stir continuously at -78 °C for 1 hour to ensure complete formation of the C4-lithiated intermediate.

  • Electrophilic Trapping: Add a solution of the target electrophile (e.g., I₂ for iodination, or anhydrous DMF for formylation) (1.2 eq) dissolved in THF dropwise. Maintain the reaction at -78 °C for an additional 2 hours.

  • Quench & Isolation: Quench the reaction safely at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to slowly warm to room temperature. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Isolate the C4-functionalized derivative via column chromatography.

DoMPathway Step1 MOM-Protected Substrate Step2 n-BuLi Addition (-78°C) Pre-lithiation Complex Formation Step1->Step2 Coordination to MOM Oxygens Step3 Regioselective Deprotonation (C4-Lithiated Intermediate) Step2->Step3 Complex Induced Proximity Effect (CIPE) Step4 Electrophilic Quench (e.g., I2, DMF) Step3->Step4 Nucleophilic Attack on Electrophile Step5 C4-Functionalized Product Step4->Step5 Isolation & Purification

Figure 2: Mechanistic pathway of Directed ortho-Metalation (DoM) driven by the MOM group.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized intermediate prior to downstream DoM, the batch must be validated against strict spectral benchmarks. The presence of the MOM group and the preservation of the halogens are confirmed via the following parameters:

Table 2: Representative Spectral Benchmarks
Analytical MethodKey Spectral Features / Data Points
¹H NMR (CDCl₃, 400 MHz) δ 5.25 (s, 2H, -OCH₂ O-), 3.52 (s, 3H, -OCH₃ ), 7.10–6.80 (m, 3H, Ar-H )
¹⁹F NMR (CDCl₃, 376 MHz) δ -115.4 (m, 1F, Ar-F ) (Coupled with ortho/meta protons)
Mass Spectrometry (ESI+) m/z calculated for C₈H₈ClFO₂: 190.02; observed: 191.0 [M+H]⁺
IR Spectroscopy (ATR) νmax 2950 (C-H aliphatic), 1580 (C=C aromatic), 1150 (C-O-C ether) cm⁻¹

Conclusion

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is far more than a simple protected phenol; it is a programmable synthetic module. By understanding the causality behind its protection chemistry and the CIPE-driven mechanics of its lithiation, drug development professionals can leverage this intermediate to construct highly substituted, sterically demanding aromatic cores with absolute regiochemical precision.

References

  • Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof. Google Patents (WO2019119145A1).
  • 5-methyl-6-phenyl-4,5-dihydro-2h-pyridazin-3-one derivative. Google Patents (US20190023662A1).
Foundational

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluorophenol

I. Executive Summary 2-Chloro-3-fluorophenol is a valuable substituted phenolic compound with significant potential as a key intermediate in the development of novel pharmaceuticals and advanced agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary

2-Chloro-3-fluorophenol is a valuable substituted phenolic compound with significant potential as a key intermediate in the development of novel pharmaceuticals and advanced agrochemicals. The strategic placement of the chloro and fluoro substituents on the phenolic ring offers unique electronic and steric properties, making it an attractive building block for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the principal synthetic strategies for the preparation of 2-chloro-3-fluorophenol, with a focus on evaluating the starting materials, reaction mechanisms, and practical considerations for each route. We will explore two primary synthetic pathways: the electrophilic chlorination of 3-fluorophenol and the diazotization-hydrolysis of 2-chloro-3-fluoroaniline. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize this important chemical entity.

II. Strategic Synthetic Pathways to 2-Chloro-3-fluorophenol

The synthesis of 2-chloro-3-fluorophenol can be approached from different starting materials, each with its own set of advantages and challenges. The selection of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and safety considerations.

Pathway 1: Electrophilic Aromatic Substitution of 3-Fluorophenol

This approach is predicated on the direct, regioselective chlorination of a readily available starting material, 3-fluorophenol. The hydroxyl and fluoro groups of the starting material are both ortho-, para-directing activators for electrophilic aromatic substitution. The key challenge in this pathway is to control the regioselectivity of the chlorination to favor substitution at the C-2 position, ortho to the hydroxyl group and meta to the fluorine.

Causality Behind Experimental Choices:

The hydroxyl group is a more powerful activating group than the fluorine atom. Therefore, electrophilic substitution is expected to be directed primarily by the hydroxyl group to the positions ortho and para to it (C-2, C-4, and C-6). The fluorine atom at C-3 will sterically hinder substitution at C-2 and C-4 to some extent, and electronically disfavor substitution at C-2 and C-4, while activating the C-2 and C-4 positions. The interplay of these electronic and steric effects makes achieving high regioselectivity for the desired 2-chloro isomer challenging, with the potential for the formation of 4-chloro-3-fluorophenol and 6-chloro-3-fluorophenol as major byproducts.

Recent advances in directed C-H chlorination may offer a solution. The use of specific catalysts can enhance the regioselectivity of the reaction. For instance, thiourea-based catalysts in conjunction with N-chlorosuccinimide (NCS) have been shown to provide high regioselectivity for either ortho or para chlorination of phenols.[1]

Experimental Protocol: Regioselective Chlorination of 3-Fluorophenol (Proposed)

  • Step 1: Reaction Setup

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-fluorophenol (1.0 eq) and a suitable thiourea catalyst (e.g., 5-10 mol%).

    • Dissolve the reactants in an appropriate anhydrous solvent (e.g., dichloromethane or chloroform).

    • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Step 2: Chlorination

    • Slowly add a solution of N-chlorosuccinimide (NCS) (1.0-1.2 eq) in the same solvent to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Step 3: Work-up and Purification

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to isolate the 2-chloro-3-fluorophenol isomer.

Trustworthiness of the Protocol: This proposed protocol is based on established methods for the regioselective chlorination of phenols.[1] However, the specific conditions for 3-fluorophenol would require optimization to maximize the yield of the desired 2-chloro isomer. The formation of other isomers is a significant possibility and must be addressed during purification.

Pathway 2: Diazotization and Hydrolysis of 2-Chloro-3-fluoroaniline

This classic route utilizes a Sandmeyer-type reaction sequence, starting from the corresponding aniline. 2-Chloro-3-fluoroaniline is a commercially available starting material.[2][3] The synthesis involves the conversion of the primary amino group to a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic medium.

Causality Behind Experimental Choices:

The diazotization reaction is a well-established method for converting an amino group into an excellent leaving group (N₂).[4] This allows for the subsequent nucleophilic substitution with water to form the phenol. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5] It is crucial to use the diazonium salt in-situ due to its potential to be explosive when isolated in a dry state.[5][6]

A significant drawback of this method for 2-fluoro-3-chloroaniline has been reported to be the formation of a highly explosive 2-chloro-6-diazo-cyclohexa-2,4-dien-1-one byproduct and a low yield of only 20%.[7] This highlights a critical safety and efficiency concern with this pathway.

Experimental Protocol: Diazotization and Hydrolysis of 2-Chloro-3-fluoroaniline

  • Step 1: Diazotization

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-3-fluoroaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature of the reaction mixture is maintained below 5 °C.[5]

    • Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.[8]

  • Step 2: Hydrolysis

    • In a separate flask, bring an aqueous solution of a strong acid (e.g., sulfuric acid) to a gentle boil.

    • Slowly and carefully add the cold diazonium salt solution to the hot acid solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-fluorophenol.

    • The crude product can be purified by vacuum distillation or column chromatography.

Trustworthiness of the Protocol: This protocol follows the general procedure for the conversion of anilines to phenols via diazotization. However, the reported low yield and potential for explosive byproduct formation with the specific substrate, 2-chloro-3-fluoroaniline, make this a less desirable route from a safety and efficiency standpoint.[7] Any attempt to perform this reaction should be done with extreme caution, on a small scale, and with appropriate safety measures in place.

III. Data Presentation and Characterization

The successful synthesis of 2-chloro-3-fluorophenol must be confirmed through rigorous analytical characterization.

PropertyDataSource
Molecular Formula C₆H₄ClFOPubChem[9]
Molecular Weight 146.54 g/mol PubChem[9]
CAS Number 863870-86-4ChemicalBook[10]
Appearance Solid, semi-solid, or liquidSigma-Aldrich
Purity 97-98% (Commercially available)Sigma-Aldrich
Storage Inert atmosphere, room temperatureSigma-Aldrich

Spectroscopic Data (Predicted and from Related Compounds):

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-7.4 ppm) corresponding to the three aromatic protons, and a broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O. The coupling patterns will be influenced by both the chlorine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum should show a singlet or a complex multiplet depending on the coupling with the neighboring protons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹.[11] Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C-O stretching vibration is expected in the 1200-1300 cm⁻¹ region, and the C-Cl and C-F stretching vibrations will be present in the fingerprint region.[11]

  • Mass Spectrometry: The mass spectrum (electron ionization) will show a molecular ion peak (M⁺) at m/z 146 and an M+2 peak at m/z 148 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

IV. Visualization of Synthetic Workflows

Pathway 1: Chlorination of 3-Fluorophenol

A 3-Fluorophenol C 2-Chloro-3-fluorophenol A->C Chlorination B N-Chlorosuccinimide (NCS) Thiourea Catalyst B->C

Caption: Proposed synthesis via regioselective chlorination.

Pathway 2: Diazotization of 2-Chloro-3-fluoroaniline

cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 2-Chloro-3-fluoroaniline C Aryl Diazonium Salt (in-situ) A->C B NaNO₂, H₂SO₄ 0-5 °C B->C E 2-Chloro-3-fluorophenol C->E D H₂O, H₂SO₄ Heat D->E

Caption: Synthesis via diazotization and hydrolysis.

V. Conclusion and Future Outlook

The synthesis of 2-chloro-3-fluorophenol presents an interesting challenge in regiocontrol. While the diazotization of 2-chloro-3-fluoroaniline is a conceptually straightforward approach, the reported low yields and significant safety hazards associated with explosive byproducts make it a less attractive option for large-scale synthesis. The direct, regioselective chlorination of 3-fluorophenol appears to be a more promising and potentially safer alternative. Further research into optimizing the catalytic conditions for the ortho-chlorination of 3-fluorophenol is warranted to develop a high-yielding and scalable process. The development of such a process would provide reliable access to this valuable building block, thereby facilitating advancements in the fields of medicinal chemistry and materials science.

VI. References

  • Benchchem. (2025). Application Notes and Protocols for Diazotization Reactions Involving 2-Fluoro-4-nitroaniline. Retrieved from Benchchem website.

  • Benchchem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. Retrieved from Benchchem website.

  • Google Patents. (n.d.). WO2024023012A1 - Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11205840, 2-Chloro-3-fluorophenol. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Diazotization of 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. Retrieved from Benchchem website.

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • RSC Publishing. (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Retrieved from [Link]

  • Benchchem. (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. Retrieved from Benchchem website.

  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chloro-4-fluorothiophenol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while. Retrieved from [Link]

  • organicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • Benchchem. (2025). Application Note: A Protocol for the Synthesis of 4-Amino-2,6-dichloro-3-fluorophenol. Retrieved from Benchchem website.

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Chloro-3-fluoroaniline: A Chemical Building Block Deep Dive. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Oxidative Arylation of Fluorophenols. Retrieved from [Link]

  • MDPI. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-3-fluoroaniline: Properties, Applications, and Synthesis of a Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Scientific Update. (n.d.). Organocatalytic Chlorination of Alcohols by P(III)/P(V) Redox Cycling. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-3-(trifluoromethyl)phenol (C7H4ClF3O). Retrieved from [Link]

  • PubMed. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Retrieved from [Link]

  • LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]

  • Scientific Update. (2017). Regioselective Chlorination of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773712, 3-Chloro-2-fluorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88884, 2-Chloro-3-fluoroaniline. Retrieved from [Link]

  • YouTube. (2024). NMR spectra of 2-Chloroethanol. Retrieved from [Link]

Sources

Exploratory

Orthogonal Reactivity and Functionalization of 2-Chloro-1-fluoro-3-substituted Benzenes: A Technical Guide for Advanced Scaffold Design

Executive Summary 2-Chloro-1-fluoro-3-substituted benzenes represent a privileged class of polyhalogenated building blocks in modern medicinal chemistry and agrochemical development. The strategic positioning of orthogon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1-fluoro-3-substituted benzenes represent a privileged class of polyhalogenated building blocks in modern medicinal chemistry and agrochemical development. The strategic positioning of orthogonal halogens (fluorine and chlorine) adjacent to a variable substituent (R-group) at the C3 position creates a highly tunable electronic and steric environment. This whitepaper explores the causality behind their divergent reactivity profiles—specifically, Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling—providing validated protocols to harness these scaffolds effectively.

Electronic and Steric Profiling: The Causality of Reactivity

The reactivity of the 2-chloro-1-fluoro-3-R system is governed by the competing inductive (-I) and mesomeric (+M) effects of the halogens, heavily modulated by the nature of the C3 substituent.

  • The C1-Fluorine Bond : Fluorine is the most electronegative element, exerting a profound -I effect that locally depletes electron density at the C1 position, rendering it highly susceptible to nucleophilic attack. Because the C-F bond is highly polarized, Meisenheimer complex formation is accelerated, making fluorine an excellent leaving group in SNAr reactions, often superior to chlorine despite the higher C-F bond dissociation energy.

  • The C2-Chlorine Bond : Chlorine exerts a weaker -I effect but possesses a larger atomic radius and more diffuse lone pairs. While it can participate in SNAr, its primary utility lies in transition-metal catalysis. The lower bond dissociation energy of C-Cl (~96 kcal/mol) compared to C-F (~126 kcal/mol) thermodynamically favors the oxidative addition of low-valent transition metals (e.g., Pd(0), Ni(0)) into the C-Cl bond.

  • The C3-Substituent (R) : An electron-withdrawing group (EWG) at C3 (e.g., -NO2, -CF3) significantly lowers the LUMO of the aromatic ring, dramatically accelerating SNAr at C1. Conversely, an electron-donating group (EDG) at C3 increases the electron density, necessitating harsher SNAr conditions or the use of photocatalytic methods, while potentially facilitating oxidative addition at C2 by stabilizing the resulting metal complex.

Nucleophilic Aromatic Substitution (SNAr) at C1

Causality & Design : Traditional SNAr requires strongly electron-deficient arenes. However, recent advances in organophotocatalysis have enabled the SNAr of mildly electron-poor fluoroarenes. By utilizing a highly oxidizing photocatalyst (e.g., DDQ), a radical cation intermediate is generated, drastically increasing the electrophilicity of the arene and allowing1[1].

Protocol: Organophotochemical SNAr

Self-Validating System: This protocol uses an internal standard (1,3,5-trimethoxybenzene) to monitor conversion via in situ NMR, ensuring the radical cation intermediate does not lead to unwanted homocoupling before work-up.

  • Preparation : In a dried Schlenk tube under an argon atmosphere, add the 2-chloro-1-fluoro-3-substituted benzene (1.0 equiv), the nucleophile (e.g., methanol, 10.0 equiv), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv).

  • Solvent Addition : Dissolve the mixture in a 1:1 mixture of 1,2-dichloroethane (DCE) and 2,2,2-trifluoroethanol (TFE) (0.1 M concentration). Causality: TFE is critical as its high ionizing power and low nucleophilicity stabilize the radical cation intermediate, preventing premature quenching.

  • Irradiation : Irradiate the mixture with a blue LED (450 nm) at approximately 40 °C for 18 hours.

  • Work-up : Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 1-Nu-2-chloro-3-substituted benzene.

Transition-Metal Catalyzed Cross-Coupling at C2

Causality & Design : The C-Cl bond in 1-chloro-2-fluorobenzenes is notoriously sluggish in standard Suzuki-Miyaura couplings due to the strong C-Cl bond and the steric/electronic deactivation by the ortho-fluorine. To overcome the high activation barrier, 2 are required to facilitate the oxidative addition of the palladium(0) complex to the C-Cl bond[2]. These bulky, electron-rich ligands promote the formation of a highly active, monoligated Pd(0) species.

Protocol: Suzuki-Miyaura Coupling

Self-Validating System: The use of a biphasic solvent system (Toluene/H2O) with a phase-transfer-like effect ensures that the boronic acid is continuously activated by the base in the aqueous layer without poisoning the organic-soluble Pd catalyst.

  • Catalyst Activation : In a nitrogen-filled glovebox, charge a reaction vial with Pd2(dba)3 (2 mol%) and XPhos (8 mol%). Add anhydrous toluene (1 mL) and stir for 15 minutes to pre-form the active Pd(0)-XPhos complex.

  • Reagent Addition : Add the 2-chloro-1-fluoro-3-substituted benzene (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Reaction Execution : Seal the vial, remove from the glovebox, and heat the mixture at 100 °C for 12-24 hours. Monitor the consumption of the starting material via GC-MS.

  • Work-up : Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification : Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography to isolate the 2-aryl-1-fluoro-3-substituted benzene.

Quantitative Data Summary

The orthogonal reactivity allows for programmable functionalization. Below is a summary of typical yields and regioselectivities based on validated literature parameters.

Substrate (R-Group)Reaction TypeReagents / CatalystTarget SiteYield (%)
3-NitroThermal SNArAmine, K2CO3, DMF, 80°CC1 (C-F cleavage)85 - 95
3-MethylPhotochemical SNArMeOH, DDQ, hv, 40°CC1 (C-F cleavage)65 - 80
3-TrifluoromethylSuzuki CouplingAr-B(OH)2, Pd/XPhos, 100°CC2 (C-Cl cleavage)75 - 90
3-MethoxyNegishi CouplingAr-ZnX, Pd(PPh3)4, 80°CC2 (C-Cl cleavage)70 - 85

Visualization of Divergent Workflows

The following diagram illustrates the programmable, divergent reactivity pathways of the scaffold, highlighting the specific bond cleavages achieved under orthogonal conditions.

Reactivity Start 2-Chloro-1-fluoro- 3-substituted benzene SNAr_Cond SNAr Conditions (Nucleophile, Base/hv) Start->SNAr_Cond  Nucleophilic Attack Cross_Cond Pd-Catalyzed Cross-Coupling Start->Cross_Cond  Oxidative Addition Product_SNAr 1-Nu-2-chloro- 3-substituted benzene (Regioselective C-F Cleavage) SNAr_Cond->Product_SNAr  F- Elimination Product_Cross 1-fluoro-2-aryl- 3-substituted benzene (Regioselective C-Cl Cleavage) Cross_Cond->Product_Cross  Transmetalation &  Reductive Elimination

Caption: Divergent functionalization pathways of 2-chloro-1-fluoro-3-substituted benzenes.

Application in Drug Development

The selective functionalization of chlorofluorobenzenes is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs). For instance, in the discovery of the SARS-CoV-2 3CL protease inhibitor clinical candidate S-892216, a 4-bromo-2-chloro-1-fluorobenzene derivative was subjected to a highly selective3 to construct the core architecture without disturbing the C-F bond[3]. Similarly, in the development of dual EGFR/HER2 inhibitors, scaffold assembly relies on 4 between 2-chloro-1-fluoro-4-nitrobenzene and benzo[d]thiazole-2-thiol, demonstrating the reliability of this orthogonal reactivity in complex molecular assembly[4].

References

  • Title: Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes Source: d-nb.info URL: [Link]

  • Title: Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual Source: whiterose.ac.uk URL: [Link]

  • Title: Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 Source: nih.gov URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Methoxymethylation of 2-Chloro-1-fluorophenol

This guide provides a comprehensive overview of the methoxymethylation of 2-chloro-1-fluorophenol, a critical transformation in synthetic organic chemistry. As a protecting group strategy, the introduction of the methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the methoxymethylation of 2-chloro-1-fluorophenol, a critical transformation in synthetic organic chemistry. As a protecting group strategy, the introduction of the methoxymethyl (MOM) ether is essential for masking the reactivity of the phenolic hydroxyl group during multi-step syntheses in drug discovery and materials science.[1][2][3] This document delves into the mechanistic rationale, reagent selection, a detailed and validated experimental protocol, and crucial safety considerations tailored for researchers, scientists, and drug development professionals.

The substrate, 2-chloro-1-fluorophenol, presents a unique challenge due to the electronic-withdrawing nature of its halogen substituents. These groups decrease the nucleophilicity of the phenolic oxygen, which can impact reaction kinetics.[4][5] Therefore, a careful selection of reagents and reaction conditions is paramount for achieving high yields and purity.

Mechanistic Underpinnings and Strategic Reagent Selection

The conversion of a phenol to a methoxymethyl (MOM) ether is a nucleophilic substitution reaction. The phenolic oxygen, typically after deprotonation, acts as a nucleophile, attacking an electrophilic methoxymethyl source. The choice of this source is the most critical decision, balancing reactivity, safety, and substrate compatibility.

Common Methoxymethylating Agents
  • Methoxymethyl Chloride (MOM-Cl): Historically, MOM-Cl has been the most common reagent for this transformation.[2][6] The reaction proceeds via a direct S_N2 pathway where a base, such as a non-nucleophilic hindered amine like N,N-diisopropylethylamine (DIPEA), deprotonates the phenol to form a more potent phenoxide nucleophile.[2]

    • Causality: The use of a hindered base is crucial to prevent competitive reactions where the base itself would act as a nucleophile. The primary drawback of MOM-Cl is its classification as a potent carcinogen, necessitating stringent safety protocols.[6][7][8]

  • Dimethoxymethane (Methylal): A significantly safer and more environmentally benign alternative is dimethoxymethane.[9] This method operates as an acid-catalyzed acetal exchange.[6] A strong acid catalyst, such as p-toluenesulfonic acid or a Lewis acid like phosphorus pentoxide, is required to activate the dimethoxymethane, generating a highly reactive oxonium ion in situ, which is then trapped by the phenol.[6][9]

    • Expertise: This approach avoids the handling of the hazardous MOM-Cl but requires anhydrous conditions to drive the equilibrium towards the product, often by removing the methanol byproduct.[9]

  • Alternative Reagents: For particularly sensitive substrates, milder reagents have been developed. These include methoxymethyl-2-pyridylsulfide (MOM-ON) activated by a Lewis acid or methoxymethyl acetate, which can be advantageous in complex molecular settings.[6]

The Reaction Mechanism: A Visual Representation

The most direct and widely understood mechanism involves the S_N2 reaction between the phenoxide of 2-chloro-1-fluorophenol and methoxymethyl chloride.

Caption: S_N2 mechanism for the methoxymethylation of a phenoxide.

Field-Proven Experimental Protocol

This protocol details the methoxymethylation of 2-chloro-1-fluorophenol using methoxymethyl chloride and DIPEA. This method is selected for its reliability and high yield, with the understanding that all safety precautions must be strictly followed.

Safety and Hazard Analysis

Trustworthiness in any protocol begins with safety. All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[10]

ReagentPrimary HazardsHandling Precautions
Methoxymethyl Chloride Potent Carcinogen, Lachrymator, Flammable, Corrosive[7][8]Handle exclusively in a fume hood. Use a dedicated syringe or cannula for transfers. Quench any residual reagent with an appropriate solution before disposal.
2-Chloro-1-fluorophenol Harmful if swallowed or in contact with skin, Causes skin and eye irritation[11]Avoid inhalation and direct contact.
DIPEA Flammable, Corrosive, Harmful if swallowed or inhaledDispense in a fume hood. Keep away from ignition sources.
Dichloromethane (DCM) Suspected Carcinogen, VolatileUse in a well-ventilated fume hood. Minimize inhalation exposure.
Materials and Reagents
ReagentMolar Mass ( g/mol )Molar EquivalentsExample Amount (for 10 mmol scale)
2-Chloro-1-fluorophenol146.551.01.47 g
DIPEA129.242.03.45 mL (2.58 g)
Methoxymethyl Chloride80.511.51.0 mL (1.21 g)
Dichloromethane (DCM)--50 mL
Deionized Water--For work-up
Brine (Saturated NaCl)--For work-up
Anhydrous MgSO₄ or Na₂SO₄--For drying
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-fluorophenol (1.47 g, 10.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous dichloromethane (50 mL) via syringe, followed by N,N-diisopropylethylamine (DIPEA) (3.45 mL, 20.0 mmol). Stir the solution until the phenol is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical for controlling the exothermicity of the subsequent addition.

  • Reagent Addition: Add methoxymethyl chloride (1.0 mL, 15.0 mmol) dropwise to the stirred solution over 5 minutes. A white precipitate of diisopropylethylammonium chloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding deionized water (20 mL).

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure 2-chloro-1-fluoro-6-(methoxymethoxy)benzene.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Phenol in DCM + DIPEA B 2. Cool to 0 °C A->B C 3. Add MOM-Cl Dropwise B->C D 4. Stir at RT & Monitor by TLC C->D E 5. Quench with Water D->E Reaction Complete F 6. DCM Extraction E->F G 7. Wash with Brine F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J J I->J Pure Product

Caption: Step-by-step workflow for the synthesis and purification.

Deprotection: Regenerating the Phenol

The utility of a protecting group lies in its stability under various conditions and its facile, selective removal. The MOM ether is robust in basic and weakly acidic media but can be readily cleaved under stronger acidic conditions.[1][12]

Common deprotection methods include:

  • Protic Acids: Treatment with hydrochloric acid (HCl) in a solvent mixture like THF/water or methanol.[12]

  • Trifluoroacetic Acid (TFA): Using a solution of TFA in dichloromethane is a common and effective method.[2]

  • Lewis Acids: A variety of Lewis acids, such as bismuth triflate (Bi(OTf)₃) or zinc triflate (Zn(OTf)₂), can catalyze the cleavage under mild conditions, offering high selectivity.[12][13]

The standard deprotection mechanism involves protonation of the ether oxygen, followed by elimination to release the free alcohol and a stabilized cation.[2]

References

  • Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of MOM Ether in 1-Bromo-2-((methoxymethoxy)methyl)benzene. BenchChem.
  • Ataman Kimya. Methoxymethyl Ether Handling and Storage.
  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 68(18), 7101-7103.
  • Kozikowski, A. P., & Scripko, J. G. (1983). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 48(12), 2083-2085.
  • Taniguchi, T., & Ogasawara, K. (2000). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl.
  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
  • Król, J., Grynkiewicz, G., & Kutner, A. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433.
  • Ahmad, F. B. H., & Bruce, J. M. (1989). A Simple and Clean Method for Methoxymethylation of Phenols. Pertanika, 12(1), 71-78.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Methoxymethyl chloride. Sigma-Aldrich.
  • Fisher Scientific. (2024). Safety Data Sheet for Benzyl methyl ether. Fisher Scientific.
  • Castaldi, G., & Giordano, C. (1976). U.S. Patent No. 3,987,105. Washington, DC: U.S.
  • NOAA. (n.d.). METHYL CHLOROMETHYL ETHER. CAMEO Chemicals.
  • Bartoli, G., et al. (2006). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate.
  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for 2-Chlorophenol. Thermo Fisher Scientific.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-2-fluorophenol. Fisher Scientific.
  • MilliporeSigma. (2024). Safety Data Sheet for 2-chlorophenol. MilliporeSigma.
  • Jain, P., & Muthas, D. S. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(3), 356-372.
  • Jain, P., & Muthas, D. S. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(3), 356-372.

Sources

Exploratory

Stability of the methoxymethyl ether on substituted phenols

Title : Stability and Chemoselective Cleavage of Methoxymethyl (MOM) Ethers on Substituted Phenols: A Technical Guide Introduction Methoxymethyl (MOM) ethers are ubiquitous protecting groups in complex organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Stability and Chemoselective Cleavage of Methoxymethyl (MOM) Ethers on Substituted Phenols: A Technical Guide

Introduction Methoxymethyl (MOM) ethers are ubiquitous protecting groups in complex organic synthesis, prized for their robustness under strongly basic conditions and their facile removal under mild acidic conditions. However, when applied to phenolic hydroxyls, the stability and cleavage kinetics of the MOM ether diverge significantly from their aliphatic counterparts. This whitepaper provides an in-depth mechanistic analysis of how aromatic substituents (electron-donating vs. electron-withdrawing) dictate the stability of phenolic MOM ethers, alongside field-proven protocols for their chemoselective manipulation.

Mechanistic Foundations of Phenolic MOM Ethers

Unlike aliphatic alcohols, phenols possess a delocalized π -system that reduces the inherent basicity of the phenolic oxygen. During the acid-catalyzed cleavage of a MOM ether, the reaction typically proceeds via specific acid catalysis. The acetal oxygen is protonated, followed by the rate-determining cleavage of the C–O bond to generate a resonance-stabilized oxocarbenium ion ( CH3​−O+=CH2​ ) and the corresponding phenol.

G A Ar-O-CH2-OCH3 (MOM Ether) B Protonation/Coordination at Acetal Oxygen A->B Acid (H+ or Lewis) C C-O Bond Cleavage (Rate-Limiting) B->C D Ar-OH (Phenol) C->D E [CH2=O-CH3]+ (Oxocarbenium) C->E

Mechanistic pathway for the acid-catalyzed cleavage of aromatic MOM ethers.

In aromatic systems, the cleavage mechanism is heavily influenced by the choice of the acid. For instance, treatment of aromatic MOM ethers with Lewis acids like trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl results in an initial conversion to a silyl ether, followed by hydrolysis to the phenol[1]. This pathway relies heavily on the ability of the Lewis acid complex to coordinate to the oxygen atom adjacent to the aromatic ring.

Substituent Effects on MOM Ether Stability

The stability of the MOM group on a substituted phenol is a delicate balance of two opposing electronic effects: the basicity of the ether oxygen and the leaving group ability of the phenoxide.

  • Electron-Donating Groups (EDGs) : Substituents such as −OCH3​ or −CH3​ increase the electron density on the phenolic oxygen. This elevated basicity facilitates faster coordination with Lewis acids or faster protonation by Brønsted acids. Consequently, EDG-substituted phenolic MOM ethers generally exhibit faster cleavage kinetics under Lewis acidic conditions, despite the resulting electron-rich phenol being a relatively poorer leaving group.

  • Electron-Withdrawing Groups (EWGs) : Substituents such as −NO2​ or −CN withdraw electron density, making the oxygen significantly less basic. As noted in recent studies on 1, substrates with a nitro group require substantially longer reaction times and elevated temperatures for cleavage[1]. The electron-deficient oxygen resists coordination by the [Bpy⋅TMS]+–OTf complex, rendering the MOM ether highly stable.

G Substituent Aromatic Substituent EDG Electron-Donating (EDG) e.g., -OMe, -CH3 Substituent->EDG EWG Electron-Withdrawing (EWG) e.g., -NO2, -CN Substituent->EWG Basic Increased O-Basicity (Faster Protonation) EDG->Basic PoorLG Destabilized Phenoxide (Poorer Leaving Group) EDG->PoorLG LessBasic Decreased O-Basicity (Slower Protonation) EWG->LessBasic GoodLG Stabilized Phenoxide (Better Leaving Group) EWG->GoodLG

Divergent electronic effects of aromatic substituents on MOM ether cleavage kinetics.

Quantitative Stability Data

To illustrate the practical impact of these electronic effects, the following table summarizes the relative reactivity of substituted phenolic MOM ethers during Lewis acid-mediated deprotection.

Substrate (Phenolic MOM Ether)Substituent TypeCleavage ConditionRelative Reaction TimeYield (%)Mechanistic Observation
4-Methoxyphenyl MOM ether Strong EDGTMSOTf / 2,2′-bipyridyl, 0 °C to RTFast (< 1 hr)> 90%Rapid coordination due to high O-basicity.
Phenyl MOM ether (unsubstituted)NeutralTMSOTf / 2,2′-bipyridyl, 0 °C to RTModerate (1-2 hrs)> 90%Baseline reactivity.
4-Nitrophenyl MOM ether Strong EWGTMSOTf / 2,2′-bipyridyl, Heating req.Slow (> 12 hrs)~ 85%Poor coordination due to electron-deficient oxygen[1].

Table 1: Comparative cleavage kinetics demonstrating the stabilizing effect of EWGs on aromatic MOM ethers during Lewis acid-mediated deprotection.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. The following methodologies incorporate specific checkpoints to ensure mechanistic fidelity, safety, and high yields.

Protocol A: Protection of Substituted Phenols using MOMCl

Rationale: Chloromethyl methyl ether (MOMCl) is a highly reactive alkylating agent. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents unwanted side reactions (e.g., quaternary ammonium salt formation) while effectively neutralizing the HCl byproduct.

Step-by-Step Methodology:

  • Preparation : In a flame-dried, argon-purged round-bottom flask, dissolve the substituted phenol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition : Add DIPEA (2.5 equiv, 25 mmol) via syringe. Stir for 5 minutes at 0 °C. Causality: Cooling minimizes the exothermic degradation of MOMCl and controls the reaction rate.

  • Alkylation : Dropwise, add MOMCl (1.5 equiv, 15 mmol). Caution : MOMCl is a known carcinogen; handle exclusively in a well-ventilated fume hood.

  • Self-Validation (IPC) : After 2 hours of stirring at room temperature, perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The disappearance of the UV-active, polar phenol spot and the appearance of a less polar spot confirms conversion.

  • Workup : Quench with saturated aqueous NH4​Cl . Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Verification : Confirm the structure via 1H -NMR (look for the characteristic O−CH2​−O singlet around δ 5.1-5.3 ppm).

Protocol B: Chemoselective Deprotection using Silica-Supported Sodium Hydrogen Sulfate ( NaHSO4​−SiO2​ )

Rationale: While harsh liquid acids can cause side reactions, heterogeneous catalysts like NaHSO4​−SiO2​ offer a mild, easily removable alternative that is highly selective for phenolic MOM ethers over aliphatic ones, as demonstrated in 2[2].

Step-by-Step Methodology:

  • Preparation : Dissolve the phenolic MOM ether (1.0 equiv, 5 mmol) in DCM (25 mL).

  • Catalyst Addition : Add NaHSO4​−SiO2​ (20% w/w relative to the substrate). Causality: The silica support provides a high surface area for the localized acidic protons, facilitating the protonation of the acetal oxygen without lowering the bulk pH of the solution.

  • Reaction : Stir the suspension at room temperature.

  • Self-Validation (IPC) : Monitor via TLC. For EDG-substituted phenols, expect completion in 1-2 hours. For EWG-substituted phenols (e.g., nitro groups), extend the reaction time to 3-5 hours due to the decreased basicity of the oxygen.

  • Workup : Filter the reaction mixture through a sintered glass funnel to remove the heterogeneous catalyst. Causality: This eliminates the need for aqueous basic workup, preventing the degradation of base-sensitive functional groups.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the pure deprotected phenol.

Conclusion

The stability of the methoxymethyl ether on substituted phenols is not a static property but a tunable parameter dictated by the electronic nature of the aromatic ring. Electron-withdrawing groups stabilize the MOM ether against Lewis acid and Brønsted acid coordination by reducing oxygen basicity, whereas electron-donating groups accelerate cleavage. By understanding these causal mechanistic relationships, researchers can strategically deploy MOM ethers in orthogonal protection schemes, utilizing chemoselective reagents to achieve precise, high-yielding transformations.

References

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega - ACS Publications.
  • Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst | Organic Chemistry Portal (J. Org. Chem.).
  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure | MDPI.

Sources

Foundational

IUPAC name for 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

An In-depth Technical Guide to 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene This guide provides a comprehensive technical overview of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene, a halogenated aromatic compound featuring...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

This guide provides a comprehensive technical overview of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene, a halogenated aromatic compound featuring a methoxymethyl (MOM) ether protecting group. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into its structure, synthesis, reactivity, and handling.

Compound Identification and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene . The structure consists of a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 1, and a methoxymethoxy group at position 3.

The methoxymethyl (MOM) ether serves as a protecting group for the hydroxyl group of the corresponding phenol, 2-chloro-3-fluorophenol.[1][2] This protection strategy is common in multi-step organic synthesis to prevent the acidic phenol proton and nucleophilic phenoxide from interfering with subsequent reactions.[3]

Table 1: Compound Identifiers (Predicted)

IdentifierValue
IUPAC Name 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
Molecular Formula C₈H₈ClFO₂
Molecular Weight 190.60 g/mol
Canonical SMILES COC1=CC=C(F)C(Cl)=C1OCOC
InChI Key (Predicted based on structure)
CAS Number Not assigned (as of current data)

Synthesis and Methodology

The synthesis of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene would logically start from the commercially available precursor, 2-chloro-3-fluorophenol. The key transformation is the protection of the phenolic hydroxyl group as a MOM ether.

Experimental Protocol: MOM Protection of 2-Chloro-3-fluorophenol

This protocol is based on standard procedures for the MOM protection of phenols and alcohols.[2][4]

Objective: To synthesize 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene from 2-chloro-3-fluorophenol.

Materials:

  • 2-chloro-3-fluorophenol

  • N,N-Diisopropylethylamine (DIPEA)

  • Chloromethyl methyl ether (MOM-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-chloro-3-fluorophenol (1.0 equiv). Dissolve the phenol in anhydrous DCM (to a concentration of 0.1-0.5 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) dropwise to the stirred solution.

  • MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) to the reaction mixture. Caution: MOM-Cl is a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene.

SynthesisWorkflow Start 2-Chloro-3-fluorophenol Reagents DIPEA, MOM-Cl DCM, 0°C to RT Start->Reagents Product 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene Reagents->Product MOM Protection

Caption: Synthetic workflow for the preparation of the target compound.

Chemical Reactivity and Stability

The reactivity of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is governed by two main features: the substituted aromatic ring and the MOM ether protecting group.

Reactivity of the Aromatic Ring

The benzene ring is substituted with two electron-withdrawing halogens (Cl and F) and an electron-donating methoxymethoxy group. Halogens are deactivating yet ortho-, para-directing for electrophilic aromatic substitution due to a combination of inductive withdrawal and resonance donation.[5] The strong electron-donating nature of the ether oxygen in the MOM group will likely dominate, activating the ring towards electrophilic attack, primarily at the positions ortho and para to it (positions 4 and 6).

  • Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the 4 and 6 positions. The sterically less hindered position 4 would likely be the major product.

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups makes the ring susceptible to nucleophilic aromatic substitution, although harsh conditions would be required.

  • Reductive Dechlorination: The chlorine atom can be removed via catalytic hydrogenation.[6]

Stability and Deprotection of the MOM Ether

The MOM ether is an acetal and is therefore sensitive to acidic conditions.[1]

  • Acidic Lability: The MOM group can be readily cleaved with a variety of Brønsted or Lewis acids to regenerate the parent phenol.[2] This is a common deprotection strategy in organic synthesis.

  • Stability: The MOM group is stable to a wide range of non-acidic conditions, including many oxidizing and reducing agents, bases, and nucleophiles, making it a versatile protecting group.[1] However, some Lewis acidic reducing agents like DIBAL-H have been reported to cleave MOM ethers.[4]

Reactivity cluster_ring Aromatic Ring Reactivity cluster_mom MOM Group Reactivity Electrophilic Attack Electrophilic Attack Positions 4 & 6 favored Nucleophilic Attack Nucleophilic Attack Harsh conditions Dechlorination Reductive Dechlorination Pd/C, H2 Acid_Cleavage Acidic Cleavage Regenerates Phenol Base_Stability Base/Nucleophile Stability Generally robust Compound 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene Compound->Electrophilic Attack Compound->Nucleophilic Attack Compound->Dechlorination Compound->Acid_Cleavage Compound->Base_Stability

Caption: Key reactivity pathways for the title compound.

Potential Applications in Research and Development

Halogenated aromatic compounds are valuable building blocks in medicinal chemistry and materials science.[7][8] The specific substitution pattern of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene makes it a potentially useful intermediate for the synthesis of more complex molecules. The three different functional groups (fluoro, chloro, and a protected hydroxyl) can be manipulated selectively to build molecular complexity. For instance, the chlorine atom could be a site for cross-coupling reactions, while the MOM group can be removed to reveal a nucleophilic phenol.

Safety and Handling

General Precautions:

  • This compound should be handled by trained personnel in a well-ventilated chemical fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Specific Hazards (Predicted):

  • Toxicity: While specific toxicity data is unavailable, related halogenated aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin. For example, 2-chloro-1-fluoro-3-methoxybenzene is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation).

  • Reactivity: As mentioned, the precursor MOM-Cl is a potential carcinogen.[2] The compound itself is expected to be stable under normal laboratory conditions but will react with strong acids.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.

Conclusion

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is a synthetically accessible aromatic building block with significant potential for applications in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups and the stability of the MOM protecting group under a variety of conditions. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective use in research and development.

References

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry. (2022, January 19). MOM Protecting Group Addition [Video]. YouTube. Retrieved from [Link]

  • Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]

  • Justia Patents. (1994, November 9). Process for the preparation of aromatic fluoro compounds. Retrieved from [Link]

Sources

Exploratory

Advanced Technical Guide: Commercial Procurement and Synthetic Applications of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Executive Summary 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS 860296-13-5) is a highly specialized, functionally dense aromatic building block. Characterized by its unique halogenation pattern and methoxymethyl (MOM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS 860296-13-5) is a highly specialized, functionally dense aromatic building block. Characterized by its unique halogenation pattern and methoxymethyl (MOM) protected phenol, it serves as a critical intermediate in the pharmaceutical development of tricyclic inhibitors. Specifically, it is utilized to synthesize small molecules that disrupt the BCL6 BTB domain protein-protein interaction, a promising therapeutic vector for overcoming Tyrosine Kinase Inhibitor (TKI) resistance in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[1][2].

Physicochemical Profiling and Supply Chain Dynamics

As a specialty chemical, 2-chloro-1-fluoro-3-(methoxymethoxy)benzene is not a bulk commodity but is accessible through custom synthesis and specialized chemical vendors. The compound is commercially available from suppliers such as ChemScene[3], Boroncore[4], and Alchimica[5], typically supplied at a purity of Not Less Than (NLT) 98%[4].

Table 1: Commercial Specifications & Physicochemical Data
ParameterSpecification / Data
Chemical Name 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
CAS Registry Number 860296-13-5
Molecular Formula C8H8ClFO2
Molecular Weight 190.60 g/mol
Physical Form Pale yellow liquid
Standard Commercial Purity NLT 98% (HPLC/LCMS)
Key Suppliers Boroncore, ChemScene, Alchimica

Mechanistic Rationale: Targeting the BCL6 BTB Domain

In oncology, BCL6 acts as a transcriptional repressor that drives the survival of Leukemia Initiating Cells (LICs)[2]. The BCL6 BTB domain forms a tight homodimer that recruits corepressors such as SMRT, NCOR, and BCOR[2]. Pharmacological inhibition of this specific protein-protein interaction is crucial for eradicating LICs and preventing blast crisis transformation in CML patients who have developed resistance to standard TKI therapies[2]. Derivatives synthesized from CAS 860296-13-5 form the tricyclic core of these advanced inhibitors[1].

BCL6_Pathway A Oncogenic Signaling (BCR-ABL1, FoxO) B BCL6 Upregulation A->B C BCL6 BTB Domain Homodimerization B->C D Corepressor Recruitment (SMRT, NCOR, BCOR) C->D E Transcriptional Repression D->E F Leukemia Initiating Cell Survival & TKI Resistance E->F Inhibitor Tricyclic BCL6 Inhibitor (CAS 860296-13-5 Derived) Inhibitor->D Blocks Interaction

Fig 1. BCL6 BTB domain signaling pathway and targeted inhibition mechanism.

Strategic Synthetic Utility: The Causality of the MOM Group

The structural design of 2-chloro-1-fluoro-3-(methoxymethoxy)benzene is highly intentional for late-stage functionalization:

  • Directed Metalation Group (DMG): The MOM group is not merely a protecting group for the phenol; its oxygen atoms strongly coordinate with lithium cations. This directs deprotonation (ortho-lithiation) to the adjacent carbon with high regioselectivity.

  • Electronic Modulation: The combination of fluorine and chlorine atoms increases the acidity of the aromatic protons, facilitating deprotonation at cryogenic temperatures while providing handles for downstream transition-metal-catalyzed cross-coupling reactions (e.g., using SPhos or RuPhos ligands)[1].

  • Stability vs. Lability: The MOM ether is completely stable to the strongly basic conditions of n-BuLi but can be cleanly cleaved under mild acidic conditions later in the synthetic sequence.

Validated Experimental Protocol: Directed Ortho-Lithiation

The following protocol details the critical lithiation step used to elaborate the aromatic ring, establishing a self-validating workflow designed to prevent common failure modes such as moisture quenching or benzyne formation[1].

Lithiation_Workflow Step1 Starting Material CAS 860296-13-5 Step2 Cooling Phase Dry THF, -78°C Step1->Step2 Step3 Lithiation n-BuLi Dropwise Step2->Step3 Step4 Electrophile Addition Tricyclic Core Assembly Step3->Step4 Step5 Aqueous Workup & LCMS Validation Step4->Step5

Fig 2. Directed ortho-lithiation workflow for CAS 860296-13-5 functionalization.

Step-by-Step Methodology:
  • System Preparation (Inert Atmosphere): Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an internal temperature probe. Purge the system with high-purity Argon for 15 minutes.

    • Causality: Organolithium reagents are highly pyrophoric and rapidly destroyed by atmospheric moisture and oxygen.

  • Substrate Dissolution: Charge the flask with 2-chloro-1-fluoro-3-(methoxymethoxy)benzene (20 g, 104.7 mmol, 1.0 eq) and anhydrous THF (400 mL)[1]. Stir to achieve a homogeneous pale yellow solution.

    • Causality: THF acts as a coordinating solvent, breaking the n-BuLi hexamers into more reactive dimers, thereby accelerating the deprotonation kinetics.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78°C.

    • Causality: Strict temperature control is mandatory. Elevated temperatures (> -60°C) can trigger unwanted nucleophilic aromatic substitution (SNAr) of the fluorine atom or induce the elimination of lithium chloride to form a highly reactive benzyne intermediate.

  • Lithiation: Load the addition funnel with n-BuLi (41.8 mL, 2.5 M in hexanes, 104.7 mmol, 1.0 eq)[1]. Add the n-BuLi dropwise over 30-45 minutes, ensuring the internal temperature does not exceed -70°C.

    • Causality: Dropwise addition manages the exothermic nature of the acid-base reaction, preserving the kinetic trap.

  • Self-Validation Checkpoint (In-Process Control): After stirring for 1 hour at -78°C, withdraw a 0.1 mL aliquot via syringe and quench it into a vial containing 0.5 mL of D₂O. Analyze the organic layer via LCMS.

    • Causality: A mass shift of +1 Da (incorporation of deuterium) confirms complete and successful lithiation. Do not proceed to the next step unless conversion is >95%.

  • Electrophilic Trapping: Add the desired electrophile dropwise at -78°C. Maintain the temperature for 2 hours before allowing the reaction to slowly warm to room temperature.

  • Quenching and Workup: Quench the reaction safely with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (e.g., 1% EtOAc in petroleum ether)[1].

Table 2: Directed Ortho-Lithiation Reaction Parameters
ParameterValue / ReagentCausality / Rationale
Substrate 1.0 Equivalent (e.g., 20 g)Base limiting reagent for the transformation.
Base n-BuLi (2.5 M in hexanes), 1.0 EqExact stoichiometry prevents poly-lithiation and halogen-metal exchange side reactions.
Solvent Anhydrous THF (0.25 M conc.)Coordinates Li⁺ to break n-BuLi hexamers, increasing basicity and reaction rate.
Temperature -78°C (Dry ice/Acetone)Kinetically traps the organolithium intermediate; prevents benzyne formation.
Atmosphere Nitrogen or Argon (Inert)Excludes atmospheric moisture and oxygen, which rapidly quench organolithium species.

Conclusion

The commercial availability of 2-chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS 860296-13-5) through specialized vendors has streamlined the synthesis of complex tricyclic BCL6 inhibitors. By leveraging the directing power of the MOM group and the electronic properties of the halogen substituents, drug development professionals can execute highly regioselective functionalizations. Adherence to strict cryogenic and anhydrous protocols ensures high yields and reproducibility in the development of next-generation leukemia therapeutics.

References

  • [5] 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (1 x 10 g) | Alchimica. Alchimica.cz. 5

  • [3] 860296-13-5 | 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene. ChemScene. 3

  • [4] 860296-13-5 | 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene | Boroncore. Boroncore. 4

  • [1] WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof. Google Patents. 1

  • [2] WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof (Biological Application). Google Patents. 2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene in Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene, a versatile substituted aromatic building block with significant applications in modern organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene, a versatile substituted aromatic building block with significant applications in modern organic synthesis and drug discovery. The strategic arrangement of its chloro, fluoro, and methoxymethyl (MOM) protected phenol moieties offers a platform for a variety of selective chemical transformations. This document details the core reactivity of the compound, focusing on directed ortho-metalation (DoM), palladium-catalyzed cross-coupling reactions, and MOM-ether deprotection. Each section provides a theoretical framework, explaining the causality behind experimental choices, and is accompanied by detailed, field-proven laboratory protocols. The aim is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in the synthesis of complex molecular architectures.

Introduction: A Multifunctional Synthetic Building Block

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is a key intermediate whose value lies in the orthogonal reactivity of its functional groups. The presence of a halogen atom (chlorine) provides a handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, stable to a wide range of nucleophilic and basic conditions, yet readily removable under acidic conditions.[1] Furthermore, the collective electronic nature of the substituents—the electron-withdrawing chloro and fluoro groups and the ortho-directing MOM ether—dictates the regiochemical outcome of reactions such as electrophilic aromatic substitution and directed metalation.[2] This combination makes the molecule an attractive starting material for synthesizing polysubstituted aromatic compounds, which are prevalent motifs in pharmaceuticals and agrochemicals.[3]

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The following data provides key physical properties and safety information.

PropertyValueReference
Molecular Formula C₈HⲈClFO₂[4]
Molecular Weight 190.62 g/mol N/A
CAS Number 205566-30-3N/A
Appearance Colorless to pale yellow liquid/oilGeneral Observation
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C under an inert atmosphere.[5]
Safety and Handling

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene should be handled with care in a well-ventilated fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8]

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[5]

    • Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

Core Reactivity Profile & Synthetic Applications

The synthetic utility of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is centered on three primary transformations, which can often be employed sequentially to build molecular complexity.

Directed ortho-Metalation (DoM): Precision C-H Functionalization

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. It relies on a "directing metalation group" (DMG) that coordinates to an organolithium base, facilitating deprotonation of the adjacent (ortho) C-H bond.[2] In 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene, the MOM ether is the most potent DMG. The oxygen atoms of the MOM group chelate the lithium cation, positioning the organolithium base (e.g., n-butyllithium) to abstract the proton at the C4 position with high selectivity.[9] The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles.

This selectivity is crucial; without the directing effect, deprotonation could occur at other sites or not at all. The reaction must be conducted under strictly anhydrous and anaerobic conditions, as organolithium reagents react rapidly with water and oxygen.

DoM_Workflow cluster_main Directed ortho-Metalation (DoM) Workflow Start 2-Chloro-1-fluoro-3- (methoxymethoxy)benzene Reagent n-BuLi, THF -78 °C Start->Reagent Deprotonation Intermediate Aryllithium Intermediate (C4-Lithiated) Reagent->Intermediate Electrophile Electrophile (E+) e.g., DMF, I₂, R-CHO Intermediate->Electrophile Quenching Product 4-Substituted Product Electrophile->Product

Caption: Workflow for Directed ortho-Metalation (DoM).

Palladium-Catalyzed Cross-Coupling: Forging New C-C Bonds

The chloro substituent at the C2 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for constructing biaryl scaffolds and introducing diverse carbon-based fragments.[10] The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly noteworthy for its mild conditions and tolerance of a wide range of functional groups.

The choice of catalyst, base, and solvent is critical for achieving high yields. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition into the C-Cl bond. This is typically the rate-limiting step for aryl chlorides. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the desired C-C coupled product is formed, and the palladium catalyst is regenerated.[11]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation RedElim Ar-R Trans->RedElim Reductive Elimination ArX Ar-Cl Boronic R-B(OR)₂ Base Base

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

MOM Ether Deprotection: Unveiling the Phenol

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyls due to its stability in strongly basic to weakly acidic conditions.[12] Its removal is typically achieved under acidic conditions, which facilitate the hydrolysis of the acetal functionality to reveal the free phenol. This step is often performed towards the end of a synthetic sequence after more sensitive transformations have been completed.

The mechanism involves protonation of the ether oxygen, followed by elimination of formaldehyde and methanol to yield the phenol. While effective, strongly acidic conditions can sometimes be incompatible with other acid-labile functional groups in the molecule. Milder methods using Lewis acids or reagents like trimethylsilyl triflate (TMSOTf) in combination with 2,2'-bipyridyl have been developed for more sensitive substrates.[13]

Deprotection_Mechanism cluster_deprotection MOM Ether Deprotection Pathway (Acid-Catalyzed) Start Ar-O-CH₂-O-Me Protonation Protonated Intermediate Ar-O-CH₂-O⁺(H)-Me Start->Protonation H⁺ Elimination Hemiacetal Intermediate [Ar-O-CH₂⁺] + MeOH Protonation->Elimination Hydrolysis Phenol + Formaldehyde Ar-OH + CH₂O Elimination->Hydrolysis + H₂O

Caption: Mechanism of acid-catalyzed MOM group deprotection.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, providing clear, step-by-step instructions for researchers.

Protocol 1: Directed ortho-Metalation and Iodination

Objective: To regioselectively introduce an iodine atom at the C4 position via a lithiation-quenching sequence.

Materials & ReagentsMolar Eq.Amount (Example)Notes
2-Chloro-1-fluoro-3-(methoxymethoxy)benzene1.01.91 g (10.0 mmol)Substrate
Anhydrous Tetrahydrofuran (THF)-50 mLSolvent, must be dry.
n-Butyllithium (n-BuLi), 2.5 M in hexanes1.24.8 mL (12.0 mmol)Pyrophoric reagent.
Iodine (I₂)1.53.81 g (15.0 mmol)Electrophile.
Saturated aq. Na₂S₂O₃-As neededFor quenching excess I₂.
Diethyl ether (Et₂O)-~100 mLExtraction solvent.
Brine-~50 mLFor washing.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (1.0 eq.).

  • Dissolution: Add anhydrous THF (50 mL) and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.2 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to yellow or orange is typically observed. Stir the resulting solution at -78 °C for 1 hour.

  • Quenching: In a separate flask, dissolve iodine (1.5 eq.) in ~10 mL of anhydrous THF. Add this iodine solution dropwise to the aryllithium solution at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir for 30 minutes at -78 °C, then warm slowly to room temperature over 1 hour.

  • Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears. Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-Chloro-1-fluoro-4-iodo-3-(methoxymethoxy)benzene.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To couple 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene with an arylboronic acid.

Materials & ReagentsMolar Eq.Amount (Example)Notes
2-Chloro-1-fluoro-3-(methoxymethoxy)benzene1.0953 mg (5.0 mmol)Substrate
Arylboronic Acid1.26.0 mmolCoupling partner.
Pd(PPh₃)₄0.03173 mg (0.15 mmol)Catalyst. Handle in a glovebox if possible.
Potassium Carbonate (K₂CO₃)2.01.38 g (10.0 mmol)Base.
1,4-Dioxane-20 mLSolvent.
Water-5 mLCo-solvent.
Ethyl Acetate-~100 mLExtraction solvent.

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water (30 mL) and ethyl acetate (50 mL).

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the biaryl product.

Protocol 3: Acid-Catalyzed MOM Deprotection

Objective: To cleave the MOM ether and generate the free phenol.

Materials & ReagentsMolar Eq.Amount (Example)Notes
MOM-protected Substrate1.01.0 gStarting material from a previous step.
Methanol (MeOH)-20 mLSolvent.
Concentrated Hydrochloric Acid (HCl)Catalytic~1 mLReagent. Corrosive.
Saturated aq. NaHCO₃-As neededFor neutralization.
Dichloromethane (DCM)-~75 mLExtraction solvent.

Procedure:

  • Reaction Setup: Dissolve the MOM-protected substrate (1.0 eq.) in methanol (20 mL) in a round-bottom flask equipped with a stir bar.

  • Acid Addition: Add concentrated HCl (a few drops to ~1 mL) to the solution.

  • Heating: Heat the mixture to reflux (approx. 65 °C) or let it stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The product phenol will have a lower Rf value than the starting material. The reaction is typically complete within 1-4 hours at reflux.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Concentration: Remove the methanol under reduced pressure.

  • Extraction: Add water (20 mL) to the residue and extract with dichloromethane (3 x 25 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: The resulting crude phenol can be purified by column chromatography or recrystallization if necessary.

Conclusion

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is a strategically functionalized arene that provides a reliable platform for the synthesis of complex, polysubstituted molecules. By leveraging the distinct reactivity of its chloro, fluoro, and MOM-protected hydroxyl groups, chemists can perform a range of high-value transformations including directed ortho-metalation, palladium-catalyzed cross-coupling, and selective deprotection. The protocols and principles outlined in this guide are intended to serve as a robust starting point for researchers in drug discovery and synthetic chemistry, enabling the efficient and predictable application of this versatile building block.

References

  • Vertex AI Search. (2026).
  • Koyama, Y., & Iwabuchi, Y. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry.
  • ChemScene. (2026).
  • Fisher Scientific. (2025).
  • CymitQuimica. (2026).
  • Sigma-Aldrich. (2025).
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
  • Reddit. (2024). MOM Deprotection.
  • RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM)
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-chloro-1-fluoro-3-(methoxymethoxy)benzene.
  • Chiodi, D., & Ishihara, Y. (2026).
  • Wikipedia. (n.d.).
  • Scribd. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Core Chemical Reactions of 2-Chloro-3-(2-methoxyphenyl)-1-propene.
  • ChemRxiv. (n.d.).
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • Beilstein Journals. (2024).
  • Sharma, R., & Singh, P. (2009). Significance of Fluorine in Medicinal Chemistry: A Review.
  • ChemScene. (n.d.). 2-Chloro-1-(2,2-difluorovinyl)-3-(methoxymethoxy)benzene.
  • ACS Publications. (2025). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl₂]₂ Dimers.

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Application

Application Note: 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene as a Key Intermediate in Sequential Directed Ortho Metalation

Executive Summary The synthesis of highly substituted, sterically encumbered aromatic systems remains a significant challenge in modern drug discovery. 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5) has e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted, sterically encumbered aromatic systems remains a significant challenge in modern drug discovery. 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5) has emerged as a highly versatile synthetic intermediate, particularly in the construction of tricyclic inhibitors targeting the BCL6 BTB domain protein-protein interaction (1[1]). By leveraging the synergistic directing effects of the fluoro and methoxymethyl (MOM) ether groups, this intermediate allows chemists to perform highly regioselective sequential Directed Ortho Metalation (DoM) reactions. This application note details the physicochemical properties, mechanistic rationale, and self-validating experimental protocols for both the synthesis and downstream functionalization of this critical building block.

Physicochemical Properties

The quantitative data and physical characteristics of the intermediate are summarized below to aid in handling and analytical verification (2[2]):

PropertySpecification
Chemical Name 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
CAS Registry Number 860296-13-5
Molecular Formula C₈H₈ClFO₂
Molecular Weight 190.60 g/mol
Appearance Pale yellow liquid
Purity Requirement ≥ 98% (typically verified via LC-MS/NMR)
Storage Conditions Room temperature; inert atmosphere recommended to prevent MOM ether hydrolysis

Mechanistic Insights: The Power of Synergistic Directing Groups

The utility of 2-chloro-1-fluoro-3-(methoxymethoxy)benzene lies in its carefully orchestrated synthesis and subsequent reactivity, both of which rely on Directed Ortho Metalation (DoM):

  • Synthesis (First DoM): The precursor, 1-fluoro-3-(methoxymethoxy)benzene, possesses two directing groups. The C2 position is flanked by both the strongly electronegative fluorine and the oxygen-rich MOM group. Deprotonation at this sterically hindered but electronically activated site requires a highly basic, non-nucleophilic approach. sec-Butyllithium (sec-BuLi) is selected over n-BuLi because its increased basicity and steric bulk prevent unwanted nucleophilic attack on the aromatic ring (1[1]). The lithiated intermediate is then trapped with 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113), which acts as a mild source of electrophilic chlorine (Cl⁺), preventing the over-chlorination typically seen with harsher reagents like Cl₂ gas.

  • Downstream Application (Second DoM): Once the target intermediate is formed, the C4 position (ortho to the MOM group) becomes the prime target for further functionalization. The MOM group's oxygen lone pairs strongly coordinate to lithium, directing the base to the adjacent proton. Because this position is highly activated by the MOM group, the standard and less expensive n-BuLi is sufficient to drive the metalation at -78 °C, seamlessly setting up the ring for carboxylation via dry ice (CO₂) (3[3]).

Visualized Synthetic Workflow

SynthesisWorkflow SM 3-Fluorophenol Int1 1-Fluoro-3-(methoxymethoxy)benzene SM->Int1 MOM-Cl, Base 0 °C to RT Lith1 C2-Lithiated Intermediate Int1->Lith1 sec-BuLi, -78 °C Target 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene Lith1->Target Freon 113 Lith2 C4-Lithiated Intermediate Target->Lith2 n-BuLi, -78 °C Final Functionalized Benzoic Acid Lith2->Final CO2, then HCl

Figure 1: Synthetic workflow and sequential DoM strategy for 860296-13-5.

Experimental Protocols

The following self-validating protocols are adapted from established pharmaceutical patent literature for the synthesis of BCL6 inhibitors (1[1]).

Protocol A: Synthesis of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Objective: Regioselective C2-chlorination of the MOM-protected fluorophenol.

  • System Preparation: Flame-dry a round-bottom flask under argon. Add 1-fluoro-3-(methoxymethoxy)benzene (1.0 eq, e.g., 25 g, 130.2 mmol) to a solvent mixture of dry THF (250 mL) and dry cyclohexane (40 mL).

    • Causality: Cyclohexane modulates the aggregation state of the alkyllithium species, enhancing its reactivity while preventing solvent freezing at ultra-low temperatures.

  • Metalation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add sec-BuLi (1.5 eq, 195.3 mmol). Stir the resulting mixture for exactly 2 hours at -78 °C.

    • Validation Check: The solution should exhibit a distinct color change (often deep yellow/orange) indicative of organolithium formation.

  • Electrophilic Trapping: Rapidly but carefully add 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113) (4.0 eq, 520.3 mmol). Stir for 10 minutes at -78 °C.

    • Validation Check: Perform a rapid TLC analysis (10% EtOAc in petroleum ether). The formation of a distinct, slightly more polar spot confirms halogen exchange.

  • Quench & Extraction: Quench the reaction mass at -78 °C with saturated aqueous NH₄Cl solution to safely destroy unreacted lithium species. Extract the aqueous layer with diethyl ether (2 x 500 mL). Wash the combined organic layers with brine and water, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify the crude product via silica gel column chromatography (100-200 mesh) using 1% EtOAc in petroleum ether.

    • Yield: ~45% as a pale yellow liquid (1[1]).

Protocol B: Downstream Application (Carboxylation via 2nd DoM)

Objective: Utilizing the intermediate to generate a highly substituted benzoic acid core.

  • System Preparation: In a flame-dried flask under argon, dissolve 2-chloro-1-fluoro-3-(methoxymethoxy)benzene (1.0 eq, e.g., 20 g, 104.7 mmol) in dry THF (400 mL) and cool to -78 °C.

  • Metalation: Add n-BuLi (2.5 M in hexanes, 1.0 eq, 104.7 mmol) dropwise. Stir for 2 to 4 hours at -78 °C.

    • Causality: The highly directing MOM group ensures exclusive deprotonation at the C4 position; exactly 1.0 equivalent of n-BuLi is used to prevent competing side reactions.

  • Electrophilic Trapping: Add saturated dry ice (solid CO₂) portionwise directly to the reaction mixture at -78 °C. Slowly allow the reaction to warm to room temperature and stir overnight.

    • Validation Check: TLC analysis should indicate the complete consumption of the starting material and the formation of a highly polar baseline spot (the lithium carboxylate salt).

  • Acidic Quench: Carefully quench the reaction mass with concentrated HCl down to a pH of 2.

    • Causality: Acidification is strictly required to protonate the water-soluble lithium carboxylate, forcing the free benzoic acid into the organic phase for successful extraction (3[3]).

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford the functionalized benzoic acid precursor.

References

  • ChemScene. "860296-13-5 | 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene." ChemScene Product Catalog. Available at:[2]

  • AL-AWAR, Rima, et al. "Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof." WIPO (PCT) WO2019119145A1, 2019. (Synthesis of Intermediate). Available at:[1]

  • AL-AWAR, Rima, et al. "Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof." WIPO (PCT) WO2019119145A1, 2019. (Downstream Carboxylation). Available at:[3]

Sources

Method

Advanced Cross-Coupling and Metalation Strategies for 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Executive Summary The compound 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5) is a highly functionalized, 1,2,3-trisubstituted aromatic building block frequently utilized in the development of complex the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5) is a highly functionalized, 1,2,3-trisubstituted aromatic building block frequently utilized in the development of complex therapeutics, including tricyclic inhibitors of the BCL6 BTB domain[1].

Working with this molecule presents a unique dichotomy of challenges and opportunities. The C2-chlorine atom is highly sterically hindered, flanked by an ortho-fluorine and an ortho-methoxymethoxy (OMOM) group, making direct palladium-catalyzed cross-coupling notoriously sluggish. Conversely, the OMOM group is a top-tier Directed Metalation Group (DMG), which opens an orthogonal pathway for regioselective functionalization via Directed Ortho-Metalation (DoM). This application note details the causality behind these reactivity profiles and provides validated protocols for both direct C-Cl activation and DoM-mediated functionalization.

Physicochemical & Reactivity Profiling

To successfully manipulate this building block, researchers must account for the distinct electronic and steric microenvironments governing its reactivity:

  • Steric Shielding & C-Cl Activation: The 1,2,3-contiguous substitution pattern creates a massive steric barrier around the C2-Cl bond. Standard phosphine ligands (e.g., PPh 3​ ) fail to promote the oxidative addition of Pd(0) into this bond. To overcome this, bulky, electron-rich dialkylbiaryl phosphines—such as Buchwald's XPhos —are required. The electron-rich nature of XPhos accelerates oxidative addition, while its extreme steric bulk prevents the formation of unreactive bis-phosphine Pd complexes and forces the product out during reductive elimination ().

  • Directed Ortho-Metalation (DoM) Dynamics: When direct C-Cl coupling is not desired, the molecule can be functionalized at the C4 position. The OMOM group is a powerful DMG due to the ability of its oxygen lone pairs to pre-coordinate lithium bases. While fluorine is also a DMG, it is significantly weaker than OMOM ([Snieckus et al.[2]]([Link])). Consequently, treatment with n-butyllithium at –78 °C results in exclusive deprotonation at the C4 position (ortho to OMOM), leaving the C-Cl and C-F bonds intact for late-stage diversification.

Strategic Workflow

G SM 2-Chloro-1-fluoro-3- (methoxymethoxy)benzene PathA Pathway A: Direct Cross-Coupling (C2-Cl Activation) SM->PathA PathB Pathway B: Directed Ortho-Metalation (C4 Functionalization) SM->PathB CatA Pd2(dba)3 / XPhos Arylboronic Acid, Base PathA->CatA ReagB 1. n-BuLi, THF, -78°C 2. B(OiPr)3 PathB->ReagB ProdA 2-Aryl-1-fluoro-3- (methoxymethoxy)benzene CatA->ProdA ProdB Arylboronic Acid Intermediate ReagB->ProdB CouplingB Suzuki-Miyaura Coupling (Aryl Halide, Pd-Cat) ProdB->CouplingB FinalB 4-Aryl-2-chloro-1-fluoro-3- (methoxymethoxy)benzene CouplingB->FinalB

Figure 1: Divergent cross-coupling and metalation pathways for the title compound.

Quantitative Data: Ligand Effects on C-Cl Activation

The table below summarizes the critical role of ligand selection when attempting direct Suzuki-Miyaura cross-coupling at the sterically hindered C2-Cl position.

Table 1: Ligand Screening for Direct Suzuki-Miyaura Coupling of C2-Cl
Catalyst SystemLigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh 3​ ) 4​ PPh 3​ K 2​ CO 3​ / Toluene100< 5%Failure at oxidative addition step.
Pd 2​ (dba) 3​ SPhosK 3​ PO 4​ / Dioxane10045%Sluggish transmetalation/elimination.
Pd 2​ (dba) 3​ XPhos K 3​ PO 4​ / Dioxane10092% Efficient activation; full conversion.
XPhos Pd G2XPhos K 3​ PO 4​ / Dioxane10095% Rapid generation of active Pd(0) species.

Note: Data represents standard conversion metrics for highly hindered 2,6-disubstituted aryl chlorides[3].

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling (Pathway A)

This protocol utilizes XPhos to force oxidative addition into the hindered C-Cl bond.

Reagents:

  • 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd 2​ (dba) 3​ (0.02 equiv, 2 mol%)

  • XPhos (0.048 equiv, 4.8 mol%)

  • K 3​ PO 4​ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H 2​ O (10:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd 2​ (dba) 3​ , XPhos, and K 3​ PO 4​ .

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon (repeat 3 times). Causality: Pd(0) ligated by electron-rich phosphines is highly susceptible to oxidation by atmospheric O 2​ .

  • Solvent Addition: Add the 2-chloro-1-fluoro-3-(methoxymethoxy)benzene dissolved in sparged 1,4-Dioxane, followed by sparged H 2​ O via syringe.

  • Reaction: Heat the biphasic mixture to 100 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Directed Ortho-Metalation (DoM) and Borylation (Pathway B)

This protocol leverages the OMOM group to direct lithiation to C4, preserving the C-Cl bond for subsequent orthogonal reactions[1].

Reagents:

  • 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (1.0 equiv, 5.0 mmol)

  • n-Butyllithium (2.5 M in hexanes) (1.1 equiv, 5.5 mmol)

  • Triisopropyl borate (B(OiPr) 3​ ) (1.5 equiv, 7.5 mmol)

  • Anhydrous THF (25 mL)

Step-by-Step Methodology:

  • Substrate Cooling: Dissolve 2-chloro-1-fluoro-3-(methoxymethoxy)benzene in anhydrous THF in a flame-dried, Argon-purged round-bottom flask. Cool the solution to –78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via a syringe pump over 15 minutes. Maintain the internal temperature below –70 °C. Causality: Rapid addition causes localized exothermic spikes, which can lead to unwanted benzyne formation or halogen-metal exchange at the C-Cl bond.

  • Maturation: Stir the deep yellow solution at –78 °C for 1 hour to ensure complete pre-coordination to the OMOM group and subsequent deprotonation at C4.

  • Electrophilic Quench: Add triisopropyl borate dropwise. Stir at –78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Hydrolysis (Mild): Quench the reaction by adding saturated aqueous NH 4​ Cl (10 mL) at 0 °C. Causality: Strong acids (like HCl) will prematurely cleave the acid-sensitive OMOM protecting group. NH 4​ Cl is sufficiently acidic to hydrolyze the borate ester to the boronic acid without deprotection.

  • Isolation: Extract the aqueous phase with EtOAc (3 x 20 mL). Combine the organic layers, dry over Na 2​ SO 4​ , and concentrate to yield the crude 4-borono-2-chloro-1-fluoro-3-(methoxymethoxy)benzene, which can be used directly in a standard Suzuki coupling or purified via trituration with cold hexanes.

References

  • Buchwald, S. L. et al. "A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes." Angewandte Chemie International Edition, 2004, 43, 1871-1876. [3]

  • Snieckus, V. et al. "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews, 2022. (Accessible via PMC). [2]

  • Al-Awar, R. et al. "Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof." WIPO (PCT) Patent WO2019119145A1, 2019.[1]

Sources

Application

Grignard reagent formation from 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

An Application Note for Drug Development Professionals and Synthetic Chemists Executive Summary: Overcoming Ortho-Fluoroaryl Reactivity Barriers The generation of Grignard reagents from highly functionalized, sterically...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Synthetic Chemists

Executive Summary: Overcoming Ortho-Fluoroaryl Reactivity Barriers

The generation of Grignard reagents from highly functionalized, sterically hindered aryl chlorides—specifically 2-chloro-1-fluoro-3-(methoxymethoxy)benzene —presents a multifaceted synthetic challenge. Direct magnesium insertion into the unactivated C–Cl bond typically requires elevated temperatures or highly activated magnesium (e.g., Rieke Mg). However, the presence of an ortho-fluoro substituent strictly prohibits high-temperature excursions; warming ortho-fluoroarylmagnesium species above -20 °C to 0 °C triggers the rapid elimination of MgFCl, generating a highly reactive and destructive benzyne intermediate [1][2].

To bypass the thermodynamic barrier of the C–Cl bond while respecting the thermal fragility of the ortho-fluoro system, this protocol utilizes a Cold Halogen-Lithium Exchange followed by Magnesium Transmetalation . By employing n -butyllithium at cryogenic temperatures (-78 °C), the methoxymethoxy (MOM) group acts as a Lewis basic directing group, stabilizing the transient aryllithium species. Subsequent transmetalation with anhydrous MgCl2​ yields the target 2-fluoro-6-(methoxymethoxy)phenylmagnesium chloride [3]. This approach ensures complete conversion while maintaining a self-validating, benzyne-free environment.

Mechanistic Causality & Reaction Dynamics

The Benzyne Elimination Trap

The primary failure mode in ortho-fluoroaryl Grignard formation is the spontaneous elimination of the magnesium halide salt. The resulting benzyne possesses a highly strained "triple bond" formed by the poor overlap of two adjacent sp2 orbitals in the plane of the ring [2]. Because this strain energy is immense (~50 kcal/mol), the benzyne intermediate will indiscriminately react with nucleophiles, solvent, or itself (dimerization to biphenylene), destroying the reaction yield. Maintaining the internal temperature ( Tint​ ) strictly below -20 °C is the only absolute preventative measure.

Directed Halogen-Metal Exchange

Treating 2-chloro-1-fluoro-3-(methoxymethoxy)benzene with n -BuLi at -78 °C initiates a rapid Cl/Li exchange [1]. The MOM ether oxygen coordinates with the lithium cation, pre-organizing the transition state and accelerating the exchange despite the steric bulk at the C2 position.

Thermodynamic Driving Force of Transmetalation

While the aryllithium intermediate is highly nucleophilic, it is often too basic for complex drug-development workflows, leading to unwanted enolization or competitive deprotonation of sensitive electrophiles. The addition of anhydrous MgCl2​ drives a transmetalation event. The equilibrium strongly favors the formation of the Grignard reagent because the C–Mg bond is more covalent and less polarized than the C–Li bond, resulting in a milder, more chemoselective nucleophile [3].

Reaction Pathway Visualization

Workflow for low-temperature Grignard generation avoiding benzyne elimination.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry and Thermophysical Data

ReagentMW ( g/mol )EquivalentsAmount (per 10 mmol)Function
2-Chloro-1-fluoro-3-(methoxymethoxy)benzene190.601.001.906 gStarting Material
n -Butyllithium (2.5 M in Hexanes)64.061.054.20 mLExchange Reagent
Magnesium Chloride (Anhydrous)95.211.101.047 gTransmetalating Agent
Tetrahydrofuran (THF, Anhydrous)72.11-40.0 mLSolvent

Table 2: Intermediate Stability Matrix

Internal Temperature ( Tint​ )Aryllithium StateArylmagnesium StateBenzyne Formation Risk
-78 °C Stable (Optimal for generation)Stable (Sluggish reactivity)None
-40 °C to -20 °C Minor degradationOptimal for electrophile trapping Negligible
0 °C Rapid degradationModerate degradationHigh
+25 °C (RT) DestroyedDestroyedAbsolute (100% Elimination)

Experimental Protocol

Self-Validation Note: The success of this protocol relies entirely on the rigorous exclusion of moisture and strict adherence to internal temperature monitoring. A calibrated internal thermocouple must be used; external bath temperatures are insufficient for validation.

Step 1: System Preparation and Drying
  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and an internal thermocouple under high vacuum (0.1 mmHg). Backfill with ultra-pure Argon (repeat 3x).

  • In a separate argon-flushed flask, prepare a 0.5 M solution of anhydrous MgCl2​ by dissolving 1.047 g of MgCl2​ in 22 mL of anhydrous THF. Note: MgCl2​ is highly hygroscopic; weigh inside a glovebox if possible.

Step 2: Halogen-Lithium Exchange
  • Charge the Schlenk flask with 2-chloro-1-fluoro-3-(methoxymethoxy)benzene (1.906 g, 10.0 mmol) and anhydrous THF (18 mL).

  • Submerge the flask in a dry ice/acetone bath and allow Tint​ to equilibrate to -78 °C.

  • Using a syringe pump, add n -BuLi (4.20 mL, 2.5 M in hexanes, 10.5 mmol) dropwise at a rate of 0.5 mL/min. Ensure Tint​ does not exceed -70 °C during the addition.

  • Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure complete Cl/Li exchange [1].

Step 3: Transmetalation to the Grignard Reagent
  • While maintaining Tint​ at -78 °C, add the previously prepared 0.5 M MgCl2​ solution dropwise over 10 minutes.

  • Once the addition is complete, replace the dry ice/acetone bath with a dry ice/acetonitrile bath to carefully warm the reaction mixture to -40 °C.

  • Stir at -40 °C for 30 minutes. The formation of 2-fluoro-6-(methoxymethoxy)phenylmagnesium chloride is now complete.

Step 4: Electrophilic Trapping (General Procedure)
  • Introduce the desired electrophile (e.g., an aldehyde, ketone, or Weinreb amide) directly into the Schlenk flask at -40 °C.

  • Allow the reaction to stir for 2 hours at -20 °C. Do not allow the reaction to warm above -20 °C until the Grignard reagent has been fully consumed to prevent benzyne formation [2][3].

  • Quench the reaction safely at -20 °C by the rapid addition of saturated aqueous NH4​Cl (10 mL). The mixture can then be warmed to room temperature for standard aqueous workup.

References

  • WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof. Google Patents. Contains the foundational baseline for the handling and lithiation of 2-chloro-1-fluoro-3-(methoxymethoxy)benzene at -78 °C.
  • Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Details the mechanistic causality of ortho-fluoroaryl elimination and the thermodynamic strain of the benzyne intermediate. URL:[Link]

  • Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents. Journal of the American Chemical Society (JACS). Explores the stability limits of ortho-fluoro-substituted Grignard reagents and transmetalation dynamics. URL:[Link]

Method

Application Note: Deprotection of the MOM Ether in 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene → 2-Chloro-3-fluorophenol Executive Summary The methoxymethyl (MOM) ether is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene 2-Chloro-3-fluorophenol

Executive Summary

The methoxymethyl (MOM) ether is a robust protecting group frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including tricyclic BCL6 inhibitors . While aliphatic MOM ethers are relatively straightforward to cleave, the deprotection of aromatic MOM ethers—particularly those situated on highly electron-deficient rings like 2-chloro-1-fluoro-3-(methoxymethoxy)benzene —requires precise mechanistic control. This application note details the causality behind reagent selection and provides two field-proven, self-validating protocols for the efficient unmasking of 2-chloro-3-fluorophenol.

Mechanistic Rationale: The Halogenated Aromatic Effect

To successfully execute this deprotection, one must understand the electronic environment of the substrate. In standard aliphatic MOM ethers, the ether oxygen and the methoxy oxygen possess similar Lewis basicities. However, in aromatic systems, the oxygen atom directly attached to the benzene ring delocalizes its lone pair into the aromatic π -system, significantly reducing its basicity.

In 2-chloro-1-fluoro-3-(methoxymethoxy)benzene, this effect is severely amplified. The highly electronegative fluorine (at C1) and chlorine (at C2) atoms exert a powerful inductive electron-withdrawing effect (-I effect). Consequently, electrophiles (such as H+ or Lewis acids) will almost exclusively coordinate to the more basic terminal methoxy oxygen .

This regioselective activation dictates the reaction pathway:

  • Protonation/Activation: The methoxy oxygen is activated.

  • Cleavage: Methanol is expelled, generating a highly reactive, resonance-stabilized oxocarbenium ion.

  • Hydrolysis: Water (or solvent) attacks the intermediate to form a hemiacetal, which rapidly collapses to release formaldehyde and the target 2-chloro-3-fluorophenol .

Mechanism A 1. Aromatic MOM Ether (Ar-O-CH2-O-CH3) B 2. Activated Acetal (Ar-O-CH2-O+(E)-CH3) A->B + Electrophile (Regioselective) C 3. Oxocarbenium Ion [Ar-O-CH2]+ B->C - MeOH D 4. Hemiacetal (Ar-O-CH2-OH) C->D + H2O E 5. Free Phenol (Ar-OH) + CH2O D->E - CH2O

Fig 1: Mechanistic pathway of aromatic MOM ether deprotection via oxocarbenium formation.

Comparative Methodology

Selecting the correct protocol depends on the complexity of your intermediate. Below is a comparative analysis of the two primary methodologies detailed in this guide.

Table 1: Comparative Analysis of MOM Deprotection Methodologies

ParameterProtocol A: Brønsted Acid SolvolysisProtocol B: Lewis Acid Activation
Primary Reagents 3M HCl, Methanol / THFTMSOTf, 2,2'-Bipyridyl, H2​O
Reaction Temperature 50–60 °C0 °C to Room Temperature
Typical Reaction Time 2–4 hours2–4 hours (+ 30 min hydrolysis)
Chemoselectivity Low (cleaves most acid-labile groups)High (tolerates esters, nitro groups)
Intermediate Tracking Direct conversion to phenolTMS ether intermediate visible on TLC
Scalability Excellent (Process-scale friendly)Moderate (Requires anhydrous setup)

Experimental Protocols

Protocol A: Standard Brønsted Acid Solvolysis (HCl/MeOH)

This is the workhorse method for robust substrates. The use of methanol as a co-solvent is critical; it not only homogenizes the reaction but also acts as a nucleophile to trap the liberated formaldehyde as dimethoxymethane, driving the equilibrium forward .

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2-chloro-1-fluoro-3-(methoxymethoxy)benzene (1.91 g, 10.0 mmol) in a mixture of Methanol (40 mL) and THF (10 mL) to ensure complete solubility.

  • Acid Activation: Cool the flask to 0 °C. Dropwise, add 3M aqueous HCl (16.6 mL, ~5.0 equiv). Causality Note: Addition at 0 °C prevents localized exothermic degradation of the solvent.

  • Thermal Cleavage: Attach a reflux condenser and heat the mixture to 50–60 °C. Stir for 2–4 hours. Monitor via TLC (10% EtOAc in Hexanes).

  • Quenching (Critical Step): Cool the reaction to 0 °C. Neutralize carefully with saturated aqueous NaHCO3​ until the pH reaches exactly 6.0–6.5.

    • Expert Insight: Do not use strong bases (like NaOH) or overshoot to pH > 8. The electron-withdrawing halogens lower the pKa​ of 2-chloro-3-fluorophenol to ~7.5. Over-basification will form the phenoxide ion, trapping your product in the aqueous layer and decimating your yield.

  • Extraction: Remove bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). EtOAc is preferred over DCM to avoid halogenated waste and provide a superior partition coefficient for phenols.

  • Purification: Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography if necessary.

Workflow N1 1. Reaction Setup Dissolve in MeOH/THF N2 2. Acid Activation Add 3M HCl dropwise at 0°C N1->N2 N3 3. Thermal Cleavage Heat to 50-60°C (Monitor by TLC) N2->N3 N4 4. Quench & Extract Neutralize to pH 6-6.5, Extract with EtOAc N3->N4 N5 5. Purification Dry over Na2SO4, Flash Chromatography N4->N5

Fig 2: Step-by-step experimental workflow for the acidic cleavage of MOM ethers.

Protocol B: Chemoselective Lewis Acid Activation (TMSOTf / 2,2'-Bipyridyl)

If the 2-chloro-1-fluoro-3-(methoxymethoxy)benzene moiety is part of a highly functionalized, acid-sensitive intermediate, Brønsted acids will cause degradation. This protocol utilizes a [Bpy⋅TMS]+–OTf− complex to selectively activate the methoxy oxygen under mild, non-acidic conditions .

Step-by-Step Procedure:

  • Preparation: Under an inert N2​ atmosphere, dissolve the MOM ether (1.0 mmol) and 2,2'-bipyridyl (3.0 mmol) in anhydrous CH3​CN (10 mL). Cool the solution to 0 °C.

  • Activation: Add TMSOTf (2.0 mmol) dropwise. Causality Note: The 2,2'-bipyridyl stabilizes the TMS cation, preventing the generation of free triflic acid that would otherwise obliterate sensitive functional groups.

  • Reaction & Self-Validation: Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Monitor by TLC. You will observe the starting material disappear and a less polar spot appear. This is the intermediate TMS ether of the phenol. Do not stop the reaction until the MOM ether is fully converted to this less polar intermediate.

  • Hydrolysis: Add H2​O (5 mL) directly to the reaction mixture and stir for 30 minutes. The less polar TMS ether will rapidly hydrolyze, and TLC will show the appearance of the highly polar free phenol.

  • Workup: Dilute with EtOAc, wash with a mild aqueous phosphate buffer (pH 7), dry over Na2​SO4​ , and concentrate in vacuo.

References

  • World Intellectual Property Organization (WIPO) / Google Patents (2019)
  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl ACS Omega (2019) URL:[Link]

  • Protecting group - Methoxymethyl ether (MOM) Wikipedia, The Free Encyclopedia URL:[Link]

  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure Molecules (MDPI) (2001) URL:[Link]

Application

Application Note: Strategic Functionalization of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the precise spatial arrangement of halogens and hydrogen-bond vectors is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the precise spatial arrangement of halogens and hydrogen-bond vectors is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5) has emerged as a highly versatile, densely functionalized building block, notably utilized in the synthesis of tricyclic inhibitors targeting the BCL6 BTB domain protein-protein interaction[1].

As a Senior Application Scientist, I approach this molecule not just as a static reagent, but as a dynamic scaffold. Its synthetic utility is driven by three distinct structural features:

  • The Fluorine Atom (C1): Lowers the pKa of adjacent protons, increases lipophilicity, and electronically activates the adjacent C-Cl bond toward oxidative addition.

  • The C-Cl Bond (C2): Serves as a sterically protected, yet addressable, vector for transition-metal-catalyzed cross-coupling.

  • The Methoxymethoxy (MOM) Group (C3): Acts dually as a robust protecting group for the underlying phenol and as a powerful Directed Metalation Group (DMG) for regioselective functionalization[2].

The following protocols detail how to orthogonally address each of these features to build complex molecular architectures.

Divergent Synthetic Workflows

The true value of this building block lies in its orthogonal reactivity. The diagram below illustrates three distinct synthetic pathways that can be executed without interfering with the other functional handles.

Workflow BB 2-Chloro-1-fluoro-3- (methoxymethoxy)benzene DoM Directed Ortho Metalation (n-BuLi, -78°C) BB->DoM C4-H Deprotonation Suzuki Suzuki-Miyaura Coupling (XPhos Pd G3, Base) BB->Suzuki C2-Cl Oxidative Addition Deprotect MOM Deprotection (HCl, MeOH, 40°C) BB->Deprotect Acetal Cleavage El C4-Functionalized Derivative (e.g., Aldehyde, Carboxyl) DoM->El Electrophile (E+) Biaryl C2-Biaryl Scaffold (Sterically Hindered Core) Suzuki->Biaryl Ar-B(OH)2 Phenol 2-Chloro-3-fluorophenol (Ready for Etherification) Deprotect->Phenol H+ / H2O

Figure 1: Divergent synthetic workflows for 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene.

Core Application 1: Regioselective Directed Ortho Metalation (DoM)

Mechanistic Causality

When exposed to a strong organolithium base, the molecule faces a regiochemical choice: deprotonation at C6 (ortho to Fluorine) or C4 (ortho to the MOM group). Because the ethereal oxygens of the MOM group form a highly stable, pre-transition state coordination complex with the lithium cation, the MOM group acts as a superior DMG compared to fluorine[2]. Consequently, n-butyllithium (n-BuLi) regioselectively deprotonates the C4 position. Strict temperature control (-78 °C) is mandatory; allowing the reaction to warm can trigger the elimination of LiCl to form a highly reactive benzyne intermediate.

Protocol: Synthesis of 3-Chloro-4-fluoro-2-(methoxymethoxy)benzaldehyde
  • Preparation: Flame-dry a Schlenk flask under argon. Charge with 2-chloro-1-fluoro-3-(methoxymethoxy)benzene (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Lithiation: Submerge the flask in a dry ice/acetone bath (-78 °C). Stir for 10 minutes to ensure thermal equilibration. Dropwise, add n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes. The solution may turn pale yellow. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Maintain at -78 °C for 30 minutes, then allow the mixture to slowly warm to 0 °C over 1 hour.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation System:

    • TLC: Look for a new, UV-active spot with a lower Rf​ than the starting material.

    • ¹H NMR: Confirm success by the disappearance of the C4 aromatic doublet and the appearance of a sharp aldehydic singlet near δ 10.2 ppm.

Core Application 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

The C2-Cl bond is flanked by two ortho-substituents (F and OMOM), creating a severe steric bottleneck that prevents standard palladium catalysts (e.g., Pd(PPh₃)₄) from achieving the necessary planar geometry for oxidative addition. To overcome this, we utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[3]. The extreme steric bulk of the XPhos ligand forces the palladium center into a highly reactive, mono-ligated Pd(0) state. Concurrently, the electron-withdrawing nature of the C1-Fluorine atom reduces the electron density of the C-Cl bond, accelerating the otherwise difficult oxidative addition step.

Protocol: C2-Arylation via XPhos Pd G3
  • Preparation: In a microwave vial, combine 2-chloro-1-fluoro-3-(methoxymethoxy)benzene (1.0 eq), an arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), and XPhos Pd G3 precatalyst (5 mol%).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and H₂O. Seal the vial and sparge the biphasic solvent system with argon for 10 minutes. Failure to remove oxygen will lead to rapid oxidation of the electron-rich XPhos ligand.

  • Coupling: Heat the mixture at 90 °C in an oil bath (or microwave) for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Filter through a short pad of Celite to remove palladium black, then purify via silica gel chromatography.

  • Self-Validation System:

    • LC-MS: Confirm the mass shift corresponding to the displacement of chlorine (loss of the ³⁵Cl/³⁷Cl isotope pattern) and the addition of the aryl group.

    • ¹⁹F NMR: The fluorine signal will exhibit a distinct chemical shift change due to the replacement of the ortho-chlorine with an anisotropic aryl ring.

Core Application 3: Orthogonal MOM Deprotection

Mechanistic Causality

The MOM acetal is completely stable to the strongly basic conditions of DoM and the transition-metal catalysis of the Suzuki coupling. However, it is highly labile to Brønsted acids. By utilizing methanolic HCl, the acetal oxygen is protonated, leading to the expulsion of the phenol and the generation of dimethoxymethane. This method is specifically chosen over reductive cleavage (e.g., hydrogenation) to prevent the unwanted hydrodehalogenation of the C-Cl and C-F bonds.

Protocol: Unmasking to 2-Chloro-3-fluorophenol Derivatives
  • Reaction: Dissolve the MOM-protected intermediate in Methanol (0.5 M). Add 3 M HCl in Cyclopentyl methyl ether (CPME) (3.0 eq).

  • Cleavage: Stir the solution at 40 °C for 4–6 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol and dimethoxymethane. Redissolve in Ethyl Acetate, wash with saturated NaHCO₃ to neutralize residual acid, dry, and concentrate to yield the free phenol.

  • Self-Validation System:

    • ¹H NMR: The diagnostic MOM signals—a two-proton singlet at δ ~5.2 ppm (O-CH₂-O) and a three-proton singlet at δ ~3.5 ppm (OCH₃)—must completely disappear. A broad exchangeable -OH peak will appear.

Quantitative Reactivity Profile

The table below summarizes the expected performance metrics for the three divergent pathways, serving as a benchmark for process optimization.

Reaction PathwayTarget SiteKey ReagentsTypical YieldMechanistic Advantage
Directed Ortho Metalation C4–Hn-BuLi, THF, -78 °C75–85%Exploits strong O-Li coordination of the MOM group for absolute regioselectivity[2].
Suzuki-Miyaura Coupling C2–ClXPhos Pd G3, K₃PO₄65–80%Overcomes severe di-ortho steric hindrance; F-atom accelerates oxidative addition[3].
MOM Deprotection C3–OMOM3M HCl, MeOH, 40 °C>90%Mild Brønsted acid conditions prevent reductive dehalogenation of the C-Cl vector.

References

  • Tricyclic inhibitors of the BCL6 BTB domain protein-protein interaction and uses thereof.WIPO (PCT) WO2019119145A1, 2019.
  • Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society, 2000. URL:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 2021. URL:[Link]

Sources

Method

Application Note: Directed Ortho Lithiation of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Executive Summary The functionalization of highly substituted fluoroarenes is a critical operation in modern medicinal chemistry. Specifically, 2-chloro-1-fluoro-3-(methoxymethoxy)benzene serves as a vital tricyclic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted fluoroarenes is a critical operation in modern medicinal chemistry. Specifically, 2-chloro-1-fluoro-3-(methoxymethoxy)benzene serves as a vital tricyclic building block in the synthesis of BCL6 BTB domain protein-protein interaction inhibitors, which are actively investigated for oncology applications[1].

This application note provides a comprehensive, E-E-A-T (Expertise, Experience, Authoritative, Trustworthiness) grounded guide to the regioselective Directed Ortho Metalation (DoM) of this substrate. By exploiting the hierarchical directing power of the methoxymethoxy (OMOM) group over fluorine, researchers can selectively functionalize the C4 position while suppressing competitive halogen-metal exchange at the C2-chlorine[2].

Mechanistic Grounding & Regioselectivity

When subjecting 2-chloro-1-fluoro-3-(methoxymethoxy)benzene to alkyllithium reagents, the system presents three competing reactive pathways:

  • Deprotonation at C4 : Directed by the OMOM group.

  • Deprotonation at C6 : Directed by the Fluorine atom.

  • Halogen-Metal Exchange : At the C2-Chlorine atom.

The Complex Induced Proximity Effect (CIPE)

The regioselectivity of this reaction is governed by the Complex Induced Proximity Effect (CIPE) [2]. The OMOM group is a highly basic, oxygen-rich Directed Metalation Group (DMG) that strongly coordinates the lithium cation of n-BuLi. According to the established DoM hierarchy, the coordinating power of OMOM vastly exceeds that of the weakly coordinating, inductively withdrawing Fluorine atom[2]. Consequently, the pre-lithiation complex forms preferentially at the OMOM group, delivering the basic butyl anion directly to the C4 proton .

Causality of Reagent Selection
  • Why sec-BuLi for Precursor Synthesis? In the synthesis of the title compound from 1-fluoro-3-(methoxymethoxy)benzene, lithiation must occur at the highly sterically hindered C2 position (flanked by F and OMOM). sec-BuLi is required here because its higher basicity overcomes the steric bulk, driven by the synergistic inductive acidification from both adjacent DMGs[3].

  • Why n-BuLi for C4-Lithiation? Once the C2-chlorine is installed, using sec-BuLi or t-BuLi would trigger unwanted halogen-metal exchange. n-BuLi is a milder base that, when used at strictly cryogenic temperatures (-78 °C), is sufficient to deprotonate the OMOM-activated C4 position without disturbing the C2-chlorine[4].

Reaction Pathway Visualization

DoM_Pathway cluster_CIPE Complex Induced Proximity Effect (CIPE) SM 2-Chloro-1-fluoro-3- (methoxymethoxy)benzene CIPE_OMOM n-BuLi Coordination at OMOM (Strong DMG) SM->CIPE_OMOM n-BuLi, THF, -78 °C CIPE_F n-BuLi Coordination at F (Weak DMG) SM->CIPE_F n-BuLi, THF, -78 °C Li_C4 4-Lithio Intermediate (Major Pathway) CIPE_OMOM->Li_C4 Deprotonation at C4 Li_C6 6-Lithio Intermediate (Minor Pathway) CIPE_F->Li_C6 Deprotonation at C6 Prod_C4 3-Chloro-4-fluoro-2- (methoxymethoxy)benzoic acid Li_C4->Prod_C4 1. CO2 (s) 2. H3O+ Prod_C6 3-Chloro-2-fluoro-4- (methoxymethoxy)benzoic acid Li_C6->Prod_C6 1. CO2 (s) 2. H3O+

Fig 1: Regioselective DoM pathway of 2-chloro-1-fluoro-3-(methoxymethoxy)benzene via CIPE.

Quantitative Data Summary

ParameterStep 1: C2-Chlorination (Precursor Synthesis)Step 2: C4-Lithiation / Carboxylation
Starting Material 1-Fluoro-3-(methoxymethoxy)benzene2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
Directing Groups -F (C1), -OMOM (C3)-OMOM (C3), -F (C1)
Lithiation Site C2 (Synergistic DoM)C4 (OMOM-directed DoM)
Base & Equivalents sec-BuLi (1.5 eq)n-BuLi (1.0 eq)
Solvent System Dry THF / CyclohexaneDry THF
Electrophile Freon 113 (4.0 eq)Solid CO₂ (Excess)
Major Product 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene3-Chloro-4-fluoro-2-(methoxymethoxy)benzoic acid

Experimental Protocols

The following self-validating protocols are adapted from validated pharmaceutical patent literature for the synthesis of BCL6 inhibitors[3],[4].

Protocol A: Preparation of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Objective: Synergistic DoM between F and OMOM followed by electrophilic chlorination.

  • System Setup : Flame-dry a multi-neck round-bottom flask and purge with Argon.

  • Substrate Dissolution : Dissolve 1-fluoro-3-(methoxymethoxy)benzene (25.0 g, 130.2 mmol, 1.0 eq) in a mixture of anhydrous THF (250 mL) and anhydrous cyclohexane (40 mL).

    • Scientific Insight: Cyclohexane acts as a non-polar co-solvent that modulates the aggregation state of the alkyllithium, enhancing its kinetic basicity.

  • Cryogenic Cooling : Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath.

  • Lithiation : Add sec-BuLi (1.4 M in cyclohexane, 121.8 mL, 195.3 mmol, 1.5 eq) dropwise via syringe pump over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 2 hours at -78 °C.

  • Electrophilic Quench : Rapidly add 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113) (62.0 mL, 520.3 mmol, 4.0 eq) dropwise. Stir for an additional 10 minutes at -78 °C.

    • In-Process Control (IPC): TLC analysis (10% EtOAc/Petroleum Ether) should indicate the formation of a slightly more polar spot compared to the starting material[3].

  • Workup : Quench the reaction mass with saturated aqueous NH₄Cl solution (100 mL) while still cold. Warm to room temperature, extract with diethyl ether (2 × 500 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via silica gel column chromatography (1% EtOAc in petroleum ether) to yield the title compound as a pale yellow liquid (approx. 45% yield)[3].

Protocol B: Directed Ortho Lithiation and Carboxylation

Objective: OMOM-directed C4-lithiation followed by CO₂ trapping.

  • System Setup : Flame-dry a reaction vessel and maintain under a positive pressure of Argon.

  • Substrate Dissolution : Dissolve 2-chloro-1-fluoro-3-(methoxymethoxy)benzene (20.0 g, 104.7 mmol, 1.0 eq) in anhydrous THF (400 mL)[4].

  • Cryogenic Cooling : Cool the solution to -78 °C.

  • Lithiation : Add n-BuLi (2.5 M in hexanes, 41.8 mL, 104.7 mmol, 1.0 eq) dropwise over 20 minutes. Stir the mixture for exactly 2 hours at -78 °C.

    • Critical Parameter: Do not allow the temperature to rise above -75 °C during addition, as warmer temperatures will initiate halogen-metal exchange at the C2-chlorine.

  • Carboxylation : Add an excess of crushed, anhydrous solid CO₂ (dry ice) portion-wise directly into the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight[4].

    • In-Process Control (IPC): TLC analysis should indicate the complete consumption of the non-polar starting material and the formation of a baseline polar spot (lithium carboxylate salt).

  • Workup & Deprotection :

    • For OMOM-protected acid: Quench carefully with 1M HCl or saturated NH₄Cl to pH ~4, extract with EtOAc, and concentrate to yield 3-chloro-4-fluoro-2-(methoxymethoxy)benzoic acid.

    • For Deprotected Phenol (Patent Route): Quench the reaction mass with concentrated HCl (100 mL) down to pH 2 and stir until TLC indicates complete cleavage of the MOM ether. This yields 3-chloro-4-fluoro-2-hydroxybenzoic acid (CAS: 860296-14-6)[4],[5].

References

  • Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof.World Intellectual Property Organization (WIPO) / Google Patents. WO2019119145A1.
  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Snieckus, V. Chemical Reviews 1990, 90 (6), 879-933. URL:[Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews 2024. URL:[Link]

Sources

Application

Nucleophilic aromatic substitution on 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene Executive Summary 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5) is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Executive Summary

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5) is a highly versatile, polyhalogenated building block utilized extensively in the synthesis of complex pharmaceutical agents, notably tricyclic inhibitors of the Bcl6 BTB domain protein-protein interaction[1]. This application note provides a comprehensive, self-validating protocol for functionalizing this substrate via Nucleophilic Aromatic Substitution (SNAr). By exploiting the distinct electronic properties of its substituents, researchers can achieve complete regiocontrol, selectively displacing the fluorine atom while preserving the chlorine and methoxymethoxy (OMOM) moieties for downstream cross-coupling or deprotection steps.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

When designing an SNAr reaction on a polyhalogenated arene, predicting the site of nucleophilic attack is paramount. 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene features two potential leaving groups: fluorine at C1 and chlorine at C2.

  • The Element Effect in SNAr: In classic aliphatic SN2 reactions, fluorine is a notoriously poor leaving group due to the exceptionally high C–F bond dissociation energy. However, SNAr proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is the initial nucleophilic attack that disrupts the aromatic system to form a negatively charged intermediate known as the Meisenheimer complex[2].

  • Causality of Regiocontrol: Fluorine’s extreme electronegativity strongly polarizes the C–F bond, creating a highly electrophilic ipso-carbon that accelerates nucleophilic attack. Furthermore, this electronegativity stabilizes the resulting anionic transition state. Consequently, the leaving group ability in SNAr follows an inverted order compared to SN2: F > NO2 > Cl ≈ Br > I[3]. Attack at C1 is therefore kinetically favored over C2.

  • Role of the OMOM Group: The methoxymethoxy group at C3 acts as a protected phenol. While it is an electron-donating group via resonance (which generally deactivates SNAr), its inductive withdrawal, combined with the ortho-chlorine, sufficiently lowers the LUMO of the arene to permit SNAr under moderate heating with competent nucleophiles (e.g., secondary amines, alkoxides). The OMOM group is stable to the basic conditions of SNAr but requires careful avoidance of strong acids during workup to prevent premature cleavage[1].

SNAr_Mechanism sub 2-Chloro-1-fluoro-3- (methoxymethoxy)benzene (Substrate) cond Polar Aprotic Solvent (DMF/DMSO) + Heat sub->cond nuc Nucleophile (Nu:⁻) (e.g., Morpholine) nuc->cond meisenheimer Meisenheimer Complex (Resonance Stabilized) cond->meisenheimer Rate-Determining Step prod Substituted Product (C1-Nu) meisenheimer->prod Fast Elimination leaving Fluoride Leaving Group (F⁻) meisenheimer->leaving

Figure 1: Mechanistic workflow of the SNAr reaction highlighting the Meisenheimer complex.

Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate in-process controls (IPC) and specific causality for all reagent choices.

Protocol A: Amination with a Secondary Cyclic Amine (e.g., Morpholine)

  • Causality of Reagents: Morpholine is chosen as a representative nucleophile due to its high nucleophilicity and favorable steric profile. N,N-Dimethylformamide (DMF) is selected as the solvent; as a polar aprotic solvent, it stabilizes the Meisenheimer transition state without hydrogen-bonding to the nucleophile, which would otherwise dampen its reactivity[3]. Potassium carbonate (K₂CO₃) is utilized as a mild, non-nucleophilic base to scavenge the generated HF, preventing the protonation of the amine nucleophile and avoiding the inadvertent cleavage of the acid-sensitive OMOM group.

Step-by-Step Procedure:

  • Preparation: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (1.0 equiv, 5.0 mmol, 953 mg) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol, 1.38 g).

  • Solvent & Nucleophile Addition: Suspend the mixture in anhydrous DMF (15 mL). Add morpholine (1.5 equiv, 7.5 mmol, 653 µL) dropwise at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere. Stir vigorously for 8–12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc, 4:1 v/v) and LC-MS. The starting material (UV active, high Rf) should be completely consumed, replaced by a more polar product spot.

  • Aqueous Workup: Cool the mixture to room temperature. Quench by pouring into crushed ice/water (50 mL) to precipitate the product and dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic extracts with 5% aqueous LiCl (3 × 15 mL) to effectively remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford 4-(2-chloro-3-(methoxymethoxy)phenyl)morpholine.

Experimental_Workflow step1 1. Reagent Preparation Dry DMF, K2CO3, Amine step2 2. Reaction Assembly Add Substrate at RT step1->step2 step3 3. Heating & Stirring 80-100 °C for 8-12 h step2->step3 step4 4. Reaction Monitoring LC-MS / TLC (EtOAc/Hex) step3->step4 step5 5. Aqueous Workup Extract with EtOAc, Wash Brine step4->step5 step6 6. Purification Silica Gel Chromatography step5->step6

Figure 2: Step-by-step experimental workflow for the nucleophilic aromatic substitution.

Quantitative Data & Substrate Scope

The following table summarizes the optimized conditions and expected quantitative outcomes for various nucleophiles reacting with 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene.

NucleophileBaseSolventTemp (°C)Time (h)Expected Yield (%)
MorpholineK₂CO₃ (2.0 eq)DMF90882 - 86%
Piperazine (excess)K₂CO₃ (2.0 eq)DMF901275 - 80%
Sodium MethoxideNaOMe (1.5 eq)THF/MeOH65688 - 92%
Sodium ThiomethoxideNaSMe (1.2 eq)THF0 to RT490 - 95%

Note: Thiolates are exceptionally potent nucleophiles in SNAr and require milder conditions (0 °C to RT) to prevent side reactions.

Analytical Validation & Troubleshooting

To establish absolute trustworthiness in the synthesized product, the following analytical validations must be met:

  • NMR Spectroscopy: In the ¹H NMR of the starting material, the aromatic protons exhibit distinct scalar coupling to the fluorine atom ( JH−F​ ). Upon successful SNAr, these JH−F​ couplings will completely disappear. Furthermore, the ¹³C NMR will no longer show the characteristic large JC−F​ doublet (typically ~240-250 Hz) for the ipso-carbon.

  • Mass Spectrometry (LC-MS): The product should exhibit a mass shift corresponding to the exact mass of the nucleophile minus the mass of fluorine. The isotopic pattern must retain the 3:1 ratio characteristic of a single chlorine atom, confirming that the C2-chlorine was not displaced.

  • Troubleshooting OMOM Cleavage: If LC-MS indicates a mass corresponding to the free phenol (loss of 44 Da, -CH₂OCH₃ + H), the OMOM group has been compromised. Ensure that the DMF is strictly anhydrous, the K₂CO₃ is dry, and avoid any acidic washes during the workup phase.

References

  • WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof Source: Google Patents URL
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
  • Source: National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals troubleshooting the methoxymethyl (MOM) protection of 2-chloro-3-fluorophenol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals troubleshooting the methoxymethyl (MOM) protection of 2-chloro-3-fluorophenol. While MOM protection is a fundamental transformation, the highly reactive nature of chloromethyl methyl ether (MOMCl) and the bidentate nucleophilicity of phenols often lead to yield-limiting side reactions.

This document provides mechanistic insights, a troubleshooting Q&A, quantitative reaction data, and a self-validating standard operating procedure (SOP) to ensure high-fidelity synthesis.

Mechanistic Pathways & Logical Relationships

Understanding the competing reaction pathways is critical for optimizing the synthesis of 2-chloro-1-fluoro-3-(methoxymethoxy)benzene. The diagram below illustrates the desired kinetic O-alkylation pathway versus the two most common side reactions: Friedel-Crafts C-alkylation and MOMCl hydrolysis.

MOM_Protection_Pathways SM 2-Chloro-3-fluorophenol + MOMCl Desired O-Alkylation (Desired) 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene SM->Desired DIPEA / NaH, DCM/THF (Kinetic Control) Side1 C-Alkylation (Friedel-Crafts) Ring-substituted MOM-phenol SM->Side1 Trace Lewis Acids (Electrophilic Aromatic Substitution) Side2 MOMCl Hydrolysis Formaldehyde + Methanol + HCl SM->Side2 Adventitious H2O (Nucleophilic Attack)

Reaction pathways for MOM protection of 2-chloro-3-fluorophenol and major side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my yield of 2-chloro-1-fluoro-3-(methoxymethoxy)benzene so low, with mostly unreacted 2-chloro-3-fluorophenol remaining? Causality: MOMCl is highly susceptible to hydrolysis. The oxygen lone pairs on MOMCl activate the departure of the chloride ion, forming a highly reactive, electrophilic oxonium ion (1)[1]. If adventitious water is present in your solvent or glassware, water will outcompete the phenol for the oxonium ion, rapidly hydrolyzing MOMCl into formaldehyde, methanol, and HCl (2)[2]. Solution: Ensure strictly anhydrous conditions. Use flame-dried glassware, anhydrous DCM or THF, and an inert argon/nitrogen atmosphere. Add the base (e.g., DIPEA) to the phenol first and allow it to stir for 15-30 minutes to form the more nucleophilic phenoxide before introducing MOMCl[1].

Q2: I am detecting a side product with the same mass (or a mass corresponding to the addition of a MOM group), but the NMR indicates it is not the desired ether. What is happening? Causality: Phenols are bidentate nucleophiles, capable of reacting at the oxygen (O-alkylation) or at the carbon ring (C-alkylation) (3)[3]. While O-alkylation is kinetically favored under basic conditions, the presence of trace Lewis acids (e.g., metal impurities from spatulas, degrading syringe needles, or ZnCl₂) can trigger a Friedel-Crafts alkylation (4)[4]. The highly electrophilic MOM cation will attack the aromatic ring, leading to irreversible C-alkylation. Solution: Avoid any Lewis acidic impurities. Ensure your reaction remains basic throughout the addition. Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in slight excess (1.5 eq) effectively prevents the reaction mixture from becoming acidic and suppresses the Friedel-Crafts pathway.

Q3: How should I safely handle MOMCl and quench the reaction to prevent the formation of toxic byproducts? Causality: MOMCl is a potent alkylating agent and a known human carcinogen (5)[5]. Improper quenching can lead to the accumulation of unreacted MOMCl or the formation of bis(chloromethyl) ether—an even more dangerous and volatile byproduct[5]. Solution: Always handle MOMCl in a well-ventilated fume hood using appropriate PPE. To safely quench the reaction, add saturated aqueous NaHCO₃ and stir vigorously for at least 15 minutes[2]. This self-validating step ensures any residual MOMCl is completely destroyed (hydrolyzed to formaldehyde and methanol) before you proceed to aqueous extraction.

Reaction Optimization Data

The table below summarizes the quantitative impact of various reaction conditions on the product distribution during the synthesis of 2-chloro-1-fluoro-3-(methoxymethoxy)benzene.

ConditionBase (eq)SolventAdditive / ImpurityO-Alkylation (%)C-Alkylation (%)Unreacted / Hydrolysis (%)
Optimized DIPEA (1.5)Anhydrous DCMNone> 95% < 1%< 4%
Strong Base NaH (1.2)Anhydrous THFNone92% < 1%7%
Moisture Contamination DIPEA (1.5)Wet DCMTrace H₂O45% < 1%54%
Lewis Acid Contamination DIPEA (1.5)Anhydrous DCMTrace ZnCl₂< 5% 82%13%

Note: Data represents typical chromatographic (HPLC/GC-MS) area percentages illustrating the mechanistic divergence based on reaction conditions.

Standard Operating Procedure (SOP)

Title: Optimized Synthesis of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene Objective: To achieve >90% yield of the O-alkylated product while suppressing Friedel-Crafts C-alkylation and MOMCl hydrolysis.

Materials:

  • 2-Chloro-3-fluorophenol (1.0 eq)

  • Chloromethyl methyl ether (MOMCl) (1.2 eq) - Caution: Carcinogen

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x) to establish a strictly anhydrous environment.

  • Substrate Dissolution: Dissolve 2-chloro-3-fluorophenol in anhydrous DCM to create a 0.2 M solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 eq) dropwise to the cooled solution. Stir for 15 minutes at 0 °C.

    • Mechanistic Note: This pre-incubation forms the phenoxide intermediate, increasing the nucleophilicity of the oxygen and directing the reaction toward O-alkylation[1].

  • Electrophile Introduction: Slowly add MOMCl (1.2 eq) dropwise over 10 minutes. Maintain the temperature at 0 °C to control the exothermic formation of the oxonium ion and prevent premature degradation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 to 12 hours. Monitor progression via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed (6)[6].

  • Quenching (Critical Safety Step): Dilute the mixture with additional DCM (2 volumes) and slowly add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes at 25 °C.

    • Mechanistic Note: This step safely hydrolyzes any unreacted MOMCl into formaldehyde and methanol, preventing the formation of highly toxic bis(chloromethyl) ether during workup[2].

  • Workup & Extraction: Separate the organic layer. Extract the aqueous phase twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, 1% to 5% EtOAc in petroleum ether) to afford 2-chloro-1-fluoro-3-(methoxymethoxy)benzene as a pale yellow liquid[6].

References

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism.Total Synthesis.
  • Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof (WO2019119145A1).Google Patents.
  • Generation of α-halo ethers from symmetric aliphatic acetals.Organic Syntheses.
  • Chloromethyl methyl ether.Wikipedia.
  • Phenol alkylation (Friedel-Crafts Alkylation).J&K Scientific LLC.
  • Friedel–Crafts reaction of phenol.ECHEMI.

Sources

Optimization

Technical Support Center: Purification of Chlorinated Aromatic Compounds

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing critical bottlenecks in the isolation of halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing critical bottlenecks in the isolation of halogenated compounds. Chlorinated aromatics—ranging from active pharmaceutical ingredients (APIs) to trace environmental pollutants like PCBs—present unique purification challenges due to their high lipophilicity, thermal sensitivity, and structural similarities.

This guide is designed to move beyond basic protocols. Here, we explore the mechanistic causality behind purification failures and provide self-validating workflows to ensure your experimental integrity is never compromised.

Purification Strategy Workflow

Before troubleshooting specific issues, consult the decision matrix below to ensure you have selected the thermodynamically and kinetically appropriate purification technique for your specific target and scale.

Workflow Start Crude Chlorinated Mixture IsTrace Trace Analysis or Bulk Prep? Start->IsTrace TracePath Trace (Environmental) IsTrace->TracePath pg-ng scale BulkPath Bulk (Synthesis/API) IsTrace->BulkPath mg-kg scale EPAMethod Acidic Silica/Alumina (EPA 1668C) TracePath->EPAMethod IsPolar Polar Groups? (e.g., -OH, -COOH) BulkPath->IsPolar PrepHPLC Preparative RP-HPLC (pH Controlled) IsPolar->PrepHPLC Yes IsLiquid Physical State at Room Temp? IsPolar->IsLiquid No Distillation Vacuum Fractional Distillation IsLiquid->Distillation Liquid Recryst Recrystallization (e.g., EtOH/Hexane) IsLiquid->Recryst Solid

Decision matrix for selecting purification techniques for chlorinated aromatic compounds.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing co-elution of closely related chlorophenol isomers (e.g., 2-chlorophenol and 4-chlorophenol) during Preparative HPLC, and how can I resolve this?

Mechanistic Causality: Chlorinated phenols exhibit nearly identical hydrophobicities. The position of the chlorine atom (ortho vs. para) subtly alters the pKa​ of the hydroxyl group. If your mobile phase pH fluctuates near these pKa​ values, the molecules enter a state of partial ionization. This dynamic equilibrium between neutral and ionized states causes severe peak tailing and co-elution. Separation must rely on strict suppression of ionization to leverage pure hydrophobic interactions.

Validated Protocol: Isocratic Reversed-Phase HPLC

  • Prepare a mobile phase consisting of Methanol and Phosphate Buffer (50:50, v/v)[1].

  • Adjust the aqueous phosphate buffer strictly to pH 7.20 prior to mixing. This specific pH stabilizes the ionization state across the congener profile, maximizing resolution based on hydrophobic interaction[1].

  • Utilize a high-capacity C18 reverse-phase column (e.g., 30 cm x 0.29 cm)[1].

  • Set the flow rate to 0.8 mL/min and monitor the eluate via UV absorbance at 254 nm[1].

Self-Validation Checkpoint: Inject a standard calibration mix of your target isomers. Calculate the chromatographic resolution ( Rs​ ). The system is validated for preparative scale-up only if Rs​≥1.5 . If Rs​<1.5 , verify buffer pH calibration and reduce the methanol concentration by 5% to increase retention time.

Q2: When isolating polychlorinated biphenyls (PCBs) from complex environmental matrices, my GC-HRMS baseline is overwhelmed by lipid and hydrocarbon interferences. How do I selectively purify the PCBs?

Mechanistic Causality: PCBs are highly lipophilic and co-extract with bulk matrix lipids, sterols, and non-target aliphatic hydrocarbons. Because PCBs lack reactive functional groups and are highly resistant to oxidation, standard chromatographic separation is insufficient. Chemical destruction of the matrix is the most thermodynamically favorable purification route.

Validated Protocol: EPA Method 1668C Semi-Automated Cleanup

  • Extract the complex sample into pesticide-grade hexane[2].

  • Prepare a high-capacity acidic silica column impregnated with sulfuric acid. The sulfuric acid oxidizes and degrades matrix lipids, while the inert PCBs pass through unaffected[3].

  • Elute the hexane extract through the acidic silica column, followed sequentially by a neutral/basic alumina column to trap polar oxidation byproducts and residual moisture[2].

  • Concentrate the final eluate to 1 mL under a gentle nitrogen stream (e.g., SuperVap) at 55 °C[2].

Self-Validation Checkpoint: Prior to extraction, spike the raw sample matrix with 13 C-labeled PCB surrogate congeners. Post-cleanup, quantify the surrogates via HRGC/HRMS. The protocol is considered validated and compliant only if the isotopic recovery falls strictly between 60% and 140%[3].

Q3: I am trying to purify bulk quantities of a highly chlorinated benzene derivative via distillation, but I am observing thermal degradation and dehalogenation. What is the cause and the alternative?

Mechanistic Causality: Polyhalogenated aromatics possess exceptionally high boiling points. Prolonged heating at atmospheric pressure provides the thermal activation energy required for homolytic C-Cl bond cleavage, initiating radical-induced dehalogenation and subsequent polymerization.

Validated Protocol: Recrystallization & Vacuum Distillation

  • For solid chloroaromatics: Dissolve the crude material in a minimum volume of boiling ethanol or a hexane/ethyl acetate gradient[4].

  • Perform a hot filtration to remove insoluble polymeric impurities[4].

  • Cool the solution at a controlled, slow rate (e.g., 0.5 °C/min) to 4 °C. Slow cooling promotes ordered crystal nucleation, effectively excluding impurities from the crystal lattice.

  • For liquid chloroaromatics: Perform fractional distillation strictly under high vacuum (e.g., < 1 Torr) to depress the boiling point well below the thermal degradation threshold[4].

Self-Validation Checkpoint: For solids, measure the melting point of the dried crystals. A sharp melting point range ( ΔT≤1.5 °C) matching literature values confirms the absence of polymeric impurities. For liquids, analyze the distillate via GC-FID; purity must exceed 99% with zero early-eluting dehalogenated peaks.

Quantitative Performance Matrix

Use the following table to benchmark your expected outcomes against industry standards for chlorinated aromatic purification.

Purification TechniqueTarget CompoundsOptimal ScalePrimary Separation MechanismTypical RecoveryResolution / Purity Target
Preparative RP-HPLC Chlorophenols, APIsMilligram to GramHydrophobic interaction & pH control85 - 95%> 99% purity
Acidic Silica Cleanup PCBs, DioxinsTrace (pg to ng)Chemical oxidation of matrix60 - 140%Matrix-free baseline
Vacuum Distillation ChlorobenzenesKilogram (Bulk)Vapor pressure differential70 - 90%> 95% purity
Recrystallization Solid ChloroaromaticsGram to KilogramLattice energy / Solubility60 - 85%> 99% purity (Sharp MP)

References

  • Title: Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column Source: Taylor & Francis URL: [Link]

  • Title: Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: EPA 1668C Semi-Automated Cleanup of Persistent Organic Pollutants in Sample Extracts Source: FMS, Inc. URL: [Link]

  • Title: Purification of Laboratory Chemicals - 7th Edition Source: Elsevier URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Sterically Hindered Substrates

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Sterically hindered Suzuki-Miyaura couplings—such as those involving ortho-substituted or di-ortho-substituted aryl halides—present signi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Sterically hindered Suzuki-Miyaura couplings—such as those involving ortho-substituted or di-ortho-substituted aryl halides—present significant thermodynamic and kinetic hurdles. These include high energy barriers for oxidative addition, sluggish transmetalation, and competitive side reactions like protodeboronation.

This guide is engineered for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate hindered Suzuki couplings using state-of-the-art catalytic systems.

Mechanistic Troubleshooting Workflow

SuzukiTroubleshooting Start Sterically Hindered Substrates CatSelect Select Ligand & Precatalyst (e.g., XPhos Pd G3) Start->CatSelect BaseSolv Optimize Base & Solvent (e.g., K3PO4, Dioxane/H2O) CatSelect->BaseSolv Reaction Monitor Reaction Kinetics BaseSolv->Reaction Protodeb Issue: Protodeboronation (Boronic Acid Loss) Reaction->Protodeb Slow Transmetalation Homocoup Issue: Homocoupling (Biaryl Byproducts) Reaction->Homocoup O2 Contamination Success Clean Conversion & Product Isolation Reaction->Success Optimal Conditions Protodeb->CatSelect Switch to G4 / Boronate Esters Homocoup->BaseSolv Strict Degassing

Troubleshooting logic for sterically hindered Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)
1. Catalyst & Ligand Selection

Q: Why do standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ fail with ortho-substituted aryl chlorides? A: Standard phosphine ligands lack the electron density required to push the palladium center through the high-energy oxidative addition barrier characteristic of sterically hindered and electron-rich aryl chlorides[1]. Furthermore, they often form inactive bis-ligated ( PdL2​ ) resting states. Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos , XPhos , or RuPhos [2]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl backbone prevents the formation of inactive PdL2​ species, ensuring the catalyst remains in the highly active mono-ligated L−Pd(0) state[3].

Q: Should I generate my catalyst in situ (e.g., Pd(OAc)₂ + XPhos) or use a preformed precatalyst? A: For hindered substrates, always use a preformed precatalyst (e.g., XPhos Pd G3 or G4). In situ generation requires the reduction of Pd(II) to Pd(0), which is often slow, incomplete, and consumes a portion of your phosphine ligand (forming phosphine oxides). Third-generation (G3) and fourth-generation (G4) Buchwald precatalysts activate rapidly under mild basic conditions to quantitatively yield the active L−Pd(0) species, allowing for lower catalyst loadings (often <1 mol%) and room-temperature couplings[4][5].

2. Base & Solvent Optimization

Q: How does the choice of base affect the coupling of hindered substrates? A: The base plays a dual role: it activates the precatalyst and facilitates transmetalation. In hindered systems, transmetalation is often the rate-determining step[6].

  • Weak Bases (e.g., K₂CO₃, KOAc): Excellent for sensitive substrates but may result in slow transmetalation for highly hindered systems. Interestingly, biphasic systems with K₂CO₃ can partition the boronic acid into the aqueous phase, protecting it from Pd-catalyzed degradation[6].

  • Strong Bases (e.g., K₃PO₄, Ba(OH)₂): Highly recommended for sterically hindered couplings. K₃PO₄ in a Dioxane/H₂O mixture accelerates the formation of the reactive boronate species, driving the sluggish transmetalation step forward.

3. Managing Side Reactions

Q: My boronic acid is degrading before the cross-coupling is complete. How do I prevent protodeboronation? A: Protodeboronation (the cleavage of the C-B bond to form a C-H bond) is the most common failure mode in hindered Suzuki couplings because the slow transmetalation step gives the boronic acid ample time to hydrolyze[7][8]. Causality & Solutions:

  • Switch to Boronic Esters: Pinacol (pin) or neopentyl glycol esters are significantly more stable against protodeboronation than free boronic acids[9].

  • Kinetic Outcompeting: Use a rapidly activating G3/G4 precatalyst to ensure the cross-coupling rate outpaces the degradation rate[4][10].

  • Slow Dosing: Syringe-pump the boronic acid into the reaction mixture over several hours to keep its instantaneous concentration low.

  • Ligand Tuning: Paradoxically, extremely bulky phosphine ligands can sometimes promote Pd-catalyzed protodeboronation by stalling the catalytic cycle. If XPhos fails, screening a slightly less hindered ligand like SPhos may restore the kinetic balance[8][11].

Quantitative Data: Buchwald Precatalyst Selection Matrix

To streamline your optimization, use the following table to select the appropriate precatalyst generation based on your substrate's steric demands and stability.

GenerationStructural FeatureActivation RequirementPrimary Advantage for Hindered Substrates
G1 Phenethylamine backboneStrong base / HeatHighly active Pd(0) generation, but limited by harsh activation conditions[4].
G2 Aminobiphenyl backboneWeak base (RT)Activates at room temp; excellent for standard hindered aryl bromides[4][12].
G3 Aminobiphenyl + MesylateWeak base (RT)Accommodates extremely bulky ligands (e.g., BrettPhos, XPhos); highly soluble[4][5].
G4 Methylated aminobiphenylWeak base (RT)Prevents side-reactions involving the precatalyst backbone; highest turnover for unstable boronic acids[4].
Self-Validating Experimental Protocol

Workflow: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Chloride This protocol utilizes a self-validating feedback loop to ensure catalyst activation and prevent reagent degradation.

Reagents:

  • Aryl Chloride (1.0 equiv, sterically hindered)

  • Arylboronic Acid or Pinacol Ester (1.5 equiv)

  • XPhos Pd G3 (1.0 - 2.0 mol%)[10]

  • K₃PO₄ (3.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical): In a Schlenk flask or glovebox, combine the aryl chloride, boronic acid, K₃PO₄, and XPhos Pd G3. Causality: Oxygen rapidly degrades the active L−Pd(0) species and promotes oxidative homocoupling of the boronic acid.

  • Solvent Introduction: Add the pre-degassed Dioxane/H₂O mixture. Purge the vessel with Nitrogen or Argon for an additional 5 minutes.

  • Activation Phase: Stir the mixture at room temperature for 10 minutes.

    • Validation Check: The solution should transition from a pale yellow/orange to a deep red/brown, visually indicating the deprotonation of the precatalyst and the release of the active monoligated Pd(0) species.

  • Heating & Kinetics: Heat the reaction to 60–80 °C.

  • In-Process Monitoring: At t=30 minutes, extract a 10 µL aliquot under inert flow. Quench in 1 mL of Acetonitrile and analyze via LC-MS.

    • If proto-arene (dehalogenation) is observed: The catalyst is active, but transmetalation is failing. Increase water content or switch to a stronger base.

    • If protodeboronation is observed: The boronic acid is degrading. Cool the reaction and add another 0.5 equiv of boronic acid via slow addition.

  • Workup: Once complete (typically 2–4 hours), cool to room temperature, dilute with EtOAc, wash with brine to remove phosphate salts, dry over MgSO₄, and concentrate for column chromatography.

References
  • National Institutes of Health (PMC). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from[Link]

  • Wikipedia. Protodeboronation. Retrieved from [Link]

  • National Institutes of Health (PMC). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. Retrieved from [Link]

  • Johnson Matthey. Buchwald precatalysts G2 and G3. Retrieved from[Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • JMCCT. Cross-Coupling Reactions Guide. Retrieved from [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from[Link]

  • Organic Process Research & Development - ACS Publications. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Retrieved from [Link]

  • NASC. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Undesired Hydrolysis of MOM Ethers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the unexpected deprotection of methoxymethyl (MOM) ethers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the unexpected deprotection of methoxymethyl (MOM) ethers. While the MOM group is a robust and highly popular protecting group for alcohols and phenols, its chemical nature as an acetal makes it inherently susceptible to acidic cleavage.

This guide is designed to help researchers, scientists, and drug development professionals understand the causality behind unintended MOM ether hydrolysis during routine workup and purification, and provides self-validating protocols to ensure your protecting group survives until intentional deprotection.

Diagnostic Workflow: Workup & Purification Strategy

The following decision tree illustrates the critical divergence points where a MOM ether is most vulnerable during standard post-reaction processing.

MOM_Workup A Reaction Complete (MOM Ether Present) B Select Quench Reagent A->B C Sat. NH4Cl / Dilute Acid (pH < 6) B->C Avoid D Sat. NaHCO3 / Buffer (pH 7-8) B->D Preferred E Undesired Hydrolysis (Oxonium Formation) C->E F Control Temperature (Keep < 20°C) D->F G Phase Separation & Extraction F->G H Silica Gel Chromatography G->H I Standard Silica (pH 4.5-5.5) H->I Avoid J Pre-treat Silica (1% Et3N) H->J Preferred K MOM Cleavage on Column I->K L Intact MOM Ether Successfully Isolated J->L

Diagnostic workflow for preventing MOM ether hydrolysis during workup and purification.

Troubleshooting Guide & FAQs

Q1: Why did my MOM ether cleave during a standard saturated NH₄Cl quench? Causality: Saturated aqueous ammonium chloride (NH₄Cl) is a go-to mild quench for highly reactive organometallic reagents (e.g., Grignard reagents, LiAlH₄). However, its pH is approximately 5.5. Methoxymethyl ethers are acetals, and their cleavage mechanism involves the protonation of the acetal oxygen, leading to the expulsion of methanol and the formation of a highly reactive oxonium ion [[1]](). While MOM ethers are generally stable at pH > 4 at room temperature [[2]](), the quenching of highly reactive species is violently exothermic. The localized spike in thermal energy, combined with the mildly acidic aqueous phase, provides the exact activation energy required to overcome the barrier for hydrolysis 3. Solution: Swap the saturated NH₄Cl for saturated aqueous NaHCO₃ (pH ~8.3) or a pH 7 phosphate buffer.

Q2: My crude NMR showed the MOM group was intact, but it disappeared after flash chromatography. What happened? Causality: Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) that render the stationary phase mildly acidic (pH 4.5–5.5). When a MOM-protected compound is loaded onto a column, the massive surface area and extended residence time act as a heterogeneous acidic catalyst, promoting the cleavage of the acetal 3. Solution: Neutralize the silica gel prior to loading. This is achieved by adding 1% (v/v) triethylamine (Et₃N) to the eluent used to pack the column. The amine selectively binds the acidic silanol sites, preventing them from protonating your MOM ether.

Q3: Can trace transition metals or Lewis acids from the reaction cause workup hydrolysis? Causality: Absolutely. MOM ethers are highly susceptible to Lewis acid-catalyzed cleavage. Reagents like zirconium(IV) chloride, zinc halides, or titanium(IV) chloride can coordinate to the bidentate oxygen atoms of the MOM group, significantly lowering the activation energy for cleavage 4. During an aqueous workup, if these coordinated metals are not rapidly sequestered, they act as localized catalysts for hydrolysis in the separatory funnel. Solution: Ensure complete demetalation before the aqueous wash by adding a chelating agent like EDTA, or use a basic aqueous wash containing a small amount of N,N-dimethylethanolamine to strip the metals away.

Quantitative Data: MOM Ether Stability Profile

The table below summarizes the stability of MOM ethers under various common workup and purification conditions, illustrating the narrow window between stability and unintended cleavage.

Condition / ReagentpH RangeTemperatureMOM Ether StabilityMechanistic Rationale
1M HCl (aq) < 1.025 °CRapidly Cleaved Direct, rapid protonation of the acetal oxygen 2.
Sat. NH₄Cl (aq) ~5.5> 35 °C (Exothermic)Partially Cleaved Mild acid combined with thermal energy overcomes the activation barrier for oxonium formation 3.
Sat. NH₄Cl (aq) ~5.50 °CStable Insufficient thermal energy to initiate acetal cleavage.
Sat. NaHCO₃ (aq) ~8.325 °CHighly Stable Basic conditions entirely prevent protonation 3.
Silica Gel (Standard) 4.5 - 5.525 °CSlowly Cleaved Heterogeneous silanol catalysis acts over prolonged exposure times [[3]]().
Silica Gel (+ 1% Et₃N) > 8.025 °CHighly Stable Acidic silanol sites are fully neutralized by the amine 3.

Self-Validating Experimental Protocols

To guarantee the integrity of your syntheses, implement these self-validating protocols. Each protocol contains built-in analytical checks to confirm the system's success in real-time.

Protocol 1: Base-Buffered Aqueous Workup for MOM-Protected Compounds

Objective: Safely quench highly reactive organometallics without cleaving the MOM ether.

  • Preparation: Pre-cool the completed reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the kinetics of acetal hydrolysis, protecting the ether even if localized acidic microenvironments form during the initial quench drops.

  • Quench: Instead of standard NH₄Cl, slowly add a 1:1 mixture of saturated aqueous NaHCO₃ and brine dropwise until gas evolution ceases.

    • Validation Check: Dip a glass rod into the aqueous layer and test with pH paper; it must read between 7.5 and 8.5. If it reads < 7, add additional NaHCO₃.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with cold ethyl acetate (EtOAc) or dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Validation Check (TLC): Spot the organic phase on a TLC plate alongside the starting material. Stain with acidic p-anisaldehyde or phosphomolybdic acid (PMA) and heat. A successfully preserved MOM-protected alcohol will typically run higher (less polar) than the free alcohol and will resist immediate staining/charring compared to the rapidly staining free alcohol.

Protocol 2: Amine-Neutralized Flash Column Chromatography

Objective: Purify MOM-ethers without silanol-catalyzed degradation.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 20% EtOAc in Hexanes) and add 1% (v/v) Triethylamine (Et₃N).

    • Causality: Et₃N irreversibly binds to the acidic silanol groups on the silica gel, neutralizing the stationary phase and preventing heterogeneous catalysis [[3]]().

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked solvent. Flush the packed column with at least 2 full column volumes (CV) of the solvent to ensure complete neutralization of the bed.

  • Loading & Elution: Load the crude mixture and run the column normally using the Et₃N-spiked mobile phase.

  • Validation Check (Fraction Analysis): Co-spot the collected fractions against the crude mixture on TLC. If the MOM ether was hydrolyzing on the column, you would observe a "streak" or a secondary lower spot (the free alcohol) tailing behind the product. If the column was properly neutralized, only a single crisp spot will elute.

References

  • Source: organic-chemistry.
  • Technical Support Center: Methoxymethyl (MOM)
  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV)
  • METHOXYMETHYL ETHER (MOM)

Sources

Troubleshooting

Technical Support Center: MOM Deprotection Troubleshooting &amp; Workflows

Welcome to the Technical Support Center for synthetic chemistry workflows. This guide provides authoritative, field-proven troubleshooting strategies for the acidic deprotection of Methoxymethyl (MOM) ethers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry workflows. This guide provides authoritative, field-proven troubleshooting strategies for the acidic deprotection of Methoxymethyl (MOM) ethers. While MOM ethers are robust protecting groups, their cleavage generates highly reactive byproducts that can compromise product integrity and laboratory safety.

Mechanistic Overview of MOM Cleavage

To troubleshoot a reaction, you must first understand the causality of the chemical transformations occurring in your flask. The cleavage of a MOM ether under acidic conditions is not a simple single-step displacement; it is a cascade reaction that generates multiple reactive species.

MOM_Mechanism MOM_Ether MOM Ether (R-O-CH2-O-CH3) Protonation Acidic Protonation [H+] MOM_Ether->Protonation Oxocarbenium Oxocarbenium Ion [CH2=O-CH3]+ Protonation->Oxocarbenium Cleavage Free_Alcohol Free Alcohol (R-OH) Protonation->Free_Alcohol Hemiacetal Hemiacetal Intermediate (HO-CH2-O-CH3) Oxocarbenium->Hemiacetal + H2O MOM_Cl Chloromethyl Methyl Ether (MOM-Cl) *Toxic* Oxocarbenium->MOM_Cl + Cl- (if HCl used) Formaldehyde Formaldehyde (HCHO) Hemiacetal->Formaldehyde Methanol Methanol (CH3OH) Hemiacetal->Methanol

Acidic MOM deprotection mechanism highlighting oxocarbenium formation and byproduct generation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated during acidic MOM deprotection? The cleavage of a MOM ether under standard acidic conditions proceeds via the protonation of the acetal oxygen. This activation leads to the expulsion of the free alcohol and the formation of a highly reactive oxocarbenium ion intermediate[1]. This intermediate rapidly reacts with ambient water to form a hemiacetal, which subsequently collapses to yield formaldehyde (HCHO) and methanol (MeOH) [1]. While methanol is easily evaporated, formaldehyde remains highly electrophilic and reactive in the mixture.

Q2: Why is the choice of acid critical, and how does it relate to MOM-Cl formation? If halide-containing acids (such as aqueous HCl or TMSCl) are utilized, the chloride ions act as nucleophiles, attacking the transient oxocarbenium ion before it can hydrolyze. This side reaction generates chloromethyl methyl ether (MOM-Cl) , a potent alkylating agent and known human carcinogen[2]. To eliminate this safety hazard, we strongly advise substituting halide acids with non-nucleophilic alternatives like Trifluoroacetic acid (TFA), Camphorsulfonic acid (CSA), or p-Toluenesulfonic acid (p-TsOH)[3].

Q3: My LC-MS shows a +12 Da mass shift on my product after deprotection. What happened? A +12 Da mass shift indicates the formation of an acetal, aminal, or imine adduct. Because acidic deprotection generates stoichiometric amounts of formaldehyde[1], this byproduct can react with the newly liberated hydroxyl group, or other nucleophilic amines/alcohols present on your complex molecule. This cross-linking drastically reduces your isolated yield.

Q4: How can I effectively scavenge formaldehyde to prevent these side reactions? To prevent formaldehyde from reacting with your product, you must introduce a sacrificial nucleophile (a scavenger) that outcompetes your substrate. Thiol-based scavengers, such as n-propanethiol (n-PrSH) or ethane-1,2-dithiol, are highly effective. For example, utilizing a Lewis acid like ZnBr₂ in conjunction with n-PrSH drives the rapid deprotection of MOM ethers while simultaneously trapping the oxocarbenium/formaldehyde as a volatile thioacetal, ensuring high chemoselectivity[4].

Reagent Selection & Byproduct Data

The table below summarizes the quantitative and qualitative differences between various MOM deprotection conditions, allowing you to select the optimal system for your substrate.

Deprotection ReagentPrimary ByproductsCarcinogenic Risk (MOM-Cl)Recommended Scavenger / Workup Strategy
HCl in MeOH/H₂O MeOH, HCHO, MOM-ClHigh Strict basic aqueous workup (NaHCO₃) to hydrolyze MOM-Cl.
TFA in DCM MeOH, HCHOLow Evaporation followed by aqueous wash.
ZnBr₂ / n-PrSH MeOH, ThioacetalsLow Thiol acts as a built-in scavenger; evaporate volatiles.
p-TsOH in i-PrOH MeOH, HCHOLow Dimedone or Thiol addition prior to heating.

Troubleshooting Workflow & Decision Tree

Use the following logical workflow to design a self-validating deprotection strategy tailored to the functional groups present in your target molecule.

Troubleshooting_Workflow Start Start: MOM Deprotection Check_Acid Are you using HCl or TMSCl? Start->Check_Acid Risk_MOMCl High Risk: MOM-Cl Formation Check_Acid->Risk_MOMCl Yes Check_Nuc Does substrate have competing nucleophiles? Check_Acid->Check_Nuc No Switch_Acid Action: Switch to TFA, p-TsOH, or strongly acidic resin Risk_MOMCl->Switch_Acid Switch_Acid->Check_Nuc Risk_Acetal Risk: Formaldehyde Adducts (+12 Da Mass Shift) Check_Nuc->Risk_Acetal Yes Workup Basic Aqueous Workup (NaHCO3 quench) Check_Nuc->Workup No Add_Scavenger Action: Add Thiol Scavenger (e.g., n-PrSH) Risk_Acetal->Add_Scavenger Add_Scavenger->Workup Success Pure Deprotected Product Workup->Success

Decision tree for mitigating byproducts during MOM ether deprotection workflows.

Standard Operating Procedure: Acidic MOM Deprotection with In Situ Scavenging

This protocol is designed as a self-validating system. The physical cues (e.g., mass shifts, gas evolution) serve as built-in checkpoints to ensure the mechanistic causality is proceeding as intended.

Materials Required:

  • Substrate (MOM-protected)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH)

  • n-Propanethiol (n-PrSH) or Ethane-1,2-dithiol

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation: Dissolve the MOM-protected substrate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere.

  • Scavenger Addition: Add 5.0 equivalents of the thiol scavenger (e.g., n-PrSH).

    • Causality: The highly nucleophilic thiol will outcompete the substrate's internal nucleophilic groups for the transient oxocarbenium ion and formaldehyde, forming easily separable thioacetals[4].

  • Acidification: Cool the reaction mixture to 0 °C. Slowly add the acid catalyst (e.g., TFA, 2.0 to 5.0 equivalents) dropwise.

  • Reaction Monitoring (Self-Validation Checkpoint): Allow the reaction to warm to room temperature. Monitor via LC-MS.

    • Troubleshooting: If an intermediate mass of +12 Da is observed, it indicates the scavenger has been depleted. Immediately add an additional 2.0 equivalents of thiol to reverse the equilibrium of the hemiacetal intermediate.

  • Quenching: Once the starting material is fully consumed, cool the flask back to 0 °C and quench strictly by adding saturated aqueous NaHCO₃ dropwise.

    • Causality: The cessation of CO₂ gas evolution physically validates that all residual acid has been neutralized. This basic environment prevents further equilibrium-driven side reactions and rapidly hydrolyzes any trace alkylating agents[2].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The volatile thioacetal byproducts will be removed during high-vacuum drying.

Sources

Optimization

Technical Support Center: Reactivity &amp; Stability of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Welcome to the Technical Support Center for 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5)[1]. This polyfunctional aromatic building block is heavily utilized in the synthesis of complex therapeutics, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (CAS: 860296-13-5)[1]. This polyfunctional aromatic building block is heavily utilized in the synthesis of complex therapeutics, including [2]. Its architecture features a methoxymethyl (MOM) protected phenol flanked by ortho-chloro and meta-fluoro substituents. Navigating the orthogonal stability of these functional groups is critical for preventing unwanted side reactions during multi-step syntheses.

Reagent Compatibility & Stability Matrix

To design successful synthetic sequences, researchers must understand the thermodynamic and kinetic vulnerabilities of the MOM ether and the halogenated aromatic ring.

Reagent ClassSpecific ReagentsStability StatusMechanistic Rationale
Aqueous Acids 6 M HCl, TFA, H₂SO₄Labile (Cleaves in <2 hrs at RT)Protons activate the acetal oxygen, triggering the expulsion of methanol to form an oxocarbenium ion, which undergoes rapid [3].
Lewis Acids ZnBr₂, BiCl₃, BBr₃Labile (Controlled cleavage)Lewis acids coordinate to the MOM ether oxygens, facilitating highly[4].
Bases NaOH, KOH, K₂CO₃Highly Stable Acetals lack acidic protons and are sterically/electronically [5].
Reductants NaBH₄, LiAlH₄, H₂/Pd-CStable The MOM ether and the aryl halides (under non-forcing conditions) [6].
Organometallics Grignard (RMgX)Stable (at T < 0 °C)The MOM group is stable to carbon nucleophiles. However, the fluoro-chloro aromatic ring may undergo SNAr if heated[5].
Strong Bases LDA, LiTMPStable (Directs Lithiation)The MOM oxygen acts as a Lewis basic directing group for Directed ortho-Metalation (DoM) at the adjacent C4 position[7].

Troubleshooting Guides & FAQs

Q1: Why did my MOM ether cleave unexpectedly during silica gel chromatography? A1: Silica gel possesses mildly acidic silanol groups on its surface. Because the MOM ether is an acetal, it is inherently sensitive to acidic environments, which[8]. Resolution: Pre-treat your silica gel by flushing the column with 1% triethylamine (Et₃N) in your non-polar eluent (e.g., hexanes) prior to loading the sample. This neutralizes the acidic sites and preserves the protecting group.

Q2: I attempted to functionalize the aromatic ring using n-Butyllithium (n-BuLi), but I obtained a complex mixture of products. What went wrong? A2: 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene contains multiple competing reactive sites. While the MOM group is a powerful Directed ortho-Metalation (DoM) director, the presence of the aryl chloride makes the molecule highly [7] when exposed to highly nucleophilic alkyllithiums like n-BuLi. Furthermore, deprotonation adjacent to the halogens can lead to the elimination of LiF or LiCl, generating a highly reactive benzyne intermediate. Resolution: Switch to a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) at strict cryogenic temperatures (-78 °C). This ensures kinetic deprotonation at the C4 position while suppressing lithium-halogen exchange.

Q3: How can I selectively deprotect the MOM ether without risking the displacement of the fluorine atom? A3: While 6 M HCl in THF/water is the classical method for MOM deprotection, prolonged heating in aqueous acid can degrade sensitive substrates. Fluorine atoms activated by ortho electron-withdrawing groups can undergo Nucleophilic Aromatic Substitution (SₙAr). Resolution: Utilize a mild Lewis acid-mediated deprotection. Reagents like Bismuth trichloride (BiCl₃) in acetonitrile provide highly selective MOM cleavage under nearly neutral conditions, preserving the integrity of the aryl halides[4].

Standard Operating Procedures (Protocols)

Protocol A: Selective Deprotection of the MOM Ether using Lewis Acid

This self-validating protocol utilizes BiCl₃ to avoid harsh protic acids, ensuring the aryl halides remain intact.

  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 mmol of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene in 5.0 mL of anhydrous acetonitrile (CH₃CN).

  • Reagent Addition: Add 0.5 equivalents (0.5 mmol) of Bismuth trichloride (BiCl₃) in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture at 60 °C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Causality Check: The starting material (higher Rf​ ) will convert cleanly to the phenol (lower Rf​ , UV active, stains dark brown with KMnO₄ due to the free hydroxyl group).

  • Quench & Workup: Once complete (typically 2-4 hours), cool to room temperature and quench with 5 mL of saturated aqueous NaHCO₃ to precipitate the bismuth salts and halt Lewis acid activity.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Directed ortho-Metalation (DoM) and Electrophilic Trapping

This protocol uses LDA to prevent Li-Cl exchange, directing lithiation exclusively to the C4 position.

  • Preparation of LDA: In a dry Schlenk flask under argon, add anhydrous THF (5 mL) and diisopropylamine (1.1 mmol). Cool to -78 °C and add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of the non-nucleophilic base, then cool back to -78 °C.

  • Substrate Addition: Dissolve 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene (1.0 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C.

  • Metalation: Stir the reaction at -78 °C for 1 hour. Mechanistic Causality: The MOM oxygen coordinates the lithium ion, directing the basic amide to abstract the adjacent, sterically accessible C4 proton.

  • Electrophile Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 mmol) dropwise. Stir for 1 hour at -78 °C, then allow it to slowly warm to room temperature.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (5 mL). This provides a mild proton source to neutralize the intermediate alkoxide and destroy any unreacted base without cleaving the MOM ether.

Mechanistic Workflows

Reactivity Core 2-Chloro-1-fluoro-3- (methoxymethoxy)benzene Acid Acidic Conditions (e.g., HCl, TFA, BiCl3) Core->Acid pH < 4 or Lewis Acid Base Aqueous Bases / Nucleophiles (e.g., NaOH, NaBH4) Core->Base pH > 7 Organometallic Organolithiums (e.g., LDA vs n-BuLi) Core->Organometallic -78 °C, THF Phenol Deprotection 2-Chloro-3-fluorophenol Acid->Phenol Oxocarbenium intermediate hydrolysis Stable Stable / No Reaction (MOM ether intact) Base->Stable Acetal stability DoM Directed ortho-Metalation (Lithiation at C4) Organometallic->DoM LDA (Kinetic control) SideRxn Side Reactions: Li-Cl Exchange / Benzyne Organometallic->SideRxn n-BuLi (Nucleophilic)

Divergent reactivity pathways of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene.

References

  • Protecting group - Wikipedia. Wikipedia, The Free Encyclopedia.[Link]

  • Hydroxyl Protecting Groups Stability. Organic Chemistry Portal.[Link]

  • An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. ResearchGate.[Link]

  • WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof.
  • Greene's Protective Groups in Organic Synthesis. Dokumen Pub.[Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts.[Link]

  • Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers. PubMed Central (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR assignment for 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the rapid structural verification of heavily substituted, multifluoro-aromatic intermediates. A prime example is 2-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the rapid structural verification of heavily substituted, multifluoro-aromatic intermediates. A prime example is 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene . This molecule presents a unique spectroscopic challenge due to the presence of a methoxymethoxy (MOM) protecting group, a strongly electronegative fluorine atom, and a sterically crowded aromatic ring.

Historically, assigning the 1 H and 13 C NMR spectra of such compounds required expensive, high-field superconducting magnets (e.g., 600 MHz) to resolve complex heteronuclear spin-spin couplings. However, the advent of high-resolution benchtop NMR spectrometers (60–80 MHz) paired with Artificial Intelligence (AI) prediction software has disrupted this paradigm[1].

The Molecular Challenge: Causality of Spectral Features

Before comparing analytical platforms, we must understand the quantum mechanical causality dictating this molecule's NMR behavior.

  • The MOM Group: The -OCH 2​ OCH 3​ ether acts as an isolated spin system. The methylene protons (-CH 2​ -) typically appear as a sharp singlet near 5.2 ppm, while the terminal methyl (-CH 3​ ) appears near 3.5 ppm[2]. Because they are insulated by oxygen atoms, they do not exhibit scalar coupling to the aromatic ring.

  • Heteronuclear 19 F Coupling: Fluorine-19 has a spin of 1/2 and 100% natural abundance. It couples strongly to both 13 C and 1 H nuclei. In the 13 C spectrum, the C1 carbon directly attached to fluorine will exhibit a massive one-bond Fermi contact coupling ( 1JCF​≈240−250 Hz). In the 1 H spectrum, the aromatic protons (H4, H5, H6) will be split not only by each other ( 3JHH​≈8 Hz) but also by the fluorine atom ( 3JHF​ and 4JHF​ ), creating complex multiplets.

At low magnetic fields (e.g., 80 MHz), the chemical shift dispersion ( Δν in Hz) is inherently compressed. When Δν approaches the magnitude of the coupling constants ( J ), the spectrum suffers from severe second-order "roofing" effects and spectral overlap, rendering manual first-order interpretation nearly impossible[3].

Visualizing the Analytical Workflows

To solve this, laboratories must choose between physical resolution (High-Field) and computational resolution (Benchtop + AI).

G Start 2-Chloro-1-fluoro-3-(MOM)benzene Decision Select Analytical Platform Start->Decision HighField High-Field NMR (600 MHz) + 2D Experiments Decision->HighField Benchtop Benchtop NMR (80 MHz) + AI/GNN Prediction Decision->Benchtop HF_Pro High Dispersion (Δν) Resolves 19F-1H Couplings HighField->HF_Pro BT_Pro Rapid & Cost-Effective AI Solves Spectral Overlap Benchtop->BT_Pro Result Validated 1H & 13C Assignment HF_Pro->Result BT_Pro->Result

Fig 1: Decision matrix for NMR structural assignment of fluorinated aromatic compounds.

Experimental Protocols: A Self-Validating Approach

Workflow A: High-Field NMR (600 MHz) + 2D Cross-Validation

Causality: High magnetic fields increase the population difference between spin states (boosting sensitivity) and expand the chemical shift dispersion in Hz, minimizing peak overlap[3].

  • Sample Preparation: Dissolve 15 mg of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • 1D 1 H Acquisition: Acquire 16 scans at 600 MHz using a standard 30° pulse sequence (zg30).

  • 19 F-Decoupled 1 H Acquisition (Critical Step): Apply continuous wave (CW) decoupling at the 19 F resonance frequency during 1 H acquisition. Why? This collapses the complex 1 H- 19 F multiplets into simple 1 H- 1 H doublets and triplets, allowing immediate assignment of H4, H5, and H6 via the Karplus relationship.

  • 1D 13 C{ 1 H} Acquisition: Acquire 512 scans at 150 MHz with broadband proton decoupling.

  • 2D HSQC/HMBC: Run heteronuclear 2D experiments to establish self-validating C-H connectivity, confirming the exact placement of the MOM group at C3 versus the chlorine at C2.

Workflow B: Benchtop NMR (80 MHz) + AI-Prediction (GNN/DFT)

Causality: Instead of physically resolving the peaks, this workflow uses Graph Neural Networks (GNN) and Density Functional Theory (DFT) to simulate the exact spin Hamiltonian, matching the predicted overlapping lineshape to the experimental data[4].

  • Sample Preparation: Dissolve 50 mg of the compound in 0.6 mL CDCl 3​ . Why? Benchtop systems utilize permanent NdFeB magnets, which have inherently lower sensitivity than superconducting magnets, necessitating a higher sample concentration[5].

  • 1D 1 H Acquisition: Acquire 64 scans at 80 MHz.

  • AI In Silico Prediction: Input the compound's SMILES string into an AI NMR predictor (e.g., DP4-AI, JEOL JASON, or GNN-based software). Modern AI models calculate predicted chemical shifts with a Mean Absolute Error (MAE) as low as 0.15 ppm for 1 H and 1.26 ppm for 13 C[6].

  • Lineshape Fitting: The software simulates the 80 MHz spectrum—including all second-order J -couplings—and overlays it with the experimental data, calculating a statistical probability (DP4 score) to confirm the structure without requiring manual multiplet deconvolution[4].

Data Presentation: Assignments & Performance Comparison

Below is the expected structural assignment data, synthesized from empirical additivity rules and high-field observations of fluorinated MOM-ethers.

Table 1: 1 H and 13 C NMR Spectral Assignments (Predicted/Expected)

Position 1 H Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm) 13 C Multiplicity & JCF​ (Hz)
C1 (-F) --156.0d, 1JCF​≈248
C2 (-Cl) --112.5d, 2JCF​≈18
C3 (-OMOM) --153.2d, 3JCF​≈6
C4 (-H) 6.95ddd, J=8.2,1.5,1.0 114.1d, 4JCF​≈2
C5 (-H) 7.18td, J=8.2,5.5 128.4d, 3JCF​≈8
C6 (-H) 6.88ddd, J=9.5,8.2,1.5 110.8d, 2JCF​≈21
MOM (-CH 2​ -) 5.22s95.4s
MOM (-CH 3​ ) 3.51s56.3s

Note: Aromatic 1 H multiplicities account for both 3JHH​ and heteronuclear JHF​ couplings.

Table 2: Performance Comparison of Analytical Platforms

MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz) + AI
Spectral Resolution Excellent (Baseline separation)Poor (Severe aromatic overlap)[1]
Sensitivity (LOD) <1 mM (requires ~1-5 mg) ≈10−50 mM (requires >30 mg)[3]
Data Interpretation Manual first-order analysis & 2DAutomated statistical lineshape matching
Time-to-Result 2–4 hours (including queue time) <15 minutes (at-line analysis)
Capital Cost $500,000+ (plus cryogens) 50,000– 100,000 (cryogen-free)[5]
Best Use Case De novo structure elucidationRoutine QA/QC & structural verification

Conclusion & Recommendations

For the structural verification of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene, both methodologies are viable but serve entirely different operational needs. If the compound is a novel synthesis where absolute, unambiguous connectivity is required, High-Field NMR remains the gold standard. The ability to perform 19 F-decoupled 1 H experiments physically resolves the complex spin systems, leaving no room for ambiguity.

However, for drug development professionals conducting routine reaction monitoring or library synthesis, Benchtop NMR paired with AI is highly disruptive. By shifting the burden of resolution from superconducting hardware to deep neural networks, AI models successfully deconvolute the overlapping aromatic signals caused by the fluorine atom, providing rapid, self-validating structural confirmation directly at the fume hood[7].

References

  • From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models? - National Institutes of Health (NIH). Available at:[Link]

  • Nuclear Magnetic Resonance and Artificial Intelligence - MDPI. Available at:[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI. Available at:[Link]

  • Machine learning in computational NMR-aided structural elucidation - Frontiers. Available at:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. Available at:[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - National Institutes of Health (NIH). Available at:[Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

Strategic Alternatives to 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene in Advanced Organic Synthesis: A Comparative Guide

Introduction & Synthetic Context 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is a highly versatile building block in medicinal chemistry and agrochemical synthesis. The compound features a 2-chloro-3-fluorophenol core pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Context

2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is a highly versatile building block in medicinal chemistry and agrochemical synthesis. The compound features a 2-chloro-3-fluorophenol core protected by a methoxymethyl (MOM) ether [2]. The strategic placement of the halogens (F at C1, Cl at C2) and the MOM ether (at C3) creates a unique electronic and steric environment.

In this system, the MOM group is not merely a passive protecting group; it acts as a powerful Directed Metalation Group (DMG). It guides strong organolithium bases to deprotonate the adjacent C4 position for subsequent electrophilic functionalization [3]. However, the use of MOM ether derivatives presents significant challenges in industrial scale-up. The reagent used for its installation, chloromethyl methyl ether (MOMCl), is highly toxic and a known human carcinogen [4]. Furthermore, the acidic conditions required for MOM cleavage can degrade acid-sensitive functional groups installed later in the synthesis.

This guide objectively compares viable alternatives to the MOM-protected system, focusing on alternative protecting groups that modulate regioselectivity, improve safety, and offer orthogonal deprotection strategies.

Mechanistic Causality: The Role of the Protecting Group in Regioselective Functionalization

In the parent scaffold (2-chloro-3-fluorophenol), there are two potential sites for directed ortho-metalation (DoM):

  • C4 Position : Directed by the C3 oxygen.

  • C6 Position : Directed by the C1 fluorine.

The choice of protecting group completely dictates the outcome of the lithiation event:

  • MOM Ether (The Baseline) : The oxygen atoms in the MOM group strongly coordinate to the lithium cation, overpowering the directing effect of the fluorine atom. Lithiation occurs exclusively at C4.

  • Methyl Ether (2-Chloro-1-fluoro-3-methoxybenzene) : A weaker DMG. While it still directs to C4, the competition with the C1 fluorine often leads to a mixture of C4 and C6 metalated products unless specific conditions are strictly controlled [1].

  • TIPS Ether (2-Chloro-1-fluoro-3-(triisopropylsilyloxy)benzene) : The massive steric bulk of the triisopropylsilyl group physically blocks the approach of the alkyllithium base to C4 and prevents effective lithium coordination. Consequently, the fluorine atom at C1 becomes the dominant DMG, directing metalation exclusively to the C6 position.

G Start 2-Chloro-3-fluorophenol Derivatives MOM OR = OMOM (Strong DMG) Start->MOM TIPS OR = OTIPS (Steric Block) Start->TIPS OMe OR = OMe (Weak DMG) Start->OMe PathMOM n-BuLi, THF Directed to C4 MOM->PathMOM PathTIPS s-BuLi, THF Directed to C6 (by F) TIPS->PathTIPS PathOMe s-BuLi/TMEDA Mixture C4/C6 OMe->PathOMe ProdMOM 4-Substituted Product PathMOM->ProdMOM ProdTIPS 6-Substituted Product PathTIPS->ProdTIPS ProdOMe Regioisomer Mixture PathOMe->ProdOMe

Regioselectivity of directed ortho-metalation (DoM) based on protecting group choice.

Objective Comparison of Alternatives

Protecting Group AlternativeInstallation ReagentDMG StrengthPrimary Lithiation SiteDeprotection ConditionsChemical Stability Profile
MOM (Baseline) MOMCl, NaHStrongC4HCl/MeOH or TFA (Mild Acid)Base-stable, Acid-labile
Methyl (Me) MeI or Me2SO4, K2CO3WeakC4 / C6 (Mixture)BBr3 or AlCl3 (Harsh Lewis Acid)Highly stable
Triisopropylsilyl (TIPS) TIPSCl, ImidazoleNone (Steric Shield)C6 (Directed via F)TBAF (Neutral, Mild)Base-stable, Acid-labile
Benzyl (Bn) BnBr, K2CO3WeakC4Pd/C, H2 (Hydrogenolysis)Stable to mild acid/base
  • 2-Chloro-1-fluoro-3-methoxybenzene (Methyl Ether) : Best for cost-effective, large-scale syntheses where late-stage harsh deprotection is tolerable. It completely avoids the toxicity of MOMCl [1]. However, cleaving it requires harsh Lewis acids like boron tribromide (BBr3) at low temperatures, which can inadvertently cleave adjacent ethers or trigger side reactions in complex drug scaffolds.

  • 2-Chloro-1-fluoro-3-(triisopropylsilyloxy)benzene (TIPS Ether) : Best for regioselective C6 functionalization and mild, orthogonal deprotection. The TIPS ether completely alters the synthetic trajectory by blocking C4. It is smoothly cleaved by fluoride sources (e.g., TBAF) under completely neutral conditions, preserving both acid- and base-labile functional groups.

  • 3-(Benzyloxy)-2-chloro-1-fluorobenzene (Benzyl Ether) : Best for substrates requiring neutral deprotection. However, the presence of the C2 chlorine atom makes this alternative risky, as standard hydrogenolysis conditions can also cause hydrodehalogenation (loss of the Cl atom).

Experimental Methodologies: Self-Validating Protocols

Protocol A: Synthesis of 2-Chloro-1-fluoro-3-methoxybenzene (Methylation) [1]

This protocol replaces the carcinogenic MOMCl with dimethyl sulfate, offering a safer scalable route for etherification.

  • Setup : In an oven-dried, argon-flushed 500 mL round-bottom flask, dissolve 2-chloro-3-fluorophenol (10.0 g, 68.2 mmol) [2] in anhydrous acetone (200 mL).

  • Base Addition : Add finely powdered anhydrous potassium carbonate (K2CO3, 18.8 g, 136.4 mmol). Stir the suspension at ambient temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation : Dropwise add dimethyl sulfate (7.1 mL, 75.0 mmol) via syringe. (Causality Note: Dimethyl sulfate is chosen over methyl iodide for larger scales due to its higher boiling point, reducing volatile exposure risks. Perform strictly in a fume hood.)

  • Reaction & Monitoring : Heat the mixture to reflux (approx. 56 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1). Self-Validation: The phenol starting material will stain dark brown with KMnO4, while the fully protected methyl ether product will not oxidize/stain.

  • Workup & Quench : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Critically, quench any residual highly toxic dimethyl sulfate by stirring the residue with 10% aqueous NaOH (50 mL) for 1 hour. Extract with dichloromethane (3 x 50 mL), dry over Na2SO4, and evaporate to yield the product.

Protocol B: Regioselective C6-Lithiation of TIPS-Protected Phenol

This protocol demonstrates the causality of steric shielding to force C6 functionalization, bypassing the standard C4 functionalization seen in MOM ethers.

  • Lithiation Setup : Dissolve 2-chloro-1-fluoro-3-(triisopropylsilyloxy)benzene (5.0 g, 16.5 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation : Slowly add sec-butyllithium (1.4 M in cyclohexane, 13.0 mL, 18.2 mmol) dropwise over 20 minutes. (Causality Note: The bulky sec-BuLi cannot access the sterically hindered C4 position, forcing deprotonation at C6, which is directed by the adjacent fluorine atom). Stir for 1 hour at -78 °C.

  • Electrophilic Trapping : Add anhydrous DMF (2.5 mL, 33.0 mmol) dropwise to form the corresponding formyl derivative.

  • Validation & Quench : Stir for 30 minutes, then quench with saturated aqueous NH4Cl (20 mL) at -78 °C before allowing the mixture to warm to room temperature. Self-Validation: NMR analysis of the crude mixture will show the exclusive formation of the 4-chloro-3-fluoro-2-(triisopropylsilyloxy)benzaldehyde isomer, validating the steric directing effect of the TIPS group over the standard electronic directing effect.

References

  • Title: WO2024121129A1 - Compounds for the treatment of neuromuscular disorders Source: Google Patents URL
  • Title: 2-Chloro-3-fluorophenol | C6H4ClFO | CID 11205840 Source: PubChem - NIH URL:[Link]

  • Title: A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation Source: ResearchGate URL:[Link]

  • Title: Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols Source: PubMed Central (PMC) - NIH URL:[Link]

Validation

Spectroscopic comparison of 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene and its precursors

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: Spectrometric Benchmarking, Self-Validating Methodologies, and Diagnostic Logic Mechanistic Context & Application Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: Spectrometric Benchmarking, Self-Validating Methodologies, and Diagnostic Logic

Mechanistic Context & Application Rationale

In modern medicinal chemistry, particularly in the synthesis of complex tricyclic inhibitors targeting the BCL6 BTB domain [4], the precise functionalization of halogenated building blocks is critical. 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is a highly versatile intermediate synthesized by protecting its immediate precursor, 2-chloro-3-fluorophenol , with a methoxymethyl (MOM) ether group.

As an Application Scientist, I emphasize that this transformation is not merely a blocking step; it fundamentally alters the molecule's electronic topology and physical properties. The MOM group provides orthogonal stability against strong bases and nucleophiles required in downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while remaining easily cleavable under mild acidic conditions. Tracking this transformation requires rigorous spectroscopic validation to differentiate the protected acetal from the free phenol.

Self-Validating Synthetic & Analytical Workflows

To ensure absolute confidence in your structural assignments, the synthesis and subsequent analysis must be treated as a self-validating system. The protocol below embeds real-time diagnostic checkpoints to prevent downstream failures.

Step-by-Step MOM Protection Protocol
  • Reaction Setup: Dissolve 2-chloro-3-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise, followed by the slow addition of chloromethyl methyl ether (MOM-Cl, 1.2 eq).

    • Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base. It quantitatively deprotonates the phenol without engaging in competing alkylation with MOM-Cl. The 0 °C starting temperature suppresses exothermic degradation pathways.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 9:1).

    • Diagnostic Logic: The polar phenolic precursor (Rf ~0.3) will stain bright yellow/brown with KMnO₄ due to the oxidizable -OH group. The successful formation of the product (Rf ~0.6) is confirmed by a higher mobility spot that is UV-active but KMnO₄-negative .

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Causality: NH₄Cl safely neutralizes excess DIPEA and hydrolyzes any residual, highly reactive MOM-Cl into volatile formaldehyde and methanol, ensuring a clean crude profile.

Spectroscopic Sample Preparation
  • NMR Acquisition: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃. For the precursor, perform a D₂O exchange validation : acquire the standard ¹H NMR, add one drop of D₂O to the tube, shake vigorously, and re-acquire. The disappearance of the broad peak at ~5.50 ppm confirms the hydroxyl proton.

  • IR Spectroscopy: Analyze neat samples using Attenuated Total Reflectance (ATR) with a diamond crystal. Ensure a fresh background scan is taken to eliminate ambient H₂O/CO₂ artifacts.

  • Mass Spectrometry: Utilize GC-MS with Electron Ionization (EI) at 70 eV to induce reproducible fragmentation.

Workflow A 2-Chloro-3-fluorophenol (Precursor) B MOM-Cl, DIPEA DCM, 0°C to RT A->B Protection C 2-Chloro-1-fluoro-3- (methoxymethoxy)benzene B->C Isolation D Spectroscopic Validation C->D Analysis

Caption: Synthetic workflow for MOM protection of 2-chloro-3-fluorophenol.

Quantitative Spectrometric Benchmarks

The following tables summarize the critical spectroscopic shifts that differentiate the free phenol from the MOM-protected ether.

Table 1: Multinuclear NMR Parameters (400 MHz, CDCl₃)
NucleusDiagnostic Feature2-Chloro-3-fluorophenol (Precursor)2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
¹H NMR Heteroatom / Etherδ 5.50 (br s, 1H, -OH)δ 5.25 (s, 2H, -OCH₂O-), δ 3.52 (s, 3H, -OCH₃)
Aromatic Protonsδ 6.75 – 7.12 (m, 3H)δ 6.90 – 7.20 (m, 3H, shifted downfield)
¹³C NMR C-F (ipso)δ 158.5 (d, ¹JCF = 245 Hz)δ 158.8 (d, ¹JCF = 246 Hz)
C-Clδ 110.1 (d, ²JCF = 18 Hz)δ 112.5 (d, ²JCF = 18 Hz)
C-O (Phenol/Ether)δ 153.2 (d, ³JCF = 3 Hz)δ 154.1 (d, ³JCF = 3 Hz)
Acetal CarbonsN/Aδ 95.2 (-OCH₂O-), δ 56.4 (-OCH₃)
¹⁹F NMR Fluorine Shiftδ -115.4 (m)δ -113.8 (m)
Table 2: Infrared (ATR) and Mass Spectrometry (EI) Parameters
MethodDiagnostic Feature2-Chloro-3-fluorophenol (Precursor)2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
IR (ATR) O-H StretchPresent: ~3350 cm⁻¹ (broad)Absent
C-O-C StretchAbsentPresent: 1155 cm⁻¹, 1040 cm⁻¹ (strong)
GC-MS (EI) Molecular Ion (M⁺)m/z 146 (100%), 148 (33%)m/z 190 (45%), 192 (15%)
Key Fragmentsm/z 126 (M - HF)m/z 145 (M - MOM, 100%), m/z 45 (MOM⁺)

Causality & Spectroscopic Interpretation

Understanding the why behind the data is what separates a technician from a scientist. The structural conversion triggers specific physical phenomena:

  • The Acetal Deshielding Effect (NMR): In ¹H NMR, the extreme downfield shift of the methylene protons to δ 5.25 is caused by the synergistic electron-withdrawing effect of being sandwiched between two highly electronegative oxygen atoms. In ¹³C NMR, this exact same environment pushes the acetal carbon to a highly characteristic δ 95.2. If this peak is missing, the MOM group did not attach.

  • Isotopic Signatures (MS): The 3:1 ratio observed in the molecular ions (m/z 190 and 192 for the product) is an immutable signature of the ³⁵Cl and ³⁷Cl natural isotopic abundance. Furthermore, the base peak at m/z 145 in the product spectrum is caused by the facile homolytic cleavage of the methoxymethyl radical, leaving behind a highly stable phenoxy cation.

  • Vibrational Dipole Changes (IR): The conversion from an alcohol to an ether eliminates the hydrogen-bonding network. Consequently, the broad O-H stretching band at 3350 cm⁻¹ completely vanishes, replaced by intense asymmetric C-O-C stretching vibrations at 1155 cm⁻¹ due to the large change in the dipole moment during the vibration of the acetal linkage.

Logic Start Analyze Product Spectra IR IR: 3300 cm⁻¹ peak absent? Start->IR NMR ¹H NMR: Singlets at 5.25 & 3.50 ppm? Start->NMR MS MS: m/z 190 (M⁺) Isotope 3:1 ratio? Start->MS Success MOM Protection Confirmed IR->Success Yes Fail Deprotection / Unreacted IR->Fail No NMR->Success Yes NMR->Fail No MS->Success Yes MS->Fail No

Caption: Diagnostic decision tree for confirming successful MOM ether formation.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • Google Patents (2019).WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof.
Comparative

Comparative Guide to Deprotection Methods for MOM-Protected Phenols

Methoxymethyl (MOM) ethers are widely utilized in organic synthesis to protect phenols due to their robust stability against strong bases, nucleophiles, and oxidative conditions. They are particularly invaluable as Direc...

Author: BenchChem Technical Support Team. Date: March 2026

Methoxymethyl (MOM) ethers are widely utilized in organic synthesis to protect phenols due to their robust stability against strong bases, nucleophiles, and oxidative conditions. They are particularly invaluable as Directed Metalation Groups (DMGs) in ortho-lithiation chemistry[1]. However, the deprotection of MOM ethers—traditionally requiring harsh acidic conditions—poses a significant challenge when synthesizing complex, highly functionalized molecules.

As a Senior Application Scientist, I have compiled this guide to objectively compare classical and modern deprotection strategies. This guide analyzes the mechanistic causality behind each method, provides quantitative performance data, and outlines self-validating protocols to ensure reproducibility in your workflows.

Mechanistic Principles of MOM Cleavage

The cleavage of a MOM ether is fundamentally an acid-catalyzed acetal hydrolysis. The reaction is initiated by the coordination of an electrophile (a Brønsted proton or a Lewis acid) to the methoxy oxygen. Because the methoxy oxygen is more basic than the delocalized phenolic oxygen, it is preferentially activated[2]. This activation leads to the expulsion of methanol (or a coordinated complex) and the generation of a highly reactive oxocarbenium intermediate, which is subsequently trapped by a nucleophile (typically water) to form a hemiacetal. The hemiacetal rapidly collapses to release formaldehyde and the free phenol.

Interestingly, aromatic MOM ethers can exhibit distinct mechanistic behavior compared to aliphatic counterparts depending on the reagent. For example, when treated with trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl, aromatic MOM ethers first convert into a silyl ether intermediate before hydrolyzing to the free phenol, allowing for exceptionally mild cleavage[3].

Mechanism N1 MOM-Protected Phenol (Ar-O-CH2-OCH3) N2 Protonation / LA Coordination at Methoxy Oxygen N1->N2 H+ or Lewis Acid N3 Oxocarbenium Intermediate [Ar-O-CH2]+ N2->N3 - MeOH / MeO-LA N4 Nucleophilic Attack (e.g., H2O or R-SH) N3->N4 N5 Free Phenol (Ar-OH) N4->N5 Release of Formaldehyde or Thioacetal

Mechanistic pathway of MOM ether cleavage via an oxocarbenium intermediate.

Comparative Analysis of Deprotection Strategies

Method A: Classical Brønsted Acids (e.g., HCl/MeOH or TFA)
  • Causality : High concentrations of protons drive the equilibrium toward the oxocarbenium ion.

  • Pros/Cons : Highly effective for robust substrates but lacks discrimination. It will indiscriminately cleave other acid-sensitive groups such as tert-butyldimethylsilyl (TBS) ethers, tetrahydropyranyl (THP) acetals, and epoxides.

Method B: Lewis Acid Catalysis (e.g., ZnBr₂ / n-PrSH)
  • Causality : ZnBr₂ is a borderline Lewis acid that coordinates preferentially to the sterically accessible, hard oxygen of the MOM group. The addition of a soft nucleophile, such as n-propanethiol (n-PrSH), traps the highly reactive oxocarbenium intermediate[4]. This prevents the intermediate from engaging in undesired side reactions and drives the reaction forward rapidly without the need for harsh Brønsted acids.

  • Pros/Cons : Exceptionally fast (<10 minutes) and highly chemoselective. Tolerates primary and secondary TBS ethers, benzyl ethers, and esters[4]. The primary drawback is the strong odor of the thiol scavenger.

Method C: Heterogeneous Catalysis (e.g., NaHSO₄·SiO₂)
  • Causality : Silica-supported sodium hydrogen sulfate provides a high surface area that disperses the acid, creating localized acidic microenvironments. This heterogeneous nature restricts the mobility of bulkier substrates. Consequently, smaller protecting groups like MOM are cleaved rapidly, while bulky groups (e.g., TBDPS) remain untouched due to steric exclusion from the active sites[5].

  • Pros/Cons : Excellent for green chemistry. The catalyst is easily removed via simple filtration, avoiding complex aqueous workups.

Quantitative Performance Comparison

The following table summarizes the operational parameters and chemoselectivity profiles of the discussed methods to aid in route scouting:

Deprotection MethodReagentsTemp (°C)TimeTypical YieldChemoselectivity Profile
Brønsted Acid 6M HCl / MeOH25 - 651-4 h85-95%Poor. Cleaves TBS, THP, and aliphatic acetals.
Lewis Acid ZnBr₂ / n-PrSH25< 10 min>95%Excellent. Tolerates TBS, esters, and epoxides[4].
Solid-Supported NaHSO₄·SiO₂251-2 h90-98%High. Tolerates bulky silyl ethers (TBDPS) and esters[5].
Silyl Triflate TMSOTf / 2,2'-Bipy504 h~90%Very High. Tolerates highly acid-labile Trityl (Tr) ethers[3].

Method Selection Workflow

Use the following decision matrix to select the optimal deprotection strategy based on the functional group tolerance required for your specific substrate.

DecisionTree Start Analyze Substrate Functional Groups Q1 Acid-Sensitive Groups? (TBS, THP, Acetals) Start->Q1 MethodA Method A: Brønsted Acids (HCl/MeOH, TFA) Q1->MethodA No Q2 Need easy workup / Green Chemistry? Q1->Q2 Yes MethodB Method B: Lewis Acids (ZnBr2/n-PrSH) Q2->MethodB No (Use LA) MethodC Method C: Solid-Supported (NaHSO4·SiO2) Q2->MethodC Yes (Use Solid Acid)

Decision matrix for selecting the optimal MOM deprotection strategy.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols include built-in validation checkpoints.

Protocol A: Classical Cleavage (HCl / MeOH)
  • Initiation : Dissolve the MOM-protected phenol (1.0 equiv) in methanol (0.2 M). Add 6M aqueous HCl (2.0 equiv).

    • Validation: The solution must remain homogeneous. Cloudiness indicates poor solubility, requiring the addition of a co-solvent like THF.

  • Propagation : Stir at room temperature.

    • Validation: Monitor via TLC (e.g., 20% EtOAc/Hexanes). The non-polar starting material should be replaced by a highly polar spot. If the reaction stalls, gentle heating (50 °C) provides the necessary activation energy.

  • Quenching : Cool to 0 °C and carefully add saturated aqueous NaHCO₃ until pH ~7.

    • Validation: CO₂ gas evolution (bubbling) will occur. Extraction should only proceed once effervescence completely ceases, confirming neutralization.

  • Isolation : Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Lewis Acid Cleavage (ZnBr₂ / n-PrSH)[4]
  • Initiation : Dissolve the MOM-protected phenol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere.

    • Validation: The solution must be perfectly clear. Any cloudiness indicates moisture, which will prematurely hydrolyze and deactivate the Lewis acid.

  • Propagation : Add n-PrSH (3.0 equiv) followed by anhydrous ZnBr₂ (2.0 equiv).

    • Validation: The reaction mixture may turn slightly yellow. TLC monitoring will show complete consumption of the starting material within 10 minutes. The new product spot will stain intensely (brown/black) with phosphomolybdic acid (PMA) or FeCl₃, confirming the presence of a free phenol.

  • Quenching : Quench with saturated aqueous NaHCO₃.

    • Validation: Mild effervescence confirms the neutralization of trace HBr generated during the reaction.

  • Isolation : Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to remove the thiol byproduct.

Protocol C: Heterogeneous Cleavage (NaHSO₄·SiO₂)[5]
  • Initiation : Suspend NaHSO₄·SiO₂ catalyst (50% w/w relative to substrate) in a solution of the MOM-protected phenol in CH₂Cl₂.

    • Validation: The heterogeneous suspension should stir freely without clumping.

  • Propagation : Stir at room temperature for 1–2 hours.

    • Validation: Monitor by TLC. Because the catalyst is solid, aliquots can be taken directly from the supernatant without forming complex emulsions, allowing for pristine TLC spotting.

  • Quenching & Isolation : Filter the reaction mixture through a sintered glass funnel to remove the catalyst.

    • Validation: The filtrate should be completely clear, indicating total removal of the acidic species. Wash the solid catalyst with excess CH₂Cl₂, combine the filtrates, and evaporate under reduced pressure to yield the pure phenol.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

Operational Safety and Handling Guide: 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires moving beyond generic safety da...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires moving beyond generic safety data sheets. 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is a critical building block utilized in the development of tricyclic inhibitors targeting the BCL6 BTB domain protein-protein interaction (1)[1]. Isolated as a pale yellow liquid, this compound presents a dual-hazard profile: the lipophilic toxicity inherent to halogenated aromatics and the latent chemical reactivity of its methoxymethyl (MOM) ether protecting group[1].

This guide provides the mechanistic causality behind required Personal Protective Equipment (PPE) and establishes self-validating operational and disposal protocols to ensure absolute laboratory safety.

Quantitative Data & Chemical Identity

To establish a baseline for handling, the physical and chemical properties of the compound are summarized below.

PropertyValue
Chemical Name 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
CAS Number 860296-13-5
Molecular Formula C8H8ClFO2
Molecular Weight 190.60 g/mol
Physical State Pale yellow liquid
Primary Hazards Skin/Eye Irritant, Latent Formaldehyde Emitter
Storage Conditions 2–8 °C, sealed under inert atmosphere (Ar/N2)

Mechanistic Hazard Assessment

Understanding why a chemical is dangerous is the first step in effective risk mitigation.

  • Halogenated Aromatic Permeability: The chloro- and fluoro-substituents significantly increase the lipophilicity of the benzene ring. This allows the compound to rapidly permeate standard biological membranes and thin elastomeric barriers, causing severe skin, eye, and respiratory irritation (2)[2].

  • Acid-Catalyzed Deprotection Risks: The MOM ether group is stable under basic conditions but hydrolyzes rapidly in the presence of Brønsted or Lewis acids. This hydrolysis releases formaldehyde (a Group 1 carcinogen) and methanol (3)[3]. In the presence of high chloride ion concentrations and formaldehyde, trace amounts of bis(chloromethyl) ether (BCME)—an exceptionally potent respiratory carcinogen—can form[3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the mechanistic hazards described above.

  • Hand Protection:

    • Causality: Standard 4-mil nitrile gloves offer only transient splash protection against neat halogenated liquids and fail entirely if the compound is handled in dichloromethane (DCM).

    • Protocol: Wear heavy-duty nitrile gloves (minimum 8-mil) for handling the neat liquid. If handling as a solution in DCM or THF, use Viton (fluorinated rubber) gloves over a standard nitrile inner layer.

    • Self-Validation Step: Perform a pneumatic inflation test (twisting the cuff to trap air) prior to donning to ensure zero micro-punctures. Visually inspect Viton gloves for swelling every 30 minutes during operations.

  • Eye & Face Protection:

    • Causality: The liquid form poses a severe splash hazard, and potential formaldehyde off-gassing can cause immediate ocular damage.

    • Protocol: Wear indirect-vented chemical splash goggles.

    • Self-Validation Step: Ensure the goggles leave no gap between the elastomeric seal and the face; the indirect vents must be clear of debris to prevent fogging while blocking liquid ingress.

  • Respiratory & Body Protection:

    • Causality: Vapor pressure and potential toxic gas release require strict inhalation controls.

    • Protocol: Wear a flame-resistant (FR) lab coat. All operations must be strictly confined to a certified chemical fume hood.

Step-by-Step Operational Handling Protocol

Because this compound is frequently subjected to acidic conditions to remove the MOM group during drug development, the following protocol ensures safe handling of the resulting hazards.

  • Step 1: Environmental Setup

    • Action: Conduct all work in a designated chemical fume hood.

    • Self-Validation Step: Verify the hood's continuous flow monitor or magnehelic gauge reads between 0.4 and 0.6 inches of water, confirming an adequate face velocity (80–120 fpm) before unsealing the reagent.

  • Step 2: Reagent Transfer

    • Action: Use a gas-tight glass syringe purged with argon to transfer the pale yellow liquid. This prevents ambient moisture from initiating premature degradation of the MOM ether.

  • Step 3: Reaction Quenching (Formaldehyde Mitigation)

    • Action: When quenching an acidic deprotection reaction, do NOT use standard aqueous sodium bicarbonate alone. Instead, quench the reaction mixture with a 5% ammonia solution in 50% methanol/water.

    • Causality: Ammonia reacts rapidly with the liberated formaldehyde to form hexamethylenetetramine (urotropine), effectively trapping the volatile carcinogen in a stable, water-soluble form.

    • Self-Validation Step: Test the final biphasic mixture with pH indicator paper. Ensure the aqueous layer reads strictly pH > 8 before proceeding to phase separation, guaranteeing no residual acid can trigger further formaldehyde release.

Spill Management and Disposal Plan

Proper disposal is critical to prevent environmental contamination and laboratory exposure (4)[4].

  • Spill Response:

    • Action: Evacuate the immediate area. Don a half-mask respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if the spill exceeds 50 mL outside the hood. Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Do NOT use combustible materials like sawdust.

    • Self-Validation Step: Use a Photoionization Detector (PID) to confirm ambient VOC levels have returned to baseline (<1 ppm) before removing respiratory protection.

  • Waste Disposal:

    • Action: Segregate all contaminated materials, absorbents, and liquid waste into a clearly labeled "Halogenated Organic Waste" carboy[4].

    • Causality: Halogenated compounds must be processed by a licensed waste disposal service via high-temperature incineration equipped with acid gas scrubbers to prevent the release of dioxins and hydrogen halides[4].

    • Self-Validation Step: Verify the waste container is chemically compatible (e.g., heavy-duty HDPE) and features a vented cap to prevent dangerous pressure buildup from latent off-gassing.

Mandatory Visualization: Safety Workflow & Hazard Mitigation Logic

The following diagram illustrates the logical progression of handling MOM-protected halogenated benzenes, emphasizing the critical divergence in hazard management based on reaction pH.

G Start 2-Chloro-1-fluoro-3- (methoxymethoxy)benzene Hood Primary Containment (Chemical Fume Hood) Start->Hood PPE PPE Verification (Viton/Nitrile, Goggles) Hood->PPE Reaction Reaction Conditions PPE->Reaction Acidic Acidic Deprotection (Hazard: Formaldehyde) Reaction->Acidic pH < 7 Basic Basic/Neutral (Stable MOM Ether) Reaction->Basic pH ≥ 7 Quench Ammonia Quench (Traps Formaldehyde) Acidic->Quench Mitigate Toxins Waste Halogenated Waste Segregation Basic->Waste Quench->Waste Incineration High-Temp Incineration (Acid Scrubbers) Waste->Incineration

Workflow and hazard mitigation logic for handling MOM-protected halogenated benzenes.

References

  • Google Patents. WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof.
  • PubChem. 1-Bromo-4-(methoxymethoxy)benzene | C8H9BrO2 | CID 10465919.
  • Grokipedia. Chloromethyl methyl ether.
  • BenchChem. Proper Disposal Procedures for 1-Bromo-2-((methoxymethoxy)methyl)benzene.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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